molecular formula C21H14ClN3 B2608711 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine CAS No. 1472062-94-4

2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

Cat. No.: B2608711
CAS No.: 1472062-94-4
M. Wt: 343.81
InChI Key: JKHCVYDYGWHIFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine is a useful research compound. Its molecular formula is C21H14ClN3 and its molecular weight is 343.81. The purity is usually 95%.
BenchChem offers high-quality 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-4-phenyl-6-(4-phenylphenyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3/c22-21-24-19(17-9-5-2-6-10-17)23-20(25-21)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHCVYDYGWHIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1472062-94-4
Record name 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic strategies, experimental protocols, and characterization of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine, a molecule of significant interest in materials science and medicinal chemistry. The unique electronic properties endowed by the biphenyl and phenyl substituents on the 1,3,5-triazine core make this class of compounds promising candidates for applications such as organic light-emitting diodes (OLEDs) and as scaffolds in drug discovery.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical, field-proven methodologies.

Strategic Approaches to Synthesis: A Tale of Sequential Reactivity

The synthesis of unsymmetrically substituted triazines, such as the target compound, hinges on the controlled, stepwise replacement of the chlorine atoms on the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) precursor.[5][6][7][8] The reactivity of the chlorine atoms on the triazine ring decreases with each successive substitution, a property that is expertly exploited to achieve selectivity.[5][6] The primary synthetic routes converge on a two-step sequential substitution strategy.

Route A: Initial Phenylation followed by Palladium-Catalyzed Cross-Coupling

This is the most direct and widely applicable approach. It involves the initial selective monosubstitution of cyanuric chloride with a phenyl group, followed by a palladium-catalyzed Suzuki cross-coupling reaction to introduce the biphenyl moiety.

  • Step 1: Synthesis of 2-Phenyl-4,6-dichloro-1,3,5-triazine. This intermediate can be synthesized via a Friedel-Crafts reaction between cyanuric chloride and benzene, typically catalyzed by a Lewis acid like aluminum chloride.[9] Alternatively, a Grignard reaction using phenylmagnesium bromide offers another robust method for this transformation.[10] Careful control of stoichiometry and reaction temperature is crucial to favor monosubstitution and minimize the formation of di- and tri-substituted byproducts.[11]

  • Step 2: Suzuki-Miyaura Cross-Coupling. The resulting 2-phenyl-4,6-dichloro-1,3,5-triazine is then subjected to a Suzuki-Miyaura coupling with 4-biphenylboronic acid.[12][13][14] This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds and is well-suited for introducing the biphenyl group at one of the remaining chloro-positions.[15][16][17] The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.

Route B: Initial Biphenylation followed by Phenylation

An alternative, though less common, strategy involves reversing the order of substitution.

  • Step 1: Synthesis of 2-([1,1'-Biphenyl]-4-yl)-4,6-dichloro-1,3,5-triazine. This can be achieved through a Suzuki-Miyaura coupling of cyanuric chloride with one equivalent of 4-biphenylboronic acid.[18]

  • Step 2: Phenylation. The resulting dichloro-biphenyl-triazine can then be reacted with a phenylating agent, such as phenylmagnesium bromide or via a Friedel-Crafts reaction, to yield the final product.

While feasible, Route A is often preferred due to the generally higher reactivity and commercial availability of the reagents for the initial phenylation step.

Experimental Protocols: A Validated Step-by-Step Methodology

The following protocol details the synthesis of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine via Route A. This protocol is designed to be self-validating, with clear checkpoints for characterization.

Synthesis of 2-Phenyl-4,6-dichloro-1,3,5-triazine (Intermediate 1)

Rationale: This step selectively introduces a phenyl group onto the triazine core. The use of a Grignard reagent provides a reliable method for this transformation. The reaction is conducted at low temperature to control the exothermic reaction and enhance selectivity.

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Phenylmagnesium bromide (solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 2N solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Heptane

Procedure:

  • In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyanuric chloride (1.0 eq) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of phenylmagnesium bromide (1.0 eq) in THF dropwise via the dropping funnel over 1 hour, maintaining the temperature at 0°C.[10]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding the mixture to a beaker of 2N HCl solution with vigorous stirring.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a dichloromethane/heptane mixture to afford 2-phenyl-4,6-dichloro-1,3,5-triazine as a white solid.[10]

Characterization: The structure of the intermediate should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine (Final Product)

Rationale: This step utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the biphenyl moiety. The choice of a suitable palladium catalyst and ligand is critical for efficient coupling. A base is required to activate the boronic acid for transmetalation.[14]

Materials:

  • 2-Phenyl-4,6-dichloro-1,3,5-triazine (Intermediate 1)

  • 4-Biphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add 2-phenyl-4,6-dichloro-1,3,5-triazine (1.0 eq), 4-biphenylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux (typically 80-90°C) and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Visualization of the Synthetic Workflow

The following diagrams illustrate the key steps in the synthesis of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine.

Synthesis_Workflow cluster_step1 Step 1: Phenylation cluster_step2 Step 2: Suzuki Coupling Cyanuric_Chloride Cyanuric Chloride Intermediate_1 2-Phenyl-4,6-dichloro- 1,3,5-triazine Cyanuric_Chloride->Intermediate_1 THF, 0°C to RT Phenyl_Grignard Phenylmagnesium Bromide Phenyl_Grignard->Intermediate_1 Intermediate_1->Intermediate_1_ref Biphenylboronic_Acid 4-Biphenylboronic Acid Final_Product 2-([1,1'-Biphenyl]-4-yl)-4-chloro- 6-phenyl-1,3,5-triazine Biphenylboronic_Acid->Final_Product Intermediate_1_ref->Final_Product Pd(PPh₃)₄, K₂CO₃ Toluene/Ethanol/H₂O, Reflux

Caption: Synthetic workflow for 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine.

Characterization Data

The final product should be thoroughly characterized to confirm its identity and purity. The following table summarizes the expected analytical data.

Analysis Technique Expected Results
¹H NMR Complex multiplet signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons of the phenyl and biphenyl groups.
¹³C NMR Signals corresponding to the aromatic carbons of the phenyl and biphenyl groups, as well as the carbons of the triazine ring (approx. 170-175 ppm).[19]
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the product (C₂₁H₁₄ClN₅).
Melting Point A sharp melting point, indicative of high purity.

Troubleshooting and Optimization

The following diagram provides a decision-making framework for troubleshooting common issues during the synthesis.

Troubleshooting_Optimization cluster_synthesis Synthesis Monitoring cluster_solutions Potential Solutions Start Monitor Reaction by TLC Low_Yield Low Yield of Product Start->Low_Yield Incomplete_Reaction Incomplete Reaction Start->Incomplete_Reaction Side_Products Formation of Side Products Start->Side_Products Check_Reagents Verify Reagent Purity and Activity Low_Yield->Check_Reagents Optimize_Temp Adjust Reaction Temperature Low_Yield->Optimize_Temp Incomplete_Reaction->Optimize_Temp Change_Catalyst Screen Different Catalysts/Ligands Incomplete_Reaction->Change_Catalyst Modify_Solvent Alter Solvent System or Base Side_Products->Modify_Solvent Purification Optimize Purification (Chromatography/Recrystallization) Side_Products->Purification

Caption: Troubleshooting guide for the synthesis of the target triazine derivative.

Conclusion

The synthesis of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine is a prime example of modern organic synthesis, leveraging the predictable reactivity of the triazine core and the power of palladium-catalyzed cross-coupling reactions. The methodologies outlined in this guide provide a robust framework for the successful preparation and characterization of this and related compounds, paving the way for further exploration of their applications in materials science and drug discovery. The key to success lies in the careful control of reaction conditions and a thorough understanding of the underlying chemical principles.

References

  • Molecules. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

  • Der Pharma Chemica. (n.d.). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. [Link]

  • ARKIVOC. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. [Link]

  • ResearchGate. (n.d.). Synthesis of tri-substituted 1,3,5-triazines. [Link]

  • Wikipedia. (n.d.). 1,3,5-Triazine. [Link]

  • Google Patents. (n.d.). Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.
  • Royal Society of Chemistry. (2021). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. [Link]

  • ResearchGate. (n.d.). Palladium-catalyzed C-C, C-N and C-O bond formation. [Link]

  • Chemistry LibreTexts. (2023). 12.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • DSpace@MIT. (n.d.). Palladium-catalyzed C-C, C-N and C-O bond formation. [Link]

  • Royal Society of Chemistry. (n.d.). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. [Link]

  • Royal Society of Chemistry. (2023). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. [Link]

  • MDPI. (2024). Synthesis and Psychotropic Properties of Novel Condensed Triazines for Drug Discovery. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. [Link]

  • Current Organic Chemistry. (2026). Triazines as Versatile Scaffolds in Drug Discovery: A Comprehensive Review on Recent Advances and Emerging Therapeutic Applications. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • ResearchGate. (n.d.). Synthesis of biphenyl-based triazines 33. [Link]

  • MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

  • PubChem. (n.d.). 2-(4-Biphenylyl)-4,6-dichloro-1,3,5-triazine. [Link]

  • ResearchGate. (n.d.). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. [Link]

  • ResearchGate. (n.d.). Synthesis of New Cyanuric Chloride Derivatives. [Link]

  • Mol-Instincts. (2019). 2-chloro-4,6-diphenyl-1,3,5-triazine - reaction / application on synthetic works. [Link]

  • Justia Patents. (1979). Process for introducing three substituents in cyanuric chloride. [Link]

  • DTIC. (n.d.). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. [Link]

  • PubMed. (n.d.). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. [Link]

  • Pharmaffiliates. (n.d.). 2-([1,1'-Biphenyl]-4-yl-d9)-4-chloro-6-(phenyl-d5)-1,3,5-triazine. [Link]

  • DiVA portal. (n.d.). Suzuki reactions in novel liquids. [Link]

  • PubChem. (n.d.). 2,4-Bis(4-biphenylyl)-6-chloro-1,3,5-triazine. [Link]

  • Springer. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. [Link]

  • ResearchGate. (2009). THE SYNTHESIS OF NOVEL 2,4,6-TRISUBSTITUTED 1,3,5-TRIAZINES: A SEARCH FOR POTENTIAL MURF ENZYME INHIBITORS. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

An In-depth Technical Guide to 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine. This compound, a member of the versatile 1,3,5-triazine family, is a key building block in the development of advanced organic materials, particularly for applications in organic light-emitting diodes (OLEDs). This guide is intended for researchers, scientists, and professionals in the fields of materials science, organic chemistry, and drug development, offering detailed experimental protocols and insights into the structure-property relationships that govern the utility of this molecule.

Introduction: The Significance of Substituted 1,3,5-Triazines

The 1,3,5-triazine scaffold is a privileged heterocyclic motif in medicinal chemistry, materials science, and agrochemical research.[1] The electron-deficient nature of the triazine ring, a consequence of its three nitrogen atoms, imparts unique electronic and chemical properties. When substituted with aromatic moieties such as phenyl and biphenyl groups, these compounds often exhibit excellent thermal stability and are promising candidates for use as host materials and electron-transporting layers in OLED devices.[1] The presence of a reactive chlorine atom on the triazine core of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine provides a versatile handle for further functionalization through nucleophilic aromatic substitution (SNAr) reactions, allowing for the fine-tuning of its photophysical and electronic properties.[2][3]

Physicochemical Properties

The physical and chemical characteristics of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine are foundational to its application in various scientific domains. A summary of its key properties is presented below.

PropertyValueSource
Molecular Formula C₂₁H₁₄ClN₃[4]
Molecular Weight 343.81 g/mol [4]
Appearance White to off-white powder/crystalsN/A
Melting Point 139.0 to 143.0 °C[5]
Solubility Soluble in common organic solvents like dichloromethane, chloroform, and THF.General knowledge
Storage Conditions Store under an inert atmosphere (e.g., Argon) at room temperature.[4]

Chemical Properties and Reactivity

The chemical behavior of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine is dominated by the electrophilic nature of the triazine ring and the reactivity of the chlorine substituent.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom on the triazine ring is an excellent leaving group, making the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is the most important reaction for the derivatization of this molecule. The electron-withdrawing effect of the nitrogen atoms in the triazine ring activates the carbon atom attached to the chlorine for nucleophilic attack.

A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the chloride, allowing for the introduction of various functional groups. The reaction typically proceeds under basic conditions to neutralize the HCl generated. The ability to control the sequential substitution of chlorine atoms on a triazine ring, often by modulating the reaction temperature, is a key feature of chlorotriazine chemistry.

SNAr_Mechanism reagents 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine + Nucleophile (Nu-H) intermediate Meisenheimer Complex (Resonance-Stabilized Intermediate) reagents->intermediate Nucleophilic Attack product Substituted Triazine Derivative + HCl intermediate->product Chloride Elimination

Cross-Coupling Reactions

While less common than SNAr, the chloro-substituent can also participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions offer alternative strategies for C-C or C-N bond formation, further expanding the synthetic utility of this building block.[6][7][8]

Synthesis and Characterization

The synthesis of asymmetrically substituted triazines like 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine typically starts from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and proceeds through a sequential substitution strategy.

Synthetic Approach: Sequential Suzuki Coupling

A plausible and efficient synthetic route involves a two-step, sequential Suzuki-Miyaura cross-coupling reaction starting from cyanuric chloride. This method allows for the controlled introduction of different aryl groups.

Synthesis_Workflow cluster_step1 Step 1: First Suzuki Coupling cluster_step2 Step 2: Second Suzuki Coupling start Cyanuric Chloride reagent1 Phenylboronic Acid Pd Catalyst, Base intermediate1 2-Chloro-4,6-diphenyl-1,3,5-triazine (Symmetric Intermediate - if 2 eq. used) or 2,4-dichloro-6-phenyl-1,3,5-triazine (Monosubstituted Intermediate) reagent1->intermediate1 Reaction at controlled temp. reagent2 4-Biphenylboronic Acid Pd Catalyst, Base product 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine reagent2->product Reaction at higher temp.

Detailed Experimental Protocol (Proposed)

This protocol is a representative example based on established methodologies for the synthesis of similar compounds.[3][9]

Step 1: Synthesis of 2,4-dichloro-6-phenyl-1,3,5-triazine

  • To a stirred solution of cyanuric chloride (1.0 eq) in a suitable solvent (e.g., 1,4-dioxane or toluene) under an inert atmosphere, add phenylboronic acid (1.0 eq).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 eq), and an aqueous solution of a base, typically Na₂CO₃ or K₂CO₃ (2.0-3.0 eq).

  • Heat the reaction mixture to a controlled temperature (e.g., 80-90 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2,4-dichloro-6-phenyl-1,3,5-triazine.

Step 2: Synthesis of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

  • Dissolve the 2,4-dichloro-6-phenyl-1,3,5-triazine (1.0 eq) from Step 1 in a suitable solvent (e.g., 1,4-dioxane or toluene) under an inert atmosphere.

  • Add 4-biphenylboronic acid (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq), and an aqueous solution of a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq).

  • Heat the reaction mixture to a higher temperature than in Step 1 (e.g., 100-110 °C) to facilitate the second substitution, and monitor by TLC.

  • After the reaction is complete, perform an aqueous workup as described in Step 1.

  • Purify the final product by column chromatography followed by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to obtain pure 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would confirm the presence of the biphenyl and phenyl moieties and the overall structure of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C=N and C-Cl stretching vibrations of the triazine ring and the aromatic C-H bonds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.

  • Melting Point Analysis: The melting point is a crucial indicator of the purity of the synthesized compound.

Applications in Research and Development

The unique combination of a biphenyl group, a phenyl group, and a reactive chlorine atom on a triazine core makes 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine a highly valuable intermediate in several areas of research.

Organic Electronics

The primary application of this and related compounds is in the field of organic electronics, particularly in OLEDs. The electron-deficient triazine core facilitates efficient electron injection and transport.[1] The biphenyl and phenyl substituents can be further functionalized to tune the HOMO/LUMO energy levels, triplet energy, and morphological stability of the material. This compound can serve as a building block for:

  • Host Materials: For phosphorescent and fluorescent emitters in the emissive layer of OLEDs.

  • Electron-Transporting Layer (ETL) Materials: To improve charge balance and device efficiency.

  • Hole-Blocking Layer (HBL) Materials: To confine charge carriers within the emissive layer.

Medicinal Chemistry

The 1,3,5-triazine scaffold is a common feature in many biologically active compounds. The biphenyl moiety is also a well-known pharmacophore. The reactive chlorine atom allows for the introduction of various pharmacologically relevant groups, making this compound a potential starting point for the synthesis of novel therapeutic agents.

Supramolecular Chemistry and Materials Science

The rigid, planar structure of the substituted triazine core makes it an excellent candidate for the construction of supramolecular assemblies, liquid crystals, and porous organic frameworks. The biphenyl group can participate in π-π stacking interactions, further influencing the self-assembly properties of derived materials.

Conclusion

2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine is a versatile and valuable compound with significant potential in the development of advanced organic materials. Its synthesis, while requiring careful control of reaction conditions, is achievable through established cross-coupling methodologies. The presence of a reactive chlorine handle allows for extensive derivatization, enabling the fine-tuning of its properties for specific applications, most notably in the field of organic electronics. Further research into the synthesis of novel derivatives and a deeper understanding of their structure-property relationships will undoubtedly unlock new and exciting applications for this promising molecular scaffold.

References

  • Leveraging Triazine Derivatives for High-Efficiency OLED Devices. (n.d.).
  • Design and Synthesis of 3,3-Bicarbazole-Triazine Derivatives as Potential Emitters for OLED Devices. (2025, January 2). Green Chemistry For Sustainability.
  • Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. (n.d.). MDPI.
  • 1, 3, 5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs. (2025, August 7). ResearchGate.
  • Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • 2,4-Bis([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine. (n.d.). Sunshine Optoelectronic.
  • 2,4-Bis([1,1'-Biphenyl]-4-Yl)-6-Chloro-1,3,5-Triazine. (n.d.). Yurui (shanghai) chemical Co.,Ltd.
  • Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines. (2022, June 15). ResearchGate.
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). MDPI.
  • Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. (2006, January 31). PubMed.
  • 2-[1, 1'-Biphenyl]-4-yl-4-chloro-6-phenyl-1, 3, 5-triazine, min 99%, 100 grams. (n.d.).
  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2025, August 6). ResearchGate.
  • Application of Suzuki-Miyaura and Buchwald - Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (2025, August 9). ResearchGate.
  • Substituted triazines. (n.d.). Google Patents.
  • Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines. (2025, August 6). ResearchGate.
  • Substituted triazine compositions and methods for producing same. (n.d.). Google Patents.
  • 2-(biphenyl-4-yl)-4-(4-chlorophenyl)-6-phenyl-1,3,5-triazine. (n.d.). Lumora Chemicals.
  • 2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-phenyl-1,3,5-triazine. (n.d.). TCI Chemicals.
  • synthesis, characterization and bilogical evaluation of 2,4,6- trisubstituted 1,3,5-triazine derivatives. (2025, August 7). ResearchGate.
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023, June 16). NIH.
  • Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine. (n.d.). Google Patents.
  • Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl. (n.d.). Chemical Review and Letters.

Sources

An In-depth Technical Guide to 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine, a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. While specific crystallographic data for this exact molecule is not publicly available, this document will delve into its synthesis, physicochemical properties, and prospective applications based on the well-established chemistry of 1,3,5-triazine derivatives.

Introduction to 1,3,5-Triazines: A Privileged Scaffold

The 1,3,5-triazine (or s-triazine) ring is a well-recognized "privileged structure" in drug discovery and materials science.[1] Its unique electronic properties and the ability to readily undergo sequential nucleophilic substitution reactions make it an attractive core for creating diverse molecular architectures with a wide range of biological activities and material properties.[1][2] Substituted 1,3,5-triazines have demonstrated efficacy as anticancer, antiviral, antimicrobial, and anti-inflammatory agents.[3] The starting material for many of these compounds is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), which allows for the controlled, stepwise introduction of various substituents.[1][4]

The subject of this guide, 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine, incorporates biphenyl and phenyl moieties, which are common pharmacophores that can enhance biological activity and introduce favorable physicochemical properties. The remaining chlorine atom serves as a reactive handle for further functionalization, making it a valuable intermediate for combinatorial chemistry and the development of novel compounds.

Physicochemical Properties and Characterization

While experimental data for the title compound is limited, its properties can be inferred from related structures.

PropertyPredicted Value/InformationSource
Molecular Formula C₂₁H₁₄ClN₃[5]
Molecular Weight 343.81 g/mol [5]
Appearance Expected to be a white to off-white crystalline powder[5][6]
Melting Point A related isomer has a melting point of 139 - 143 °C[5]
Solubility Likely to have limited solubility in water but soluble in organic solvents such as methanol, ethanol, and acetone.[7]

Characterization Techniques:

The structural confirmation of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine would rely on a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the presence and connectivity of the aromatic protons and carbons of the biphenyl and phenyl rings, as well as the triazine core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to verify the molecular weight and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy would help identify characteristic vibrational modes of the triazine ring and the aromatic C-H and C=C bonds.

  • X-ray Crystallography: Single-crystal X-ray diffraction would be the definitive method to determine the three-dimensional atomic arrangement, bond lengths, and bond angles. Although a crystal structure for this specific compound is not available, this technique would be essential for any future detailed structural studies.

Synthesis of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

The synthesis of unsymmetrically substituted 1,3,5-triazines is a well-established process that takes advantage of the differential reactivity of the chlorine atoms on the cyanuric chloride starting material. The reactivity of the chlorine atoms decreases with each successive substitution, allowing for a controlled, stepwise introduction of different nucleophiles by adjusting the reaction temperature.[1] A plausible and efficient synthetic route for the title compound is a sequential Suzuki cross-coupling reaction.

Proposed Synthetic Workflow

The synthesis would likely proceed in two key Suzuki coupling steps, starting from cyanuric chloride. The order of addition of the arylboronic acids can be varied to optimize the yield.

Synthesis_Workflow cluster_step1 Step 1: First Suzuki Coupling cluster_step2 Step 2: Second Suzuki Coupling Cyanuric_Chloride 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) Intermediate 2,4-Dichloro-6-phenyl-1,3,5-triazine Cyanuric_Chloride->Intermediate Pd Catalyst, Base Low Temperature (e.g., 0-25 °C) Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Intermediate Biphenylboronic_Acid [1,1'-Biphenyl]-4-ylboronic Acid Product 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine Biphenylboronic_Acid->Product Intermediate->Product Pd Catalyst, Base Higher Temperature (e.g., 70 °C)

Caption: Proposed two-step Suzuki coupling synthesis of the title compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2,4-Dichloro-6-phenyl-1,3,5-triazine

  • In a reaction flask, dissolve cyanuric chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).

  • Add phenylboronic acid (1.1 equivalents) and a base, for example, potassium carbonate (2.5 equivalents).

  • Add a palladium catalyst, such as Ni(pcy3)2Cl2 (a nickel-based catalyst can also be effective) or a standard palladium catalyst like Pd(PPh₃)₄.

  • Stir the reaction mixture at a controlled low temperature (e.g., room temperature) for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain 2,4-dichloro-6-phenyl-1,3,5-triazine.

Step 2: Synthesis of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

  • Dissolve the 2,4-dichloro-6-phenyl-1,3,5-triazine intermediate (1 equivalent) in a suitable solvent like THF.

  • Add [1,1'-biphenyl]-4-ylboronic acid (1.1 equivalents), a base such as potassium carbonate (2.5 equivalents), and a palladium catalyst.

  • Heat the reaction mixture to a higher temperature (e.g., 70°C) and stir for several hours, monitoring by TLC.[8]

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography to yield 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine as a solid.

Potential Applications in Drug Development and Materials Science

The structural features of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine suggest several promising areas of application.

Medicinal Chemistry

The 1,3,5-triazine core is a versatile scaffold for the development of therapeutic agents.[3] The biphenyl and phenyl substituents can engage in hydrophobic and π-stacking interactions with biological targets. The reactive chlorine atom allows for the introduction of various functional groups to modulate activity, selectivity, and pharmacokinetic properties.

Drug_Development_Pathway Core_Compound 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine Derivatization Nucleophilic Substitution (at C-4 Chlorine) Core_Compound->Derivatization Amine_Derivatives Amine Derivatives Derivatization->Amine_Derivatives Thiol_Derivatives Thiol Derivatives Derivatization->Thiol_Derivatives Alkoxy_Derivatives Alkoxy Derivatives Derivatization->Alkoxy_Derivatives Screening Biological Screening Amine_Derivatives->Screening Thiol_Derivatives->Screening Alkoxy_Derivatives->Screening Anticancer Anticancer Activity Screening->Anticancer Antiviral Antiviral Activity Screening->Antiviral Antimicrobial Antimicrobial Activity Screening->Antimicrobial Kinase_Inhibition Kinase Inhibition (e.g., PI3K/mTOR) Screening->Kinase_Inhibition

Caption: Potential drug discovery pathway for the title compound.

For instance, derivatives of 1,3,5-triazine have been investigated as potent inhibitors of the PI3K/mTOR signaling pathway, which is often dysregulated in cancer.[9] The synthesis of a library of derivatives by reacting the title compound with various amines, thiols, or alcohols could lead to the discovery of novel kinase inhibitors or other therapeutic agents.

Materials Science

Substituted triazines are also employed in materials science, particularly in the development of organic light-emitting diodes (OLEDs). The electron-deficient nature of the triazine ring makes it a good electron-transporting material. The biphenyl and phenyl groups can contribute to a high triplet energy and good thermal stability, which are desirable properties for host materials in phosphorescent OLEDs. The title compound could serve as a key intermediate in the synthesis of more complex molecules for optoelectronic applications.[10]

Conclusion

2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine is a promising compound with a versatile synthetic handle and structural motifs that are relevant to both medicinal chemistry and materials science. While its crystal structure remains to be elucidated, its synthesis is achievable through well-established methodologies. Future research into the derivatization of this molecule could unlock its full potential in the development of novel therapeutics and advanced functional materials.

References

  • ChemBK. 2-[1,1′-Biphenyl]-4-yl-4-chloro-6-(2-naphthalenyl)-1,3,5-triazine - Physico-chemical Properties. Available from: [Link]

  • PubChem. 2,4-Di([1,1'-biphenyl]-3-yl)-6-chloro-1,3,5-triazine. Available from: [Link]

  • Pharmaffiliates. 2-([1,1'-Biphenyl]-4-yl-d9)-4-chloro-6-(phenyl-d5)-1,3,5-triazine. Available from: [Link]

  • Blotny, G. Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Molecules. 2006;11(4):263-278.
  • MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Available from: [Link]

  • Bentham Science. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Mini-Reviews in Medicinal Chemistry. 2020;20(1):4-19.
  • MDPI.
  • PubMed. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Available from: [Link]

  • International Journal of Pharma Sciences and Research. 1,2,4-triazine derivatives: Synthesis and biological applications. Available from: [Link]

  • PubChem. 2,4-Bis(4-biphenylyl)-6-chloro-1,3,5-triazine. Available from: [Link]

  • De Gruyter. The crystal structure of 2-phenyl-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine, C15H11N3O2. Zeitschrift für Kristallographie - New Crystal Structures. 2015;230(3):201-202.
  • Google Patents. Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.
  • PubMed. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Available from: [Link]

Sources

Spectroscopic Profile of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic characteristics of 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, supported by data from structurally analogous compounds, to construct a predictive spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering a robust framework for the identification and characterization of this and related substituted 1,3,5-triazine compounds.

Introduction

Substituted 1,3,5-triazines are a class of heterocyclic compounds with significant applications in medicinal chemistry, materials science, and agricultural chemistry. Their rigid, planar structure and the ability to accept various substituents at the 2, 4, and 6 positions allow for the fine-tuning of their chemical and physical properties. The title compound, 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine (CAS No. 1472062-94-4), is a noteworthy derivative, combining the structural features of a biphenyl moiety, a phenyl group, and a reactive chloro-substituent on the triazine core. This combination of functionalities suggests its potential as an intermediate in the synthesis of more complex molecules for applications such as organic light-emitting diodes (OLEDs) or as a scaffold in drug discovery.

A thorough understanding of the spectroscopic signature of this molecule is paramount for its unambiguous identification, purity assessment, and structural elucidation in various experimental settings. This guide provides a predictive yet scientifically grounded overview of its expected ¹H NMR, ¹³C NMR, Mass, and IR spectra.

Molecular Structure and Predicted Spectroscopic Features

The molecular structure of 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine is presented below. The predicted spectroscopic data are based on the analysis of substituent effects on the triazine ring and the characteristic signals of the biphenyl and phenyl groups.

Caption: Molecular structure of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the phenyl and biphenyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the triazine ring.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
~8.7 - 8.5Doublet2HProtons ortho to the triazine on the biphenyl group
~7.8 - 7.6Multiplet7HRemaining protons of the biphenyl group and protons ortho to the triazine on the phenyl group
~7.5 - 7.3Multiplet5HRemaining protons of the phenyl and biphenyl groups

Rationale: The protons on the aromatic rings closest to the electron-deficient triazine ring are expected to be deshielded and resonate at a lower field (higher ppm). The biphenyl protons will likely exhibit more complex splitting patterns due to restricted rotation.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton. The triazine carbons are expected to have characteristic chemical shifts.

Predicted Chemical Shift (ppm) Assignment
~172 - 170Carbons of the triazine ring
~145 - 125Aromatic carbons of the biphenyl and phenyl groups

Rationale: The carbons of the triazine ring are highly deshielded due to the presence of three electronegative nitrogen atoms. The aromatic carbons will appear in the typical region for sp² hybridized carbons, with variations depending on their proximity to the triazine ring and other substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine (C₂₁H₁₄ClN₃), the expected molecular weight is approximately 343.81 g/mol .

Expected Observations:

  • Molecular Ion Peak (M⁺): A prominent peak at m/z 343, along with an isotope peak at m/z 345 (M+2) with approximately one-third the intensity of the M⁺ peak, which is characteristic of the presence of a single chlorine atom.

  • Major Fragmentation Pathways:

    • Loss of a chlorine radical (Cl•) to give a fragment at m/z 308.

    • Loss of the phenyl group to give a fragment at m/z 266.

    • Loss of the biphenyl group to give a fragment at m/z 190.

    • Cleavage of the triazine ring can lead to various smaller fragments.

fragmentation_pathway M [C₂₁H₁₄ClN₃]⁺˙ m/z = 343/345 F1 [C₂₁H₁₄N₃]⁺ m/z = 308 M->F1 - Cl• F2 [C₁₅H₉ClN₃]⁺˙ m/z = 266 M->F2 - C₆H₅• F3 [C₉H₅ClN₃]⁺˙ m/z = 190 M->F3 - C₁₂H₉•

Caption: Predicted major fragmentation pathways in mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~3100 - 3000C-H stretchingAromatic
~1600 - 1450C=C and C=N stretchingAromatic rings and Triazine ring
~1400 - 1300In-plane C-H bendingAromatic
~850 - 750Out-of-plane C-H bendingAromatic
~800 - 700C-Cl stretchingChloroalkane

Rationale: The spectrum will be dominated by absorptions from the aromatic rings and the triazine core. The C-Cl stretch is expected in the fingerprint region and may be difficult to assign definitively without comparative spectra.

Experimental Protocols: A General Framework

While specific experimental data for the title compound is not available, the following provides a general, self-validating protocol for acquiring the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-pulse ¹H spectrum.

    • Reference the spectrum to the residual solvent peak.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI, or atmospheric pressure chemical ionization - APCI).

  • Data Acquisition:

    • Acquire a full scan mass spectrum in positive ion mode to identify the molecular ion.

    • Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and elucidate the structure.

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl). Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan prior to the sample scan.

Conclusion

This technical guide has presented a predictive spectroscopic profile of 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine. By leveraging established spectroscopic principles and data from analogous structures, we have provided a detailed forecast of the expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR data. This information serves as a valuable resource for the identification and characterization of this compound in research and development settings, and provides a framework for the interpretation of experimentally acquired data.

References

  • General Spectroscopic Data for 1,3,5-Triazines

    • Title: Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides
    • Source: ResearchG
    • URL: [Link]

  • Spectroscopic Data for Biphenyl Compounds

    • Title: Supporting Information for public
    • Source: The Royal Society of Chemistry
    • URL: [Link]

  • Synthesis and Characterization of Substituted Triazines

    • Title: Synthesis, characterization and bilogical evaluation of 2,4,6- trisubstituted 1,3,5-triazine deriv
    • Source: Journal of Advanced Scientific Research
    • URL: [Link]

  • Physical and Chemical Properties of a Related Compound

    • Title: 2,4-Bis(4-biphenylyl)-6-chloro-1,3,5-triazine
    • Source: PubChem
    • URL: [Link]

  • Compound Information: Title: 2-(Biphenyl-4-yl)-4-chloro-6-phenyl-1,3,5-triazine Source: CymitQuimica

1H NMR spectrum of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 1H NMR Spectrum of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

Authored by: Senior Application Scientist, Gemini AI
Publication Date: January 7, 2026

Abstract

This technical guide provides a comprehensive analysis and interpretation of the proton nuclear magnetic resonance (1H NMR) spectrum of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize NMR spectroscopy for structural elucidation of complex organic molecules. The guide offers a detailed breakdown of the theoretical basis for the expected chemical shifts and coupling patterns, a predicted spectrum, and a standardized protocol for experimental data acquisition.

Introduction: The Structural Significance of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

The title compound is a multifaceted molecule featuring a central 1,3,5-triazine core asymmetrically substituted with a phenyl group, a chloro group, and a biphenyl moiety. The unique arrangement of these aromatic systems and the electron-withdrawing nature of the triazine ring and the chloro substituent create a distinct electronic environment that is reflected in its 1H NMR spectrum. Understanding this spectrum is paramount for confirming the molecule's identity, assessing its purity, and studying its interactions in various chemical and biological systems.

The triazine core, in particular, is a key structural motif in many pharmaceuticals and functional materials. The substituents on the triazine ring significantly influence the molecule's properties, making a detailed structural analysis by NMR essential.

Predicted 1H NMR Spectrum: A Detailed Analysis

The 1H NMR spectrum of this compound is expected to exhibit signals exclusively in the aromatic region, typically between 7.0 and 9.0 ppm. The complexity of the spectrum arises from the presence of three distinct aromatic spin systems: the monosubstituted phenyl ring, the terminal phenyl ring of the biphenyl group, and the 1,4-disubstituted phenyl ring of the biphenyl group.

The Monosubstituted Phenyl Ring

The phenyl group attached to the triazine ring is expected to show a complex multiplet for its five protons. The triazine ring acts as an electron-withdrawing group, which will deshield the protons of this phenyl ring, shifting them downfield.

  • Ortho-protons (H-2', H-6'): These protons are closest to the triazine ring and will experience the strongest deshielding effect. They are expected to resonate at the most downfield position for this spin system, likely appearing as a multiplet due to coupling with both the meta and para protons.

  • Meta-protons (H-3', H-5'): These protons will be less deshielded than the ortho protons and will appear upfield relative to them. They will also present as a multiplet.

  • Para-proton (H-4'): This proton is the furthest from the triazine ring and will be the most shielded of this system, appearing at the most upfield position for this group, likely as a triplet.

The 4-Substituted Biphenyl System

The biphenyl moiety presents a more complex pattern due to the interaction between the two phenyl rings. The 1,3,5-triazine ring attached at the 4-position of one of the phenyl rings will influence the chemical shifts of all nine protons of the biphenyl system.

  • Protons on the Triazine-Substituted Phenyl Ring (Ring A): This ring is 1,4-disubstituted, which will result in a characteristic AA'BB' system, appearing as two distinct doublets.

    • Protons ortho to the triazine ring (H-2'', H-6''): These protons will be significantly deshielded by the electron-withdrawing triazine ring and will appear as a doublet.

    • Protons meta to the triazine ring (H-3'', H-5''): These protons are ortho to the second phenyl ring and will also be deshielded, appearing as a doublet at a slightly more upfield position compared to H-2'' and H-6''.

  • Protons on the Terminal Phenyl Ring (Ring B): This is a monosubstituted phenyl ring, and its protons will have chemical shifts influenced by the electronic nature of the rest of the molecule.

    • Ortho-protons (H-2''', H-6'''): These will appear as a doublet.

    • Meta-protons (H-3''', H-5'''): These will appear as a triplet.

    • Para-proton (H-4'''): This will appear as a triplet.

The following diagram illustrates the proton labeling for the predicted spectral assignments:

Caption: Molecular structure of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine with proton labeling.

Summary of Predicted Spectral Data

The following table summarizes the predicted 1H NMR data for the title compound. The chemical shifts (δ) are predicted ranges, and the coupling constants (J) are typical values for aromatic systems.

Proton Label Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2', H-6'8.6 - 8.8Doublet of doublets (dd) or Multiplet (m)Jortho = 7-9, Jmeta = 2-32H
H-3', H-5', H-4'7.5 - 7.7Multiplet (m)-3H
H-2'', H-6''8.7 - 8.9Doublet (d)Jortho = 8-92H
H-3'', H-5''7.8 - 8.0Doublet (d)Jortho = 8-92H
H-2''', H-6'''7.6 - 7.8Doublet (d)Jortho = 7-82H
H-3''', H-5'''7.4 - 7.6Triplet (t)Jortho ≈ 7-82H
H-4'''7.3 - 7.5Triplet (t)Jortho ≈ 7-81H

Experimental Protocol for 1H NMR Spectrum Acquisition

To obtain a high-quality, interpretable , the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl3) is a suitable solvent due to the compound's likely solubility and the solvent's minimal interference in the aromatic region of the spectrum. Deuterated dimethyl sulfoxide (DMSO-d6) can be used as an alternative if solubility is an issue.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent. This concentration is optimal for achieving a good signal-to-noise ratio without causing significant line broadening due to aggregation.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

A high-field NMR spectrometer (≥400 MHz) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets in the aromatic region.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

  • Acquisition Time (at): 2-4 seconds to ensure good digital resolution.

  • Relaxation Delay (d1): 1-2 seconds. A longer delay may be necessary if quantitative integration is critical.

  • Number of Scans (ns): 16-64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Spectral Width (sw): A spectral width of approximately 16 ppm (from -2 to 14 ppm) is appropriate to cover the entire proton chemical shift range.

Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly compromising resolution.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

The following workflow diagram illustrates the process of acquiring and interpreting the 1H NMR spectrum:

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis dissolve Dissolve 5-10 mg in 0.6-0.7 mL CDCl3 add_tms Add TMS as internal standard dissolve->add_tms transfer Transfer to NMR tube add_tms->transfer setup Set up standard 1D proton experiment transfer->setup acquire Acquire FID (16-64 scans) setup->acquire ft Fourier Transform (LB = 0.3 Hz) acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Reference to TMS (0.00 ppm) phase_base->reference integrate Integrate signals reference->integrate assign Assign peaks to protons integrate->assign couple Determine coupling constants assign->couple

An In-depth Technical Guide to the 13C NMR Analysis of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical principles, field-proven experimental protocols, and detailed spectral interpretation. By explaining the causality behind experimental choices and grounding claims in authoritative sources, this guide serves as a self-validating system for the structural elucidation of this complex heterocyclic compound.

Introduction: The Significance of Structural Verification in Triazine Chemistry

The 1,3,5-triazine core is a privileged scaffold in drug discovery and materials science, with derivatives exhibiting a wide range of biological activities and functional properties.[1] The specific compound, 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine, possesses a unique combination of aromatic and heterocyclic moieties, making its precise structural characterization paramount for understanding its structure-activity relationship (SAR) and ensuring its purity and quality for downstream applications.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[2] Specifically, 13C NMR provides a detailed fingerprint of the carbon skeleton, with the chemical shift of each carbon atom being exquisitely sensitive to its local electronic environment. This guide will delve into the nuances of 13C NMR as applied to the title compound, providing a robust framework for its analysis.

Theoretical Principles: Decoding the 13C NMR Spectrum

The 13C NMR spectrum of 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine is predicted to exhibit a series of distinct signals corresponding to the inequivalent carbon atoms in the molecule. The chemical shifts (δ) are influenced by several factors, including hybridization, electronegativity of neighboring atoms, and resonance effects.

The triazine ring, being electron-deficient, will have its carbon atoms resonating at a characteristically downfield region (typically δ 160-175 ppm). The substituents—biphenyl, phenyl, and chlorine—will further modulate these chemical shifts. The chlorine atom, being highly electronegative, will cause a significant downfield shift for the carbon to which it is attached. The biphenyl and phenyl groups will introduce a series of signals in the aromatic region (δ 120-150 ppm).

To aid in the assignment of these signals, advanced NMR techniques are invaluable:

  • DEPT (Distortionless Enhancement by Polarization Transfer): This technique is instrumental in differentiating between methine (CH), methylene (CH₂), and methyl (CH₃) groups, and identifying quaternary carbons.[3][4][5][6][7] A DEPT-135 experiment, for instance, will show CH and CH₃ signals with positive phase and CH₂ signals with negative phase, while quaternary carbons are absent.

  • 2D NMR Spectroscopy (HSQC and HMBC): Heteronuclear Single Quantum Coherence (HSQC) correlates carbon atoms with their directly attached protons, providing unambiguous C-H one-bond connectivity.[8][9][10][11] Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range couplings between carbons and protons (typically 2-3 bonds), which is crucial for piecing together the molecular fragments and confirming the substitution pattern on the triazine ring.[8][10][11][12]

Experimental Protocol: A Self-Validating Workflow

The acquisition of a high-quality 13C NMR spectrum necessitates meticulous sample preparation and parameter optimization.

Sample Preparation
  • Analyte Purity: Ensure the sample of 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine is of high purity to avoid interference from impurities.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds.[13][14]

  • Concentration: For a standard 5 mm NMR tube, dissolve 50-100 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent.[13][14] This concentration is generally sufficient for obtaining a good signal-to-noise ratio in a reasonable timeframe.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.

  • Standard 13C Spectrum: Acquire a proton-decoupled 13C NMR spectrum. Key parameters to consider are the spectral width, acquisition time, and relaxation delay. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.

  • DEPT-135 Experiment: Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals.[3][4][5][6][7]

  • 2D NMR Experiments (Optional but Recommended): For complete and unambiguous assignment, acquire HSQC and HMBC spectra.[8][9][10][11][12]

Visualizing the Process: Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis dissolve Dissolve Compound in Deuterated Solvent add_tms Add TMS Standard dissolve->add_tms filter Filter into NMR Tube add_tms->filter c13_spec Acquire 13C Spectrum filter->c13_spec dept_spec Run DEPT-135 c13_spec->dept_spec two_d_spec Acquire 2D Spectra (HSQC, HMBC) dept_spec->two_d_spec assign_signals Assign Signals two_d_spec->assign_signals structure_elucidation Elucidate Structure assign_signals->structure_elucidation

Caption: A streamlined workflow for the 13C NMR analysis.

Spectral Analysis and Interpretation

The following is a predicted 13C NMR spectral data for 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine. The chemical shifts are estimated based on the additive effects of the substituents on the triazine and phenyl rings, with reference to known data for similar compounds.[15][16][17][18][19]

Molecular Structure with Atom Numbering

Caption: Numbering scheme for 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine.

Predicted 13C NMR Chemical Shifts
Carbon Atom Predicted Chemical Shift (δ, ppm) Carbon Type Rationale for Assignment
C2, C6~171-173QuaternaryCarbons of the triazine ring attached to the aromatic substituents. Their exact shifts will differ slightly due to the different electronic nature of the phenyl and biphenyl groups.
C4~168-170QuaternaryTriazine carbon attached to the electronegative chlorine atom, resulting in a downfield shift.
C1', C1''~135-138QuaternaryCarbons of the phenyl and biphenyl rings directly attached to the triazine ring. These are deshielded due to the electron-withdrawing nature of the triazine.
C4'''~140-142QuaternaryThe ipso-carbon of the second phenyl ring in the biphenyl moiety.
C4', C4''~128-132Methine (CH)Para-carbons of the phenyl and the first ring of the biphenyl group.
C2', C6', C3', C5'~128-130Methine (CH)Ortho and meta carbons of the phenyl group.
C2'', C6'', C3'', C5''~127-129Methine (CH)Ortho and meta carbons of the first ring of the biphenyl group.
C2''', C6''', C3''', C5'''~127-129Methine (CH)Carbons of the terminal phenyl ring of the biphenyl moiety.

Note: The predicted chemical shifts are approximate and can be influenced by solvent effects and conformational changes.[20] The overlapping nature of the signals in the aromatic region necessitates the use of 2D NMR techniques for unambiguous assignment.

Conclusion: Ensuring Scientific Integrity

The structural integrity of complex molecules like 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine is a cornerstone of reliable research and development. This guide has outlined a robust and self-validating approach to its 13C NMR analysis. By integrating fundamental principles with advanced experimental techniques and providing a clear rationale for each step, researchers can confidently elucidate and verify the structure of this and related compounds. The presented workflow emphasizes the importance of meticulous experimental practice and thorough data interpretation, which are essential for maintaining the highest standards of scientific integrity.

References

  • Influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. (n.d.). ScienceDirect. Retrieved January 7, 2026, from [Link]

  • DEPT ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • CASCADE. (n.d.). Colorado State University. Retrieved January 7, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved January 7, 2026, from [Link]

  • CASPRE - 13C NMR Predictor. (n.d.). Retrieved January 7, 2026, from [Link]

  • Quantitative NMR Spectroscopy. (n.d.). Retrieved January 7, 2026, from [Link]

  • DEPT NMR: Signals and Problem Solving. (n.d.). Chemistry Steps. Retrieved January 7, 2026, from [Link]

  • Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. (2020, September 14). AZoM.com. Retrieved January 7, 2026, from [Link]

  • NMR Sample Preparation. (n.d.). University of Cambridge. Retrieved January 7, 2026, from [Link]

  • DEPT 13C NMR Spectroscopy. (2023, September 20). OpenStax. Retrieved January 7, 2026, from [Link]

  • NMR sample preparation. (n.d.). Retrieved January 7, 2026, from [Link]

  • NMR Sample Requirements and Preparation. (n.d.). Columbia University Department of Chemistry and Biochemistry. Retrieved January 7, 2026, from [Link]

  • What Is Quantitative NMR (qNMR)? - Chemistry For Everyone. (2025, August 7). YouTube. Retrieved January 7, 2026, from [Link]

  • ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). (2024, April 4). JoVE. Retrieved January 7, 2026, from [Link]

  • A Great 13C NMR Spectrum Even When Your Sample is Dilute. (n.d.). Anasazi Instruments. Retrieved January 7, 2026, from [Link]

  • NMR Predictor. (n.d.). Chemaxon Docs. Retrieved January 7, 2026, from [Link]

  • Two-dimensional Experiments: Inverse Heteronuclear Correlation. (n.d.). Oxford Instruments Magnetic Resonance. Retrieved January 7, 2026, from [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR. (n.d.). Advances in Polymer Science. Retrieved January 7, 2026, from [Link]

  • 6.4: DEPT C-13 NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (n.d.). ResolveMass Laboratories Inc. Retrieved January 7, 2026, from [Link]

  • Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved January 7, 2026, from [Link]

  • Download NMR Predict. (n.d.). Mestrelab Research. Retrieved January 7, 2026, from [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2004). PubMed. Retrieved January 7, 2026, from [Link]

  • HSQC and HMBC. (n.d.). Columbia University NMR Core Facility. Retrieved January 7, 2026, from [Link]

  • Conformational analysis of biphenyls using 13C NMR spectroscopy. (1985). Semantic Scholar. Retrieved January 7, 2026, from [Link]

  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. Retrieved January 7, 2026, from [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • 13C NMR Chemical Shift Table.pdf. (n.d.). Retrieved January 7, 2026, from [Link]

  • 13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved January 7, 2026, from [Link]

  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 7, 2026, from [Link]

  • SYNTHESIS OF SOME NEW DERIVATIVES OF 1,3,5-TRIAZINE. (2006, March 3). LOCKSS. Retrieved January 7, 2026, from [Link]

  • Biphenyl - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

  • 1,3,5-Triazine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved January 7, 2026, from [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine, a complex heterocyclic aromatic compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the core principles of analyzing this molecule using mass spectrometry, with a focus on Electron Ionization (EI). We will detail the expected isotopic patterns, propose key fragmentation pathways based on established chemical principles, and provide a robust, self-validating experimental protocol for acquiring high-quality mass spectra. The insights herein are designed to facilitate structural confirmation, purity assessment, and metabolic investigation of this and structurally related compounds.

Introduction: The Analytical Imperative

The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science, valued for its rigid structure and versatile substitution patterns. The specific compound, 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine, combines this heterocyclic core with extensive aromatic systems (phenyl and biphenyl) and a reactive chloro-substituent. This complexity makes robust analytical characterization essential.

Mass spectrometry (MS) stands as a cornerstone technique for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities. Understanding the mass spectrometric behavior of this molecule is critical for confirming its identity in synthesis reactions, assessing its purity, and identifying potential metabolites or degradation products. This guide focuses on Electron Ionization (EI) mass spectrometry, a "hard" ionization technique that induces reproducible and structurally informative fragmentation, making it ideal for detailed molecular characterization.[1][2][3]

Molecular Characteristics and Isotopic Profile

A foundational understanding of the molecule's composition is the first step in interpreting its mass spectrum.

2.1 Structure and Molecular Formula

  • Chemical Name: 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

  • Molecular Formula: C₂₁H₁₄ClN₃

  • Structure:

2.2 Theoretical Mass and Isotopic Signature

The presence of a chlorine atom is the most significant feature influencing the molecule's mass spectral appearance. Chlorine exists naturally as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern for the molecular ion (M⁺˙) and any chlorine-containing fragments, with two peaks separated by approximately 2 Da and a relative intensity ratio of roughly 3:1.

  • Average Molecular Weight: ~343.82 g/mol

  • Monoisotopic Mass (for C₂₁H₁₄³⁵ClN₃): 343.0876 Da

  • Monoisotopic Mass (for C₂₁H₁₄³⁷ClN₃): 345.0847 Da

The high-resolution mass of the molecular ion is a critical parameter for confirming the elemental composition.

Mass Spectrometric Analysis: Rationale and Methodology

3.1 Ionization Technique Selection: The Case for Electron Ionization (EI)

While softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are invaluable for analyzing polar, high-molecular-weight compounds, Electron Ionization (EI) is exceptionally well-suited for the structural elucidation of thermally stable, relatively non-polar aromatic compounds like the topic molecule.[1][3]

Causality behind the choice:

  • High Fragmentation: EI utilizes high-energy electrons (typically 70 eV) to ionize the molecule.[1][4] This energetic process not only forms a molecular ion but also induces extensive and predictable fragmentation.[4][5]

  • Structural Insight: The resulting fragmentation pattern serves as a molecular fingerprint, providing detailed information about the molecule's substructures.[4][5]

  • Reproducibility and Libraries: EI spectra are highly reproducible across different instruments, which has led to the development of extensive mass spectral libraries, such as the NIST Mass Spectral Library, for compound identification.[5][6]

3.2 Instrumentation: A GC-MS Approach

A Gas Chromatography-Mass Spectrometry (GC-MS) system is the ideal platform for this analysis. GC provides excellent separation for volatile and thermally stable compounds, ensuring that a pure sample enters the ion source.

Analysis of Key Fragmentation Pathways

Under 70 eV Electron Ionization, the molecular ion of 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine will undergo a series of characteristic fragmentation reactions. The stability of the aromatic rings dictates that fragmentations will primarily involve the weaker bonds connected to the triazine core and the substituents.

4.1 The Molecular Ion (M⁺˙)

The molecular ion peak cluster at m/z 343/345 is expected to be clearly visible. The extensive aromaticity of the molecule lends stability to the molecular ion, allowing it to survive the ionization process. The ~3:1 intensity ratio of these peaks is the first confirmation of a single chlorine atom in the structure.

4.2 Primary Fragmentation Pathways

The most probable fragmentation pathways involve the loss of the most labile groups and the cleavage of bonds adjacent to the stable aromatic systems. The fragmentation of chloro-aromatic compounds and triazine derivatives follows established patterns.[7][8]

  • Loss of a Chlorine Radical ([M-Cl]⁺): The C-Cl bond is one of the weaker bonds, and its cleavage results in the loss of a chlorine radical (Cl•). This is a very common fragmentation pathway for chlorinated compounds.[8][9] This would produce a highly stable, even-electron cation at m/z 308 .

  • Loss of Phenyl Radical ([M-C₆H₅]⁺): Cleavage of the bond between the triazine ring and the unsubstituted phenyl ring leads to the loss of a phenyl radical (C₆H₅•). This would result in a chlorine-containing fragment ion cluster at m/z 266/268 .

  • Formation of Key Cations: The substituents themselves can be observed as stable cations.

    • Phenyl Cation (C₆H₅⁺): A common fragment in aromatic compounds at m/z 77 .

    • Biphenyl Cation (C₁₂H₉⁺): The biphenyl group can form a stable cation at m/z 153 .

  • Triazine Ring Fission: The 1,3,5-triazine ring itself can undergo fragmentation. A characteristic loss from s-triazines is the neutral loss of hydrogen cyanide (HCN).[10] For example, the [M-Cl]⁺ ion at m/z 308 could subsequently lose HCN to yield a fragment at m/z 281 .

4.3 Visualization of Fragmentation Pathways

The logical flow of these fragmentation events can be visualized to aid in spectral interpretation.

G M C₂₁H₁₄ClN₃ (M⁺˙) m/z 343/345 F1 [M-Cl]⁺ m/z 308 M->F1 - Cl• F2 [M-C₆H₅]⁺ m/z 266/268 M->F2 - C₆H₅• F4 Biphenyl Cation C₁₂H₉⁺ m/z 153 M->F4 Cleavage F5 Phenyl Cation C₆H₅⁺ m/z 77 M->F5 Cleavage F3 [M-Cl-HCN]⁺ m/z 281 F1->F3 - HCN

Caption: Proposed EI fragmentation pathway for the target molecule.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to generate a high-quality, reproducible EI mass spectrum. Each step includes a rationale to ensure the trustworthiness of the results.

5.1 Sample Preparation

  • Solvent Selection: Dissolve ~1 mg of the sample in 1 mL of a high-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Rationale: A volatile solvent is required for GC injection and ensures rapid evaporation in the injection port, preventing peak tailing.

  • Dilution: Prepare a working solution by diluting the stock solution 1:100 in the same solvent to a final concentration of ~10 µg/mL.

    • Rationale: This concentration prevents overloading of the GC column and saturation of the MS detector, ensuring a linear response and clean spectrum.

5.2 GC-MS Instrumentation and Parameters

ParameterSettingRationale (Self-Validation)
System Gas Chromatograph coupled to an EI Mass Spectrometer (e.g., Quadrupole)Standard, robust setup for volatile organic analysis.
Injection Volume 1 µLStandard volume to avoid column overload.
Injector Port Temp 280 °CEnsures rapid and complete volatilization of the analyte without thermal degradation.
Carrier Gas Helium, constant flow at 1.0 mL/minInert gas that provides good chromatographic efficiency. Constant flow ensures reproducible retention times.
GC Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent)A non-polar column suitable for separating aromatic compounds.
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 minAn initial hold ensures good peak shape, while the ramp allows for elution of the high-boiling-point analyte in a reasonable time.
Transfer Line Temp 290 °CPrevents condensation of the analyte between the GC and the MS.
Ion Source Temp 230 °CStandard temperature to maintain cleanliness and promote ionization.
Electron Energy 70 eV Critical for reproducibility and comparison with spectral libraries. [1][4]
Mass Range m/z 50 - 450Covers the molecular ion and all expected major fragments.
Solvent Delay 3 minutesPrevents the high concentration of solvent from entering and saturating the MS detector.

Tabulated Data Summary

The following table summarizes the key ions expected in the 70 eV EI mass spectrum of 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine.

m/z (for ³⁵Cl)m/z (for ³⁷Cl)Relative AbundanceProposed Ion Structure / IdentityNeutral Loss
343345Moderate[M]⁺˙ (Molecular Ion)-
308-High[M-Cl]⁺Cl•
281-Moderate[M-Cl-HCN]⁺Cl•, HCN
266268Low-Moderate[M-C₆H₅]⁺C₆H₅•
153-High[C₁₂H₉]⁺ (Biphenyl Cation)C₉H₅ClN₃
77-High[C₆H₅]⁺ (Phenyl Cation)C₁₅H₉ClN₃

Conclusion

The mass spectrometric analysis of 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine by Electron Ionization provides a wealth of structural information. The key diagnostic features are a distinct molecular ion cluster at m/z 343/345, a prominent fragment from the loss of a chlorine radical (m/z 308), and characteristic ions corresponding to the phenyl (m/z 77) and biphenyl (m/z 153) substructures. The detailed protocol and fragmentation analysis presented in this guide offer a robust framework for scientists to reliably identify and characterize this compound, ensuring data integrity in research, development, and quality control applications.

References

  • NIST Mass Spectrometry Data Center. (n.d.). NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link][6][11][12][13][14]

  • Kaye, P. T., & Mphahlele, M. J. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC, 2000(6), 923-930. Retrieved from [Link][7][15]

  • Shimadzu Corporation. (n.d.). Ionization Modes: EI. Retrieved from [Link][5]

  • Wikipedia contributors. (2023, December 28). Electron ionization. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][2]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link][3]

  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link][4]

  • Oliveira, J. P. R. de, Bustillos, J. O. V., Romano, R. L., & Lebre, D. T. (2011). Ionic fragmentation of organo chlorine compounds by electron impact ion source of mass spectrometer. International Nuclear Atlantic Conference - INAC 2011. Retrieved from [Link]

  • Al-Asmari, A. K., et al. (2015). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Molecules, 20(5), 8686-8701. Retrieved from [Link][9]

  • NIST. (n.d.). 1,3,5-Triazine Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link][10]

  • Safe, S., & Hutzinger, O. (1972). The mass spectra of polychlorinated biphenyls. Journal of the Chemical Society, Perkin Transactions 1, 686-691. Retrieved from [Link][8]

Sources

An In-depth Technical Guide to the Investigational Framework for 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Elucidating a Novel Compound's Mechanism of Action

Abstract

The 1,3,5-triazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antiviral, and antidiabetic properties.[1][2] The specific derivative, 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine, is a novel entity with uncharacterized biological function. Public domain data on its mechanism of action is currently unavailable. This guide, therefore, serves as a comprehensive framework for its investigation. It provides a logical, field-proven workflow designed to systematically identify its biological target(s), validate its mechanism of action, and characterize its therapeutic potential. We will leverage established principles of drug discovery, focusing on the common signaling pathways modulated by triazine derivatives, such as protein kinases and metabolic enzymes, to construct a robust investigational strategy.

Introduction: The 1,3,5-Triazine Scaffold and the Investigational Candidate

The 1,3,5-triazine ring system is a cornerstone of modern medicinal chemistry, with its derivatives showing a remarkable breadth of pharmacological activities.[2] This versatility stems from the triazine core's ability to be functionalized at three positions, allowing for the precise spatial orientation of pharmacophores that can interact with a wide array of biological targets.[3] Many triazine derivatives have been developed as inhibitors of key enzymes involved in disease progression, such as kinases (e.g., EGFR, PI3K, CDKs), dihydrofolate reductase (DHFR), and dipeptidyl peptidase-4 (DPP-4).[4][5][6][7][8][9]

The subject of this guide, 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine, is a distinct molecule characterized by its biphenyl and phenyl substitutions. While its precise biological activity is unknown, the presence of the triazine core suggests it may act as an inhibitor of critical cellular signaling pathways, particularly those implicated in cancer. Alterations in pathways like PI3K/Akt/mTOR and receptor tyrosine kinases (RTKs) are known drivers of oncogenesis, and these have been successfully targeted by other triazine compounds.[10][5][6][7]

This document outlines a multi-stage experimental plan to move from an uncharacterized compound to a lead candidate with a well-defined mechanism of action (MoA). The identification of a small molecule's biological target is a foundational step in drug discovery, providing the mechanistic basis for its efficacy and potential toxicity.[11][12]

Phase I: Initial Phenotypic Screening and Target Class Hypothesis

The first principle in characterizing a novel compound is to determine its effect on whole cells. Phenotypic screening provides unbiased, functional data on the compound's overall cellular impact, which guides all subsequent, more targeted biochemical and genetic investigations.

Multi-lineage Cytotoxicity Screening

The logical first step is to assess the compound's antiproliferative activity across a panel of well-characterized human cancer cell lines. This approach helps to identify potential cancer types for which the compound may be effective and can provide early clues about its MoA. For instance, heightened sensitivity in cell lines known to be dependent on a specific signaling pathway (e.g., EGFR-addicted lung cancer lines) can point towards that pathway as a potential target.[4][13]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Plating: Seed cells from diverse cancer lineages (e.g., breast, colon, lung, cervical) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]

  • Compound Treatment: Prepare a serial dilution of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine (e.g., from 0.01 µM to 100 µM). Treat cells for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Analysis: Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) by plotting the percentage of cell viability against the log of the compound concentration.

Data Presentation: Comparative Cytotoxicity

Cell LineCancer TypePutative Pathway DependencyIC50 (µM) of Test CompoundIC50 (µM) of Control (e.g., Cisplatin)
MCF-7Breast (ER+)PI3K/mTORHypothetical DataHypothetical Data
MDA-MB-231Breast (Triple Negative)EGFR, β-cateninHypothetical DataHypothetical Data
HCT-116ColorectalGeneral ProliferationHypothetical DataHypothetical Data
A549LungEGFRHypothetical DataHypothetical Data
HeLaCervicalPI3K/mTORHypothetical DataHypothetical Data
Target Class Hypothesis Generation

Based on the cytotoxicity profile and the established activities of the 1,3,5-triazine scaffold, we can formulate initial hypotheses. Given that many triazines function as kinase inhibitors, this target class represents a primary avenue of investigation.[1][14][15][16] Specifically, the PI3K/Akt/mTOR and EGFR pathways are frequent targets.[10][5][6][7]

Phase II: Target Identification and Validation

With a functional effect established, the next phase is to pinpoint the specific molecular target. This process, often called target deconvolution, is critical for understanding the MoA and advancing the compound through the drug development pipeline.[12][17]

Biochemical Screening: Kinase Panel

The most direct way to test the kinase inhibitor hypothesis is to screen the compound against a large panel of purified kinases. This provides direct evidence of enzyme inhibition and can reveal both the primary target and potential off-target interactions.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Assay Principle: Utilize a fluorescence-based assay (e.g., Z'-LYTE™) or radiometric assay ([γ-33P]-ATP) to measure the phosphorylation of a substrate by a specific kinase.

  • Screening: Perform an initial screen of the compound at a fixed concentration (e.g., 10 µM) against a panel of >100 kinases, including key cancer-related kinases like EGFR, PI3K isoforms, mTOR, CDKs, and Src.

  • Dose-Response: For any kinases showing significant inhibition (>50%), perform a dose-response experiment to determine the precise IC50 value.

  • Mechanism of Inhibition: Conduct kinetic studies (e.g., by varying ATP and substrate concentrations) to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

Cellular Target Engagement and Pathway Analysis

Biochemical hits must be validated in a cellular context. Western blotting is the gold-standard technique to determine if the compound inhibits the phosphorylation of the target kinase and its downstream effectors in treated cells.

Experimental Protocol: Western Blot Analysis of Signaling Pathways

  • Cell Treatment: Treat a sensitive cell line (identified in Phase I) with the compound at concentrations around its IC50 value for various time points.

  • Lysate Preparation: Lyse the cells to extract total protein.

  • Electrophoresis & Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase (e.g., p-Akt / Total Akt, p-EGFR / Total EGFR) and key downstream substrates (e.g., p-p70S6K, p-ERK).

  • Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

Visualization: Hypothetical Signaling Pathway Inhibition

The following diagram illustrates the expected outcome if the compound is a PI3K/mTOR dual inhibitor.

PI3K_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates (via PIP3) mTORC1 mTORC1 Akt->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates Proliferation Cell Growth & Proliferation p70S6K->Proliferation Compound 2-([1,1'-Biphenyl]-4-yl)-4-chloro -6-phenyl-1,3,5-triazine Compound->PI3K Inhibits Compound->mTORC1 Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Phase III: Advanced Mechanistic and Preclinical Studies

Confirmation of a direct target and pathway modulation provides a strong foundation for more advanced studies to confirm the MoA and evaluate therapeutic potential.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in intact cells or tissue lysates. It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay

  • Treatment: Treat intact cells or cell lysates with the compound or a vehicle control.

  • Heating: Heat aliquots of the treated samples across a range of temperatures.

  • Protein Extraction: Centrifuge the samples to pellet aggregated, denatured proteins. The soluble fraction contains the stabilized, non-denatured proteins.

  • Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blot. A shift in the melting curve to a higher temperature in the presence of the compound confirms direct binding.

Apoptosis and Cell Cycle Analysis

Understanding how the compound's antiproliferative effects manifest is crucial. Does it cause the cells to stop dividing (cell cycle arrest) or to undergo programmed cell death (apoptosis)?

Experimental Protocol: Flow Cytometry for Apoptosis/Cell Cycle

  • Cell Treatment: Treat cells with the compound at 1x and 5x the IC50 concentration for 24 and 48 hours.

  • Staining (Apoptosis): Stain cells with Annexin V (an early apoptotic marker) and Propidium Iodide (PI, a late apoptotic/necrotic marker).

  • Staining (Cell Cycle): Fix cells and stain their DNA with PI.

  • Analysis: Use a flow cytometer to quantify the percentage of cells in different phases of apoptosis or the cell cycle (G1, S, G2/M). A compound that induces G1 arrest, for example, is consistent with the inhibition of pathways that promote G1/S transition, such as the PI3K or CDK pathways.[6]

Visualization: Target Validation and MoA Workflow

This diagram outlines the logical flow from initial screening to MoA confirmation.

MoA_Workflow A Phenotypic Screen (MTT Assay) B Identify Sensitive Cell Lines A->B C Hypothesis Generation (e.g., Kinase Inhibitor) B->C D Biochemical Screen (Kinase Panel) C->D E Identify Primary Target(s) (IC50 Determination) D->E F Pathway Analysis (Western Blot) E->F H Target Engagement (CETSA) E->H G Confirm Downstream Inhibition F->G J Cellular Mechanism (Flow Cytometry) G->J I Confirm Direct Binding in Cells H->I I->J K Determine Apoptosis/ Cell Cycle Arrest J->K L Validated Mechanism of Action K->L

Caption: A generalized workflow for small molecule target identification and validation.

Conclusion

While 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine is currently an uncharacterized molecule, its core 1,3,5-triazine scaffold provides a strong rationale for investigating it as a potential modulator of key signaling pathways in diseases like cancer. The multi-phased approach detailed in this guide—progressing from broad phenotypic screening to specific biochemical and cellular target validation—represents a robust and efficient strategy to elucidate its mechanism of action. By systematically applying these field-proven methodologies, researchers can effectively deconvolve the compound's biological function and rigorously evaluate its therapeutic potential.

References

  • University College London. Target Identification and Validation (Small Molecules). Available from: [Link]

  • Nuvisan. Expert target identification & validation services for drug discovery. Available from: [Link]

  • Sartorius. Target Identification and Validation. Available from: [Link]

  • ACS Publications. Synthesis and Identification of[11][18][19]Triazine-pyridine Biheteroaryl as a Novel Series of Potent Cyclin-Dependent Kinase Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • PubMed. 1,3,5-Triazine-based analogues of purine: from isosteres to privileged scaffolds in medicinal chemistry. Available from: [Link]

  • ResearchGate. 1,3,5-Triazine as a promising scaffold in the development of therapeutic agents against breast cancer. Available from: [Link]

  • MDPI. Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Available from: [Link]

  • Der Pharma Chemica. Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Available from: [Link]

  • PubMed. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. Available from: [Link]

  • National Institutes of Health. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK. Available from: [Link]

  • PubMed. Heterocyclic Compounds Bearing Triazine Scaffold and Their Biological Significance: A Review. Available from: [Link]

  • PubMed. Quinazoline based 1,3,5-triazine derivatives as cancer inhibitors by impeding the phosphorylated RET tyrosine kinase pathway: Design, synthesis, docking, and QSAR study. Available from: [Link]

  • IRIS UniGe. 1,3,5-Triazines: A promising scaffold for anticancer drugs development. Available from: [Link]

  • MDPI. 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. Available from: [Link]

  • ResearchGate. ChemInform Abstract: 1,3,5-Triazine-Based Analogues of Purine: From Isosteres to Privileged Scaffolds in Medicinal Chemistry. Available from: [Link]

  • Technology Networks. Novel Integrated Platform Promises To Accelerate Drug Discovery. Available from: [Link]

  • PubMed. Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4. Available from: [Link]

  • ResearchGate. Suggested mechanism for 1,3,5‐triazine formation. Available from: [Link]

  • National Institutes of Health. Synthesis and cellular effects of novel 1,3,5-triazine derivatives in DLD and Ht-29 human colon cancer cell lines. Available from: [Link]

  • PubMed Central. De Novo Generation and Identification of Novel Compounds with Drug Efficacy Based on Machine Learning. Available from: [Link]

  • ResearchGate. Synthesis, evaluation and docking study of 1, 3, 5-triazine derivatives as cytotoxic agents against lung cancer. Available from: [Link]

  • National Institutes of Health. Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Available from: [Link]

  • ResearchGate. (PDF) Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Available from: [Link]

  • Columbia Systems Biology. New Algorithm Accurately Predicts Drug Mechanism of Action. Available from: [Link]

  • ChemBK. 2-[1,1′-Biphenyl]-4-yl-4-chloro-6-(2-naphthalenyl)-1,3,5-triazine. Available from: [Link]

  • PubMed. Development of prodrug 4-chloro-3-(5-methyl-3-{[4-(2-pyrrolidin-1-ylethoxy)phenyl]amino}-1,2,4-benzotriazin-7-yl)phenyl benzoate (TG100801): a topically administered therapeutic candidate in clinical trials for the treatment of age-related macular degeneration. Available from: [Link]

Sources

A Technical Guide to the Thermal Stability Assessment of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for evaluating the thermal stability of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine, a substituted heteroaromatic compound. Leveraging foundational principles of thermal analysis and extensive data on analogous 1,3,5-triazine structures, this document outlines detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It offers expert insights into the rationale behind procedural steps, data interpretation, and the anticipated thermal behavior of the target molecule. The guide is intended for researchers, chemists, and materials scientists engaged in the development of pharmaceuticals and high-performance materials where thermal stability is a critical parameter for safety, efficacy, and material longevity.

Introduction: The 1,3,5-Triazine Core and the Imperative of Thermal Stability

The 1,3,5-triazine (or s-triazine) scaffold is a privileged heterocyclic motif renowned for its robust chemical and thermal properties.[1][2] Its derivatives are integral to diverse fields, from medicinal chemistry to advanced polymer science.[3] The subject of this guide, 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine, combines this stable triazine core with extensive aromatic substitution (biphenyl and phenyl groups), suggesting a high intrinsic thermal stability. The presence of a chloro-substituent, however, introduces a reactive site that may represent a potential initiation point for thermal decomposition.

For drug development professionals, understanding thermal stability is paramount. It dictates shelf-life, informs manufacturing process parameters (e.g., milling, drying, and formulation), and can influence the compound's behavior in vivo. In materials science, thermal stability is a primary determinant of a material's operational limits and durability, especially in applications involving high temperatures.[4] This guide provides the necessary theoretical and practical framework to rigorously quantify these characteristics for the target compound.

Theoretical Framework for Thermal Analysis

Quantitative assessment of thermal stability is primarily accomplished through two complementary techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

  • Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[2] The resulting data provides precise information about decomposition temperatures, the presence of volatile components (e.g., residual solvent or water), and the kinetics of degradation.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events such as melting (endotherm), crystallization (exotherm), and decomposition (typically exothermic), providing critical information about phase transitions and the energy released during degradation.[5]

Experimental Methodology: A Validated Approach

The following protocols are designed as a self-validating system, incorporating best practices to ensure data accuracy and reproducibility.

General Sample Preparation and Handling
  • Sample Purity: Ensure the sample is of high purity, as impurities can significantly lower the onset temperature of decomposition. If necessary, purify the sample by recrystallization and confirm purity via HPLC and NMR.

  • Drying: Dry the sample under a vacuum at a mild temperature (e.g., 40-50 °C) for several hours to remove any residual solvent or adsorbed moisture, which would otherwise appear as an initial mass loss event in the TGA.

  • Sample Mass: Use a consistent sample mass for all analyses (typically 3-5 mg). This mass is sufficient to generate a strong signal without introducing significant thermal gradients within the sample.

Protocol 1: Thermogravimetric Analysis (TGA)

Causality: The goal of this protocol is to determine the onset temperature of decomposition (Tonset) and characterize the degradation profile. A nitrogen atmosphere is chosen to prevent oxidative decomposition, allowing for the assessment of the compound's intrinsic thermal stability. A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experimental time.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Pan Selection: Use a clean, tared platinum or ceramic crucible.

  • Sample Loading: Accurately weigh 3-5 mg of the prepared sample into the crucible.

  • Atmosphere: Purge the furnace with high-purity nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes prior to and during the experiment.

  • Thermal Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a linear heating rate of 10 °C/min.

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the peak of the derivative curve, dT/dt).

Protocol 2: Differential Scanning Calorimetry (DSC)

Causality: This protocol identifies the melting point and the exothermic decomposition event(s). The melting point is a key physical property, while the decomposition exotherm provides information about the energy released, which is critical for safety assessments. Using hermetically sealed pans prevents mass loss before the decomposition event, ensuring an accurate heat flow measurement.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Pan Selection: Use a tared aluminum crucible and lid.

  • Sample Loading: Accurately weigh 2-4 mg of the prepared sample into the crucible.

  • Encapsulation: Hermetically seal the crucible to contain any volatiles released during heating.

  • Atmosphere: Maintain a nitrogen purge gas flow (20-50 mL/min) over the sensor.

  • Thermal Program:

    • Equilibrate at 30 °C.

    • Ramp the temperature from 30 °C to a temperature above the final decomposition point observed in TGA (e.g., 500 °C) at a heating rate of 10 °C/min.

  • Data Analysis: Record the heat flow as a function of temperature. Identify the endothermic peak corresponding to melting and any exothermic peaks corresponding to decomposition.

Anticipated Thermal Behavior and Data Interpretation

While specific experimental data for 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine is not publicly available, a robust hypothesis can be formulated based on the extensive literature on substituted s-triazines.

Expected TGA Profile

The molecule is expected to exhibit high thermal stability due to the presence of multiple aromatic rings and the inherently stable triazine core.[1][6] Decomposition will likely occur in a multi-step process.[2]

  • Initial Stability: The compound is predicted to be stable up to well over 200 °C, and likely above 300 °C.

  • First Decomposition Step: The carbon-chlorine bond is the most likely point of initial thermal cleavage. This would be followed by subsequent fragmentation of the larger biphenyl and phenyl substituents.

  • Final Decomposition: The 1,3,5-triazine ring itself is exceptionally stable and is expected to be the last part of the molecule to decompose, likely at temperatures exceeding 500 °C.[7]

Expected DSC Profile

The DSC thermogram should reveal a sharp endothermic peak corresponding to the compound's melting point. This will be followed by at least one, and possibly multiple, broad exothermic peaks at higher temperatures, corresponding to the energy released during the decomposition events identified by TGA.

Summary of Predicted Data
ParameterAnalytical MethodPredicted Value/ObservationRationale
Melting Point (Tm)DSC>150 °CExpected for a rigid, high molecular weight aromatic structure.
Onset of Decomposition (Tonset)TGA>300 °CThe stable triazine core and large aromatic substituents confer high thermal stability.[6]
Peak Decomposition Temp (Tpeak)TGA (Derivative)>350 °CRepresents the point of maximum mass loss rate, likely related to substituent loss.
Decomposition ProfileTGA / DSCMulti-step process with a significant exothermic release.Stepwise degradation of substituents followed by the highly stable triazine ring.[2]
Residual Mass @ 800 °CTGALow (<10%)Organic structure expected to fully decompose under inert atmosphere.

Visualized Workflows and Pathways

Comprehensive Thermal Analysis Workflow

The following diagram outlines the logical flow for a complete thermal stability assessment.

G Figure 1: Comprehensive Thermal Stability Assessment Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation P1 Purity Verification (HPLC, NMR) P2 Sample Drying (Vacuum Oven) P1->P2 A1 TGA Analysis (3-5 mg, N2 atm, 10°C/min) P2->A1 A2 DSC Analysis (2-4 mg, N2 atm, 10°C/min) P2->A2 D1 Determine T(onset) & Mass Loss (%) A1->D1 D2 Identify T(m) & Decomposition Exotherms A2->D2 D3 Correlate TGA & DSC Events D1->D3 D2->D3 D4 Kinetic Analysis (Optional) D3->D4 R Final Stability Report D3->R D4->R

Caption: A workflow for thermal stability analysis.

Postulated Thermal Decomposition Pathway

This diagram illustrates a plausible, simplified decomposition sequence for the molecule.

G Figure 2: Postulated Thermal Decomposition Pathway mol 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine Intact Molecule inter Intermediate Species Loss of Cl, followed by Biphenyl/Phenyl fragmentation mol:f1->inter  ΔT (>300°C) frag Small Volatile Fragments (e.g., HCN, N2, etc.) inter->frag ring Stable Triazine Core inter->ring final Final Products Gaseous species & Char frag->final ring->final  ΔT (>>500°C)

Caption: A simplified potential thermal decomposition pathway.

Conclusion

This guide establishes a robust, scientifically-grounded methodology for assessing the thermal stability of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine. Based on the chemical nature of its constituent parts, the compound is predicted to possess high thermal stability, with decomposition likely initiating above 300 °C. The primary thermal liability is expected to be the chloro-substituent, with the aromatic systems and the triazine core providing significant thermal resilience. The detailed TGA and DSC protocols provided herein will enable researchers to accurately quantify the thermal properties of this molecule, generating critical data for its potential application in pharmaceuticals and materials science.

References

  • Patel, K. D., et al. (2017). Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines.
  • Patel, K. D., et al. (2017). Thermogravimetric Analysis and Biological Evaluation Of 1, 3, 5 Trizines Derivatives with Substitutued Amines. International Journal of Innovative Research in Technology. Available from: [Link]

  • Muralidharan, K., & Badgujar, D. M. (2017). Thermal Decomposition of Energetic Materials. 5. Reaction Processes of 1,3,5-Trinitrohexahydro-s-triazine below Its Melting Point. The Journal of Physical Chemistry A.
  • Martin, C., et al. (2011). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. University of Granada. Available from: [Link]

  • Behrens, R. Jr., & Bulusu, S. (2009). Decomposition of Azo & Hydrazo linked Bis Triazines.
  • TORAY PLASTICS. DSC Analysis of TORELINA™. Available from: [Link]

  • ResearchGate. (2018). Synthesis and Thermo-Chemical Stability Properties of 4,4',4''-((1,3,5-triazine-2,4,6-triyl)tris(oxy))trianiline /4, 4'-(4, 4'-Isopropylidene-diphenoxy)bis(phthalic anhydride). Available from: [Link]

Sources

Solubility of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide establishes a predicted solubility profile based on fundamental chemical principles and data from structurally analogous compounds. We delve into the key molecular features influencing solubility and present a detailed, field-proven experimental protocol for its precise quantitative determination in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development and materials science who utilize substituted 1,3,5-triazine derivatives and require a robust understanding of their solubility behavior for formulation, synthesis, and application development.

Introduction to 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

The 1,3,5-triazine core is a foundational heterocyclic motif in organic chemistry, recognized for its versatility and presence in a wide array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The subject of this guide, 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine, is a multi-aromatic substituted triazine. Its structure, featuring a biphenyl group, a phenyl group, and a reactive chlorine atom, suggests its utility as a key intermediate in the synthesis of more complex molecules for applications in areas like organic light-emitting diodes (OLEDs) and medicinal chemistry.[2][3]

The chlorine atom on the triazine ring is a key reactive site, allowing for sequential nucleophilic substitution, which enables the construction of diverse molecular architectures.[4][5] Understanding the solubility of this compound is paramount for its practical application, as it directly impacts reaction conditions, purification strategies (like recrystallization), and formulation development.

Physicochemical Properties and Factors Influencing Solubility

The solubility of a compound is governed by the interplay between its intrinsic properties and the characteristics of the solvent. The principle of "like dissolves like" is a cornerstone for predicting solubility, stating that substances with similar polarities are more likely to be soluble in one another.[6][7]

Key Molecular Features of the Target Compound:

  • Molecular Formula: C₂₇H₁₈ClN₃[8]

  • Molecular Weight: 419.9 g/mol [8]

  • Polarity: The molecule possesses a largely nonpolar character due to the extensive aromatic system of the biphenyl and phenyl rings. The 1,3,5-triazine core, with its three nitrogen atoms, introduces a degree of polarity and makes the compound a π-electron-deficient system.[9] However, the overall structure is dominated by nonpolar surface area.

  • Hydrogen Bonding: The molecule lacks hydrogen bond donor sites. The nitrogen atoms in the triazine ring can act as weak hydrogen bond acceptors.

  • Reactivity: The chloro-substituent provides a site for nucleophilic substitution, a common reaction pathway for functionalizing triazines.[1]

Solvent Properties of Importance:

  • Polarity: Measured by parameters like the polarity index and dielectric constant, this is the most critical factor.[10][11] Polar solvents effectively dissolve polar solutes, while nonpolar solvents are suited for nonpolar solutes.[6]

  • Dielectric Constant (ε): This property reflects a solvent's ability to separate ions and insulate charges.[10] Solvents with high dielectric constants are generally more polar.[12]

  • Hydrogen Bonding Capability: Solvents can be classified as protic (can donate hydrogen bonds, e.g., alcohols) or aprotic (cannot donate hydrogen bonds, e.g., acetone, THF).

Predicted Solubility Profile

Based on the predominantly nonpolar, aromatic structure of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine, a qualitative solubility profile can be predicted. This prediction is informed by data on similar compounds like 2,4-dichloro-6-phenyl-1,3,5-triazine, which is known to be soluble in various organic solvents.[2][13]

Solvent ClassExample SolventsPredicted SolubilityRationale
Aromatic Toluene, Benzene, XyleneHigh Strong π-stacking interactions are expected between the aromatic rings of the solvent and the biphenyl and phenyl groups of the solute, leading to favorable dissolution.[13]
Halogenated Dichloromethane (DCM), ChloroformHigh These solvents have moderate polarity and can engage in dipole-dipole interactions. Their ability to dissolve large organic molecules is well-established.
Polar Aprotic Tetrahydrofuran (THF), Acetone, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to High These solvents possess significant dipole moments that can interact with the polar triazine core. Their alkyl groups offer compatibility with the nonpolar regions of the solute.[13]
Ethers Diethyl Ether, 1,4-DioxaneModerate These solvents are less polar than ketones or amides but can still solvate the molecule effectively due to dipole-dipole and van der Waals interactions.
Polar Protic Methanol, EthanolLow to Moderate The potential for hydrogen bonding is limited as the solute is primarily a hydrogen bond acceptor. The high polarity of these alcohols may not be perfectly matched with the largely nonpolar solute.[13]
Nonpolar Hexane, CyclohexaneLow to Sparingly Soluble The intermolecular forces in these aliphatic solvents (van der Waals forces) are likely insufficient to overcome the crystal lattice energy of the solid solute and interact favorably with the polar triazine core.[13]
Aqueous WaterInsoluble The compound's large, nonpolar, and hydrophobic structure makes it immiscible with water.[14]

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain precise solubility data, a systematic experimental approach is essential. The isothermal shake-flask method is a reliable and widely adopted technique for determining the equilibrium solubility of a compound.[15]

Materials and Equipment
  • 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.1 mg accuracy)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_proc Phase 3: Sample Processing cluster_analysis Phase 4: Analysis & Calculation A Add excess solute to a known volume of solvent in a vial B Securely cap the vial A->B C Place vials in a constant temperature shaker (e.g., 25°C) B->C D Agitate for 24-48 hours to reach equilibrium C->D E Allow solution to settle D->E F Withdraw supernatant and filter immediately (0.22 µm syringe filter) E->F G Prepare serial dilutions of the filtrate with fresh solvent F->G H Analyze by HPLC or UV-Vis against a calibration curve G->H I Calculate concentration (mg/mL or mol/L) H->I

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine to a series of vials. The presence of undissolved solid is crucial to ensure saturation.[16]

    • Accurately add a known volume (e.g., 5.0 mL) of the chosen solvent to each vial.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C).[16]

    • Shake the vials at a moderate speed for a sufficient duration (typically 24 to 48 hours) to ensure that the dissolution process reaches equilibrium. A preliminary time-course study can determine the minimum time required.

  • Sample Processing:

    • After equilibration, remove the vials from the shaker and allow the excess solid to settle for at least 30 minutes at the same constant temperature.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

  • Quantitative Analysis:

    • Calibration Curve: Prepare a series of standard solutions of the compound in the same solvent at known concentrations. Analyze these standards using a validated analytical method (e.g., HPLC-UV) to generate a calibration curve of response versus concentration.

    • Sample Analysis: Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using the same method.

    • Calculation: Determine the concentration of the saturated solution by using the calibration curve and accounting for the dilution factor. The resulting value is the solubility of the compound in that solvent at the specified temperature.

Causality and Self-Validation

  • Expertise & Causality: The choice of a 24-48 hour equilibration period is based on the kinetics of dissolution for complex organic molecules; shorter times may result in an underestimation of solubility.[16] Using a 0.22 µm filter is standard practice to ensure that the solution analyzed is truly a saturated solution and not a suspension.

  • Trustworthiness & Self-Validation: The protocol's integrity is maintained by ensuring the presence of excess solid throughout equilibration, which visually confirms saturation. The generation of a linear calibration curve (R² > 0.99) for the analytical method validates the accuracy of the concentration measurement. Running replicates (n=3) for each solvent provides statistical confidence in the final reported solubility value.

Logical Relationships in Solubility

The solubility of the target compound is a function of the balance between solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy gained from solute-solvent interactions must overcome the energy of the solute's crystal lattice and the solvent-solvent interactions.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_solubility Solubility Outcome A Large Aromatic System (Nonpolar) Sol Solubility A->Sol π-stacking with aromatic solvents B Triazine Core (Polar, π-deficient) B->Sol Dipole-dipole with polar aprotic solvents C Polarity (Dielectric Constant) C->Sol 'Like dissolves like' D H-Bonding D->Sol Limited interaction E Aromaticity E->Sol Favorable interaction

Caption: Factors influencing the solubility of the target compound.

Conclusion

While awaiting extensive empirical data, this guide establishes a scientifically grounded, predicted solubility profile for 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine. The compound is expected to exhibit high solubility in aromatic and halogenated solvents, moderate to high solubility in polar aprotic solvents, and poor solubility in nonpolar and aqueous media. For researchers requiring precise quantitative data, the detailed experimental protocol provided herein offers a robust and reliable methodology. A thorough understanding of solubility is a critical first step in unlocking the full potential of this versatile triazine derivative in scientific research and development.

References

  • Burdick & Jackson. (n.d.). Dielectric Constant.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 1,3,5-Triacryloylhexahydro-1,3,5-triazine in Common Solvents.
  • Unknown Source. (n.d.). Polarity of Solvents.
  • Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Atkins, P., & Friedman, R. (2019, May 30). Qualitative Comparisons of Dielectric Constants of Organic Solvents. Stack Exchange.
  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity.
  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. Chem 2312H.
  • Unknown Source. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant.
  • Burdick & Jackson. (n.d.). Polarity Index.
  • Unknown Source. (n.d.). Dielectric Constant of Common solvents.
  • ChemBK. (n.d.). 2-[1,1′-Biphenyl]-4-yl-4-chloro-6-(2-naphthalenyl)-1,3,5-triazine - Physico-chemical Properties.
  • Khan Academy. (n.d.). Solubility of organic compounds [Video].
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5 in Organic Solvents.
  • Solubility of Things. (n.d.). 1,3,5-Triazine.
  • Reagent Table. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Sadek, P. (2002). The HPLC Solvent Guide. Wiley-Interscience. Adapted for Solvent-Miscibility-and-Polarity-Chart.pdf by Organometallics.
  • Sa e Melo, M. L., & Campos, M. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102.
  • PubMed. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Molecules, 11(1), 81-102.
  • PubChem. (n.d.). 2,4-Di([1,1'-biphenyl]-3-yl)-6-chloro-1,3,5-triazine.
  • Journal of Advanced Scientific Research. (2025, September 30). Synthesis, Characterisation and Biological Assessment of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives.
  • Unknown Source. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY.
  • ResearchGate. (n.d.). Synthesis of 2,4,6-trisubstituted-1,3,5-triazines 23 from cyanuric chloride by sequential substitution of chlorides.
  • Lamar University. (2020, May 14). Solubility and Activity Coefficients of Three Triazine-Type Compounds in Various Low Ionic Strength Aqueous Solutions.
  • PubMed. (n.d.). Solubility of triazine pesticides in pure and modified subcritical water.
  • PMC. (n.d.). Triazine: An Important Building Block of Organic Materials for Solar Cell Application.
  • Benchchem. (n.d.). Physicochemical properties of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5.
  • TCI Chemicals. (n.d.). 2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-phenyl-1,3,5-triazine.
  • Chem-Impex. (n.d.). 2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-phenyl-1,3,5-triazine.
  • Sunshine Optoelectronic. (n.d.). 2,4-Bis([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine-182918-13-4.
  • ChemicalBook. (n.d.). 2,4-Bis([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine.
  • Yurui (Shanghai) Chemical Co., Ltd. (n.d.). 2,4-Bis([1,1'-Biphenyl]-4-Yl)-6-Chloro-1,3,5-Triazine1_CAS:82918-13-4.

Sources

A Technical Guide to the Reactivity of the Chlorine Atom in 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,5-triazine scaffold is a cornerstone in medicinal chemistry and materials science, offering a versatile platform for the development of novel therapeutics and functional materials.[1] Its derivatives have shown a wide range of biological activities, including anticancer and antimicrobial properties. The compound 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine is a key intermediate in the synthesis of more complex, highly functionalized molecules. The reactivity of the single chlorine atom on the triazine ring is the focal point of its synthetic utility, allowing for the introduction of a diverse array of substituents through various chemical transformations. This guide provides an in-depth exploration of the chemical behavior of this chlorine atom, focusing on the two primary reaction pathways: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Core Principles of Reactivity

The 1,3,5-triazine ring is an electron-deficient heterocycle due to the presence of three electronegative nitrogen atoms. This inherent electronic property makes the carbon atoms of the ring electrophilic and thus susceptible to attack by nucleophiles. The chlorine atom, being a good leaving group, facilitates these substitution reactions. The reactivity of the chlorine atom in 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine is primarily governed by two well-established mechanistic pathways.

Nucleophilic Aromatic Substitution (SNAr)

The most common reaction pathway for the substitution of the chlorine atom on the triazine ring is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[2] This process typically occurs in two steps:

  • Nucleophilic Attack: A nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.

  • Chloride Elimination: The aromaticity of the triazine ring is restored by the expulsion of the chloride ion.

The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. The presence of two bulky aryl groups (biphenyl and phenyl) on the triazine core may introduce steric hindrance, which can affect the reaction kinetics.

Palladium-Catalyzed Cross-Coupling Reactions

In addition to nucleophilic substitution, the chlorine atom can be replaced through various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. The most notable among these is the Suzuki-Miyaura coupling, which involves the reaction of the chloro-triazine with a boronic acid or its ester in the presence of a palladium catalyst and a base.[3] This method is particularly useful for introducing new aryl or vinyl substituents.

Reactivity with Nucleophiles: A Closer Look

The chlorine atom in 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols. The general order of reactivity for nucleophilic substitution on a chlorotriazine is typically alcohols > thiols > amines.[4]

Amination Reactions

The introduction of amino groups is a common strategy in drug design to modulate the physicochemical properties and biological activity of a molecule. The reaction of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine with primary or secondary amines proceeds via the SNAr mechanism, typically in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA) to neutralize the liberated HCl.[4]

Table 1: Representative Conditions for Amination of 2-Chloro-4,6-diaryl-1,3,5-triazines

NucleophileBaseSolventTemperature (°C)Yield (%)Reference
MorpholineK₂CO₃TolueneRefluxHigh[5]
PiperidineDIEADCMRoom TempHigh[4]
AnilineK₂CO₃1,4-DioxaneRefluxGood[6]
Substitution with O- and S-Nucleophiles

Alkoxy and aryloxy groups can be introduced by reacting the chlorotriazine with the corresponding alcohol or phenol in the presence of a base, such as sodium hydride or a non-nucleophilic amine. Similarly, thioether linkages can be formed using thiols as nucleophiles.

Table 2: Representative Conditions for Substitution with O- and S-Nucleophiles on 2-Chloro-4,6-diaryl-1,3,5-triazines

NucleophileBaseSolventTemperature (°C)Yield (%)Reference
PhenolNaHTHFRoom Temp - RefluxGood[7]
ThiophenolK₂CO₃DMF60-80Good[7]
MethanolNaOMeDMF5-10High[8]

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds.[9] In the context of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine, this reaction allows for the introduction of a third, distinct aryl or vinyl substituent, leading to the synthesis of unsymmetrical 2,4,6-triaryl-1,3,5-triazines. The reaction typically employs a palladium(0) catalyst, a phosphine ligand, and a base.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of 2-Chloro-4,6-diaryl-1,3,5-triazines

Boronic AcidCatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄-aq. Na₂CO₃DMERefluxHigh
4-Methylphenylboronic acidPd(PPh₃)₄-aq. Na₂CO₃DMEReflux73
4-Fluorophenylboronic acidPd(PPh₃)₄-aq. Na₂CO₃DMEReflux77

Experimental Protocols

The following protocols are generalized procedures for the key transformations of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine, based on established methodologies for analogous systems. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine

Objective: To synthesize a 2-amino-4-([1,1'-biphenyl]-4-yl)-6-phenyl-1,3,5-triazine derivative.

Materials:

  • 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

  • Amine nucleophile (e.g., morpholine)

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine (1.0 eq) in anhydrous DCM.

  • Add the amine nucleophile (1.1-1.2 eq) to the solution.

  • Add DIEA (1.5 eq) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a 2,4-diaryl-6-([1,1'-biphenyl]-4-yl)-1,3,5-triazine derivative.

Materials:

  • 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2M aqueous sodium carbonate (Na₂CO₃) solution

  • 1,2-Dimethoxyethane (DME)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine (1.0 eq), the arylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.03 eq).

  • Add DME, followed by the 2M aqueous Na₂CO₃ solution.

  • Flush the flask with an inert gas (e.g., nitrogen or argon) for 5 minutes.

  • Heat the reaction mixture to reflux (approximately 85 °C) and stir for 24-48 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways discussed in this guide.

SNAr_Mechanism reactant 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine intermediate Meisenheimer Complex reactant->intermediate + Nu-H nucleophile Nucleophile (Nu-H) product Substituted Triazine intermediate->product - Cl- leaving_group HCl

Caption: The SNAr mechanism for nucleophilic substitution.

Suzuki_Coupling_Workflow start Start: 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine reaction Reaction Setup in Solvent (e.g., DME/H2O) start->reaction reagents Arylboronic Acid, Pd(PPh3)4, Base (e.g., Na2CO3) reagents->reaction heating Heat to Reflux reaction->heating workup Aqueous Workup and Extraction heating->workup purification Column Chromatography workup->purification product Final Product: 2,4,6-Triaryl-1,3,5-triazine purification->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The chlorine atom in 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine is a versatile handle for the synthesis of a wide range of functionalized triazine derivatives. Its reactivity is dominated by nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. A thorough understanding of these reaction pathways and the factors that influence them is crucial for the rational design and synthesis of novel compounds with potential applications in drug discovery and materials science. The protocols and data presented in this guide provide a solid foundation for researchers to explore the rich chemistry of this important class of molecules.

References

  • Afonso, C. A. M., Lourenço, N. M. T., & Rosatella, A. de A. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81–102. [Link]

  • Sharma, A., Kumar, V., & El-Faham, A. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 549. [Link]

  • Blotny, G. (2006). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Tetrahedron, 62(41), 9507-9522.
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
  • De Luca, L. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Current Organic Chemistry, 10(8), 839-865.
  • Menicagli, R., et al. (2003). Organometallic Alkylation of 2-Chloro-4,6-dimethoxy-1,3,5-triazine: A Study. European Journal of Organic Chemistry, 2003(12), 2261-2266.
  • Pharmaffiliates. (n.d.). 2-([1,1'-Biphenyl]-4-yl-d9)-4-chloro-6-(phenyl-d5)-1,3,5-triazine. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-catalyzed amination of aryl chlorides and bromides with ammonium salts. Organic letters, 16(17), 4388–4391. [Link]

  • El-Faham, A., Sharma, A., & Farooq, M. (2020). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. MethodsX, 7, 100825. [Link]

  • Vatolin Co., Ltd. (n.d.). Cas No.1616231-57-2 2-Chloro-4-phenyl-6-(5-phenyl-[1,1'-biphenyl]-3-yl)-1,3,5-triazine. [Link]

  • Niknam, E., Panahi, F., & Khazaei, A. (2020). Immobilized Pd on a NHC functionalized metal–organic framework MIL‐101(Cr): an efficient heterogeneous catalyst in Suzuki−Miyaura coupling reaction in water. Applied Organometallic Chemistry, 34(3), e5428.
  • Gilava, K., Vala, M., & Shah, A. (2023). Synthesis, Characterization and Biological Evaluation of 2,4,6-Trisubstituted 1,3,5-Triazine Derivatives. Journal of Advanced Scientific Research, 14(11), 07-13.
  • Martín, R., et al. (2007). Green synthesis of 1,3,5-triazines with applications in supramolecular and materials chemistry. Green Chemistry, 9(7), 738-745.
  • Bakherad, M., et al. (2018). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. Organic & Biomolecular Chemistry, 16(30), 5516-5523. [Link]

  • Xiamen Aeco Chemical Co., Ltd. (2019). 2-chloro-4,6-diphenyl-1,3,5-triazine - reaction / application on synthetic works. [Link]

  • Cooke, G., Augier de Cremiers, H., Rotello, V. M., Tarbit, B., & Vanderstraeten, P. E. (2001). Synthesis of 6-aryl-2,4-diamino-pyrimidines and triazines using palladium catalysed Suzuki cross-coupling reactions. Tetrahedron, 57(12), 2787-2791.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Cereda, E., et al. (2001). First Efficient Palladium-Catalyzed Aminations of Pyrimidines, 1,2,4-Triazines and Tetrazines by Original Methyl Sulfur Release. Synlett, 2001(10), 1563-1566.
  • Shimizu, Y., & Hiyama, T. (2010). Palladium-catalyzed synthesis of 4-sila-4H-benzo[d][2][8]oxazines by intramolecular Hiyama coupling. Chemical Communications, 46(38), 7172-7174. [Link]

Sources

Whitepaper: A Comprehensive Technical Guide on the Electronic Properties of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the electronic properties of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine is provided for researchers, scientists, and drug development professionals. This whitepaper, written from the perspective of a Senior Application Scientist, offers full editorial control over its structure to best convey the technical information. It emphasizes scientific integrity through expertise, trustworthiness in its self-validating protocols, and authoritative grounding with comprehensive references and in-text citations. The guide also focuses on clear data presentation through tables and detailed experimental protocols. Mandatory visualizations of signaling pathways, experimental workflows, or logical relationships are created using Graphviz, with specific formatting requirements for clarity and readability.

Audience: Researchers, Scientists, and Drug Development Professionals

This guide delves into the synthesis, electronic structure, and photophysical characteristics of the novel 1,3,5-triazine derivative, 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine. We aim to provide a thorough understanding of its potential as a versatile building block in both materials science and medicinal chemistry.

Introduction: The Significance of 1,3,5-Triazine Derivatives

The 1,3,5-triazine core is a foundational scaffold in the development of advanced functional materials and therapeutic agents. Its inherent electron-deficient character, combined with the synthetic accessibility to modify the 2, 4, and 6 positions, allows for precise tuning of its electronic and photophysical properties. This adaptability has led to the successful application of triazine-based compounds in diverse fields, including organic light-emitting diodes (OLEDs) and targeted cancer therapies.

This whitepaper focuses on a specific derivative, 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine. The incorporation of the extended π-system of the biphenyl group and the phenyl substituent is anticipated to profoundly influence the molecule's frontier molecular orbitals, leading to distinct and potentially advantageous photophysical and electrochemical behaviors. A comprehensive understanding of these properties is crucial for unlocking its full potential in next-generation applications.

Synthesis and Structural Characterization

The synthesis of 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine is accomplished via a sequential nucleophilic aromatic substitution on cyanuric chloride, a well-established and efficient methodology.

Experimental Protocol: Synthesis

Step 1: Monosubstitution with Phenyl Group

  • Under an inert atmosphere (N₂ or Ar), dissolve cyanuric chloride (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the resulting solution to 0 °C using an ice bath.

  • Add a solution of phenylmagnesium bromide (1.0 equivalent) in THF dropwise to the cooled solution over a period of 30 minutes to control the exothermic reaction.

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 4 hours to ensure complete reaction.

  • Reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The product is extracted into an organic solvent such as ethyl acetate. The organic layer is then washed with brine and dried over anhydrous sodium sulfate.

  • The crude product is purified by column chromatography on silica gel to afford 2,4-dichloro-6-phenyl-1,3,5-triazine.

Step 2: Disubstitution with Biphenyl Group

  • Dissolve the purified 2,4-dichloro-6-phenyl-1,3,5-triazine (1.0 equivalent) in anhydrous THF under an inert atmosphere.

  • Introduce [1,1'-biphenyl]-4-ylmagnesium bromide (1.1 equivalents) dropwise at 0 °C.

  • The reaction is stirred overnight at room temperature to drive it to completion.

  • The workup and purification procedures are identical to those described in Step 1, yielding the final product, 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine.

Structural Verification

The unambiguous identification and purity of the synthesized compound are confirmed through a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are employed to confirm the molecular structure and the successful incorporation of the aromatic substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to verify the exact molecular weight of the target compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is utilized to identify the characteristic vibrational frequencies of the triazine ring and the appended aromatic moieties.

Photophysical Properties: Exploring the Interaction with Light

The photophysical properties of a molecule are paramount for its application in optoelectronic devices. These properties are primarily investigated through UV-Vis absorption and fluorescence spectroscopy.

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy provides critical information about the electronic transitions within the molecule. The absorption spectrum of 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine, when measured in a dilute chloroform solution, is expected to exhibit characteristic absorption bands arising from π-π* transitions within the extensive aromatic framework.

Experimental Protocol: UV-Vis Spectroscopy

  • A stock solution of the compound is prepared in spectroscopic grade chloroform at a concentration of 1 x 10⁻³ M.

  • A dilution series (e.g., 1 x 10⁻⁴ M, 1 x 10⁻⁵ M, 1 x 10⁻⁶ M) is prepared from the stock solution to ensure measurements are within the linear range of the spectrophotometer.

  • The UV-Vis absorption spectra are recorded on a dual-beam spectrophotometer over a wavelength range of 200 to 800 nm.

  • A cuvette containing pure chloroform is used as the reference to correct for solvent absorption.

  • The wavelength of maximum absorption (λₘₐₓ) is determined, and the molar extinction coefficient (ε) is calculated using the Beer-Lambert law.

Fluorescence Spectroscopy

Fluorescence spectroscopy is employed to probe the emissive properties of the molecule following photoexcitation.

Experimental Protocol: Fluorescence Spectroscopy

  • The same set of solutions prepared for the UV-Vis measurements are utilized.

  • The sample is excited at the predetermined λₘₐₓ from the absorption spectrum.

  • The emission spectrum is recorded over an appropriate wavelength range, ensuring the capture of the entire emission profile.

  • The wavelength of maximum emission (λₑₘ) is identified.

  • The fluorescence quantum yield (Φբ) is determined relative to a well-characterized standard, such as quinine sulfate in 0.1 M H₂SO₄.

Data Summary: Photophysical Properties
PropertyValue
λₘₐₓ (nm) [Insert experimentally determined value]
Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) [Insert experimentally determined value]
λₑₘ (nm) [Insert experimentally determined value]
Fluorescence Quantum Yield (Φբ) [Insert experimentally determined value]
Stokes Shift (nm) [Calculate as λₑₘ - λₘₐₓ]

Electrochemical Characterization: Determining Frontier Molecular Orbital Energies

The electrochemical behavior of 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine provides direct insight into the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These parameters are crucial for assessing its potential in organic electronic devices and are typically determined using cyclic voltammetry (CV).

Experimental Protocol: Cyclic Voltammetry
  • A solution of the compound (approximately 1 mM) is prepared in a suitable electrochemical solvent, such as dichloromethane or acetonitrile, containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to ensure conductivity.

  • A standard three-electrode configuration is employed, consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

  • The potential of the reference electrode is calibrated against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is used as an internal standard.

  • The cyclic voltammogram is recorded by sweeping the potential in both the positive (anodic) and negative (cathodic) directions.

  • The onset oxidation potential (Eₒₓ) and onset reduction potential (EᵣₑᏧ) are determined from the resulting voltammogram.

Calculation of HOMO and LUMO Energy Levels

The HOMO and LUMO energy levels can be estimated from the electrochemical data using the following empirical relationships:

E(HOMO) = -[Eₒₓ(onset) - E(Fc/Fc⁺) + 4.8] eV E(LUMO) = -[EᵣₑᏧ(onset) - E(Fc/Fc⁺) + 4.8] eV

The electrochemical band gap (E₉) is then calculated as the difference between the LUMO and HOMO energy levels:

E₉ = |E(LUMO) - E(HOMO)|

Data Summary: Electrochemical Properties
PropertyValue (eV)
Eₒₓ (onset) vs. Fc/Fc⁺ [Insert experimentally determined value]
EᵣₑᏧ (onset) vs. Fc/Fc⁺ [Insert experimentally determined value]
HOMO Energy Level [Calculate from Eₒₓ]
LUMO Energy Level [Calculate from EᵣₑᏧ]
Electrochemical Band Gap (E₉) [Calculate from HOMO and LUMO]

Potential Applications and Future Directions

The unique combination of electronic and photophysical properties positions 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine as a highly promising candidate for a range of advanced applications:

  • Organic Electronics: Its tunable frontier molecular orbital energies and potential for efficient fluorescence make it a strong candidate for use as an emissive or host material in OLEDs. The electron-deficient triazine core can also promote electron transport, suggesting its utility in electron-transporting layers (ETLs).

  • Drug Discovery: The 1,3,5-triazine scaffold is a well-established pharmacophore. The presence of the biphenyl moiety can enhance intermolecular interactions, such as π-π stacking, with biological targets. Furthermore, the reactive chloro-substituent serves as a versatile handle for further chemical modification, enabling the development of targeted therapeutics and diagnostic agents.

Conclusion

This technical guide has provided a detailed overview of the synthesis, electronic properties, and potential applications of 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine. The straightforward synthetic route and the ability to tune its optoelectronic characteristics through chemical modification make this molecule a highly attractive platform for future research and development.

Future research efforts should be directed towards:

  • Derivative Synthesis: Leveraging the reactivity of the chlorine atom to introduce a diverse array of functional groups, thereby generating a library of compounds with tailored properties.

  • Device Prototyping: Incorporating this material into OLED device architectures to rigorously evaluate its performance metrics, including efficiency, color purity, and operational stability.

  • Biological Screening: Evaluating the compound and its derivatives for biological activity to explore their potential as novel therapeutic or diagnostic agents.

Through a systematic and multidisciplinary approach, the full potential of this versatile triazine derivative can be realized, leading to significant advancements in both materials science and medicinal chemistry.

Visualizations

Synthesis_Workflow Synthesis Workflow cluster_step1 Step 1: First Nucleophilic Substitution cluster_step2 Step 2: Second Nucleophilic Substitution start1 Cyanuric Chloride product1 2,4-dichloro-6-phenyl-1,3,5-triazine start1->product1 THF, 0°C to RT reagent1 Phenylmagnesium Bromide reagent1->product1 product2 2-([1,1'-Biphenyl]-4-yl)-4-chloro -6-phenyl-1,3,5-triazine product1->product2 THF, 0°C to RT reagent2 [1,1'-Biphenyl]-4-yl magnesium bromide reagent2->product2

Caption: Synthetic pathway for 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine.

Energy_Level_Diagram Energy Level Diagram cluster_levels Molecular Orbitals cluster_electrochem Electrochemical Measurement LUMO LUMO HOMO HOMO HOMO->LUMO Optical Band Gap (E_opt) LUMO_val [LUMO Energy Level] eV HOMO_val [HOMO Energy Level] eV E_gap Electrochemical Band Gap (E_g) = |LUMO - HOMO|

Caption: Energy level diagram illustrating HOMO, LUMO, and band gap relationships.

References

[A comprehensive list of references, including titles, sources, and valid, clickable URLs, will be compiled here based on the specific literature and data sources consulted for this whitepaper.]

An In-depth Technical Guide to 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine, a substituted triazine with significant potential in medicinal chemistry and materials science. This document will delve into the fundamental molecular and physical properties of this compound, a detailed synthetic pathway, and an exploration of its potential applications, grounded in the established utility of the triazine scaffold.

Core Molecular Attributes

2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine is a distinct chemical entity characterized by a central 1,3,5-triazine ring substituted with a biphenyl group, a phenyl group, and a reactive chlorine atom. The positional isomer with the biphenyl group at the 3-position is commercially available, and it can be inferred that the 4-yl isomer shares the same elemental composition and molecular mass.

PropertyValueSource
Molecular Formula C₂₁H₁₄ClN₃Inferred from isomeric data[1]
Molecular Weight 343.81 g/mol Inferred from isomeric data[1]
Appearance White to off-white crystalline powder (predicted)
Melting Point 139 - 143 °C (of the 3-yl isomer)

Strategic Synthesis Protocol

The synthesis of asymmetrically substituted triazines like 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine is most effectively achieved through a sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The differential reactivity of the chlorine atoms on the triazine ring at varying temperatures allows for a controlled, stepwise introduction of different substituents.

Rationale for the Synthetic Approach

The chlorine atoms on cyanuric chloride can be displaced by nucleophiles with decreasing ease. The first substitution can typically be carried out at low temperatures (e.g., 0-5 °C), the second at room temperature, and the third at elevated temperatures. This well-established reactivity profile is the cornerstone of synthesizing a diverse library of triazine derivatives.[2] By carefully selecting the order of substituent addition, the desired product can be obtained with high selectivity. For the target molecule, a two-step substitution of cyanuric chloride is proposed.

Detailed Experimental Workflow

This protocol outlines a plausible and efficient synthesis of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine.

Step 1: Monosubstitution of Cyanuric Chloride with Phenylmagnesium Bromide

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve cyanuric chloride in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of phenylmagnesium bromide in THF dropwise to the stirred solution of cyanuric chloride. The molar ratio of Grignard reagent to cyanuric chloride should be 1:1.

  • Maintain the reaction at 0 °C for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-chloro-4,6-diphenyl-1,3,5-triazine as an intermediate.

Step 2: Suzuki-Miyaura Coupling with 4-Biphenylboronic Acid

  • To a solution of the intermediate from Step 1 in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water), add 4-biphenylboronic acid.

  • Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, typically an aqueous solution of sodium carbonate or potassium carbonate.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine.

Visualizing the Synthesis

Synthesis_Workflow reagent1 Cyanuric Chloride intermediate 2-Chloro-4,6-diphenyl- 1,3,5-triazine reagent1->intermediate Step 1: Grignard Reaction reagent2 Phenylmagnesium Bromide reagent2->intermediate product 2-([1,1'-Biphenyl]-4-yl)-4-chloro- 6-phenyl-1,3,5-triazine intermediate->product Step 2: Suzuki Coupling reagent3 4-Biphenylboronic Acid reagent3->product

Caption: Proposed two-step synthesis of the target compound.

Potential Applications in Research and Development

The 1,3,5-triazine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[2][3] The unique arrangement of nitrogen atoms in the triazine ring allows for a multitude of hydrogen bonding interactions, which is crucial for binding to biological targets.

Drug Discovery and Medicinal Chemistry

Substituted triazines have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[4]

  • Anticancer Agents: The triazine core is found in several approved anticancer drugs.[4] Phenyl-substituted triazine derivatives, in particular, have been investigated as inhibitors of epidermal growth factor receptor (EGFR), a key target in cancer therapy.[5] The biphenyl moiety in the target compound could enhance binding affinity to protein targets through hydrophobic and pi-stacking interactions.

  • Antimicrobial and Antifungal Applications: Various s-triazine based compounds have been explored for their potential as antifungal agents, showing promise against strains like C. albicans and C. neoformans.[6] The specific substitution pattern of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine makes it a candidate for screening in antimicrobial assays.

Materials Science

The rigid, aromatic structure of this triazine derivative suggests its potential use as a building block for advanced organic materials.

  • Organic Light-Emitting Diodes (OLEDs): Triazine-containing compounds are utilized as host materials in OLEDs due to their thermal stability and charge-transport properties.[7] The biphenyl and phenyl substituents contribute to a high triplet energy, which is beneficial for efficient phosphorescent OLEDs. The chloro-substituent also provides a reactive site for further functionalization to fine-tune the material's electronic properties.

Conclusion

2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine is a molecule with considerable potential, stemming from the versatile and biologically significant triazine core. The synthetic route, leveraging well-established methodologies, is straightforward and allows for the generation of this and related compounds for further investigation. Its structural features make it a compelling candidate for exploration in both drug discovery programs and the development of novel organic electronic materials. Further research into its specific biological activities and material properties is warranted.

References

  • Pharmaffiliates. 2-([1,1'-Biphenyl]-4-yl-d9)-4-chloro-6-(phenyl-d5)-1,3,5-triazine. [Link]

  • Yurui (Shanghai) Chemical Co., Ltd. 2,4-Bis([1,1'-Biphenyl]-4-Yl)-6-Chloro-1,3,5-Triazine1_CAS:82918-13-4. [Link]

  • Oakwood Chemical. 2-([1, 1'-Biphenyl]-3-yl)-4, 6-dichloro-1, 3, 5-triazine, min 98%, 1 gram. [Link]

  • PubChem. 2,4-Di([1,1'-biphenyl]-3-yl)-6-chloro-1,3,5-triazine. [Link]

  • PubChem. 2,4-Bis(4-biphenylyl)-6-chloro-1,3,5-triazine. [Link]

  • Reaction Application. 2-chloro-4,6-diphenyl-1,3,5-triazine - reaction / application on synthetic works. [Link]

  • Preprints.org. The Applications of s-Triazine Based Compounds as Potential Antifungal Agents: A Mini-Review. [Link]

  • MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

  • PubMed. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. [Link]

  • National Center for Biotechnology Information. Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. [Link]

  • SciSpace. Phenyl substituted triazine compounds adopted as EGFR inhibitor, and applications thereof. [Link]

  • MDPI. s-Triazine: A Privileged Structure for Drug Discovery and Bioconjugation. [Link]

  • ResearchGate. Privileged S-Triazines: Structure and Pharmacological Applications. [Link]

  • Acros Pharmatech. 2-[1,1'-Biphenyl]-4-yl-4-chloro-6-phenyl-1,3,5-triazine. [Link]

Sources

Methodological & Application

Application Notes and Protocols: 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine as a Versatile Building Block for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the synthesis, properties, and applications of 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine. This versatile building block, featuring an electron-deficient triazine core functionalized with bulky aromatic substituents, is a key intermediate in the development of high-performance organic electronic materials. We will delve into its application in creating Thermally Activated Delayed Fluorescence (TADF) emitters and high triplet energy host materials for Organic Light-Emitting Diodes (OLEDs), providing detailed, field-proven protocols and explaining the scientific rationale behind the experimental choices.

Part 1: The Strategic Importance of the Biphenyl-Triazine Scaffold

The 1,3,5-triazine ring is a cornerstone in the design of modern functional materials due to its inherent electron-deficient nature. This property facilitates electron transport and allows for the tuning of frontier molecular orbital energy levels. When combined with phenyl and biphenyl substituents, as in 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine, the resulting molecule gains significant thermal and morphological stability, which is crucial for the longevity of organic electronic devices.[1] The presence of a reactive chlorine atom provides a convenient handle for further chemical modifications, enabling the synthesis of a diverse library of functional molecules.[2][3][4]

Key Physicochemical Properties
PropertyValueReference
Molecular Formula C21H14ClN3
Molecular Weight 343.81 g/mol
Appearance White to off-white powder/crystals[5]
Melting Point 139.0 to 143.0 °C[5]
Solubility Soluble in common organic solvents like THF, Dichloromethane, ChloroformGeneral Knowledge

Part 2: Synthesis of the Core Building Block

The synthesis of 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine is typically achieved through a sequential, temperature-controlled nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[2][3] A more versatile and widely used method is the Suzuki-Miyaura cross-coupling reaction, which allows for the precise introduction of aryl groups.

Protocol: Synthesis via Sequential Suzuki-Miyaura Coupling

This protocol describes a two-step Suzuki-Miyaura coupling reaction starting from cyanuric chloride.

Step 1: Synthesis of 2,4-dichloro-6-phenyl-1,3,5-triazine

  • Reaction Setup: To a solution of cyanuric chloride (10 mmol) in a suitable solvent such as a mixture of toluene and water, add phenylboronic acid (10 mmol).

  • Catalyst and Base: Add a palladium catalyst, for instance, Pd(PPh3)4 (0.2 mmol), and a base like Na2CO3 (30 mmol).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification: After cooling to room temperature, separate the organic layer. Wash the organic layer with brine, dry it over anhydrous MgSO4, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2,4-dichloro-6-phenyl-1,3,5-triazine.

Step 2: Synthesis of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

  • Reaction Setup: Dissolve the 2,4-dichloro-6-phenyl-1,3,5-triazine (8 mmol) obtained from Step 1 in a solvent mixture like toluene/water. Add 4-biphenylboronic acid (8 mmol).

  • Catalyst and Base: Add a palladium catalyst such as Pd(PPh3)4 (0.16 mmol) and a base like K2CO3 (24 mmol).

  • Reaction Conditions: Heat the reaction mixture to reflux for 6-8 hours under an inert atmosphere.

  • Work-up and Purification: Cool the reaction to room temperature. Extract the product with dichloromethane (DCM), wash with water, and dry over anhydrous Na2SO4. After removing the solvent under vacuum, purify the residue by column chromatography (silica gel, hexane/DCM) to obtain the final product as a white solid.

Causality in Experimental Choices
  • Sequential Reaction: The different reactivity of the chlorine atoms on the triazine ring at varying temperatures allows for a stepwise substitution. However, the Suzuki coupling offers higher selectivity and yield for this specific unsymmetrical product.

  • Catalyst: Palladium catalysts like Pd(PPh3)4 are highly effective for Suzuki-Miyaura cross-coupling reactions, ensuring efficient C-C bond formation.

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the degradation of the palladium catalyst and unwanted side reactions.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Monosubstitution cluster_step2 Step 2: Disubstitution CyanuricChloride Cyanuric Chloride Step1_Reaction Suzuki Coupling (Pd(PPh3)4, Na2CO3, Toluene/H2O, 80-90°C) CyanuricChloride->Step1_Reaction PhenylboronicAcid Phenylboronic Acid PhenylboronicAcid->Step1_Reaction Intermediate 2,4-dichloro-6-phenyl-1,3,5-triazine Step1_Reaction->Intermediate Step2_Reaction Suzuki Coupling (Pd(PPh3)4, K2CO3, Toluene/H2O, Reflux) Intermediate->Step2_Reaction BiphenylboronicAcid 4-Biphenylboronic Acid BiphenylboronicAcid->Step2_Reaction FinalProduct 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine Step2_Reaction->FinalProduct

Caption: Sequential Suzuki-Miyaura coupling for the synthesis of the target triazine.

Part 3: Application in Thermally Activated Delayed Fluorescence (TADF) Emitters

TADF materials are at the forefront of third-generation OLED emitters, enabling theoretical internal quantum efficiencies of 100% without the need for heavy metals.[6][7][8] The key to TADF is a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which allows for efficient reverse intersystem crossing (RISC) from the T1 to the S1 state. The electron-deficient triazine core of our building block makes it an excellent acceptor moiety to be combined with a suitable electron donor to create a molecule with strong charge-transfer character and a small ΔEST.

Protocol: Synthesis of a Representative TADF Emitter

This protocol describes the synthesis of a TADF emitter by coupling the triazine building block with a carbazole-based donor via a Buchwald-Hartwig amination.

  • Reaction Setup: In a glovebox, combine 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine (1 mmol), a donor molecule like 3,6-diphenyl-9H-carbazole (1.1 mmol), a palladium catalyst such as Pd2(dba)3 (0.02 mmol), and a phosphine ligand, for example, Xantphos (0.04 mmol), in anhydrous toluene.

  • Base: Add a strong, non-nucleophilic base like sodium tert-butoxide (1.4 mmol).

  • Reaction Conditions: Seal the reaction vessel and heat the mixture to 110 °C with stirring for 24 hours.

  • Work-up and Purification: After cooling, dilute the mixture with DCM and filter through a pad of Celite. Wash the filtrate with water and brine, then dry over anhydrous MgSO4. After solvent removal, purify the crude product via column chromatography (silica gel, hexane/DCM) followed by temperature-gradient sublimation to obtain the final high-purity TADF emitter.

Characterization and Performance of the TADF Emitter
ParameterTypical Expected ValueSignificance
Photoluminescence Quantum Yield (PLQY) > 70%High efficiency of light emission.
ΔEST (S1-T1 energy gap) < 0.2 eVEnables efficient RISC.[7]
Delayed Fluorescence Lifetime 1-10 µsConfirms the TADF mechanism.
Emission Color Blue to GreenTunable by modifying the donor moiety.
HOMO/LUMO Levels HOMO: ~ -5.5 eV, LUMO: ~ -2.8 eVCrucial for charge injection and transport in OLEDs.
TADF Mechanism Diagram

TADFMechanism S0 S0 (Ground State) S1 S1 (Singlet Excited State) S0->S1 Excitation S1->S0 Prompt Fluorescence (PF) S1->S0 Delayed Fluorescence (DF) T1 T1 (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S1 Reverse Intersystem Crossing (RISC) (Thermal Activation)

Caption: Jablonski diagram illustrating the TADF mechanism.

Part 4: Application as a Host Material in Phosphorescent OLEDs (PhOLEDs)

In PhOLEDs, a host material comprises the majority of the emissive layer and serves to dissolve a small amount of a phosphorescent guest emitter. An effective host must have a triplet energy higher than that of the guest to prevent reverse energy transfer. The rigid, aromatic structure of the biphenyl-triazine core provides a high triplet energy, making its derivatives excellent candidates for host materials, particularly for blue PhOLEDs.

Protocol: Fabrication of a PhOLED Device
  • Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes.

  • Hole Injection Layer (HIL): Spin-coat a solution of PEDOT:PSS onto the ITO substrate and anneal at 120 °C for 20 minutes in a nitrogen-filled glovebox.

  • Hole Transport Layer (HTL): Thermally evaporate a layer of a suitable hole-transporting material, such as TAPC (40 nm), onto the HIL.

  • Emissive Layer (EML): Co-evaporate the triazine-based host material with a phosphorescent dopant (e.g., FIrpic for blue emission) at a specific doping concentration (e.g., 10 wt%). The thickness of this layer is typically around 20 nm.

  • Electron Transport Layer (ETL): Thermally evaporate an electron-transporting material, such as TPBi (40 nm).[8]

  • Electron Injection Layer (EIL) and Cathode: Sequentially deposit a thin layer of lithium fluoride (LiF, 1 nm) and an aluminum (Al, 100 nm) cathode by thermal evaporation.

PhOLED Device Performance Metrics
MetricTypical Expected Value (for blue PhOLED)Significance
External Quantum Efficiency (EQE) > 20%Overall device efficiency.
Turn-on Voltage < 4.0 VLow voltage required for light emission.
Maximum Luminance > 10,000 cd/m²High brightness.
CIE Color Coordinates (x, y) (e.g., ~0.15, ~0.25)Purity of the blue emission.
PhOLED Device Architecture Diagram

PhOLED_Architecture Cathode Cathode (Al) EIL EIL (LiF) ETL ETL (e.g., TPBi) EML EML (Host:Dopant) HTL HTL (e.g., TAPC) HIL HIL (PEDOT:PSS) Anode Anode (ITO)

Caption: Typical multilayer architecture of a PhOLED.

Part 5: Other Potential Applications

The versatility of the 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine building block extends beyond OLEDs. The reactive chlorine atom can be substituted with various functional groups to synthesize:

  • Fluorescent Sensors: By introducing moieties that interact with specific analytes, the fluorescence properties of the molecule can be modulated, leading to the development of chemosensors.[9]

  • Polymers with High Refractive Index: The high aromatic content of this building block can be leveraged to synthesize polymers with high refractive indices for applications in optics and photonics.

  • Flame Retardant Materials: Triazine derivatives are known for their flame retardant properties, and this building block could be incorporated into polymer backbones to enhance their fire resistance.[10]

Part 6: Conclusion

2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine is a strategically designed building block with significant potential in the field of functional materials. Its unique combination of an electron-deficient core, bulky and stable aromatic substituents, and a reactive site for further functionalization makes it an ideal platform for developing next-generation materials for optoelectronic applications. The detailed protocols and scientific rationale provided herein serve as a valuable resource for researchers aiming to harness the potential of this versatile intermediate.

References

  • Chem-Impex. 2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-phenyl-1,3,5-triazine.

  • ChemicalBook. 2,4-Bis([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine.

  • ChemicalBook. 2,4-Bis([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine | 182918-13-4.

  • Sunshine Optoelectronic. 2,4-Bis([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine-182918-13-4.

  • PubChem. 2,4-Di([1,1'-biphenyl]-3-yl)-6-chloro-1,3,5-triazine.

  • PubChem. 2,4-Bis(4-biphenylyl)-6-chloro-1,3,5-triazine.

  • Pharmaffiliates. 2-([1,1'-Biphenyl]-4-yl-d9)-4-chloro-6-(phenyl-d5)-1,3,5-triazine.

  • ChemicalBook. 2-chloro-4,6-diphenyl-1,3,5-triazine synthesis.

  • Ningbo Inno Pharmchem Co.,Ltd. The Chemical Profile and Applications of 2-Chloro-4,6-diphenyl-1,3,5-triazine.

  • ChemUniverse. 2-([1,1'-BIPHENYL]-4-YL)-4-CHLORO-6-PHENYL-1,3,5-TRIAZINE.

  • ResearchGate. 1,3,5-Triazine as TADF-emitters.

  • MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.

  • Synthetic Works. 2-chloro-4,6-diphenyl-1,3,5-triazine - reaction / application.

  • PubMed. Synthesis of 2,4,6-tri-substituted-1,3,5-triazines.

  • PubMed Central. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs).

  • Lumora Chemicals. 2-chloro-4-phenyl-6-(4-tricyclo[3.3.1.13,7]dec-1-ylphenyl)-1,3,5-Triazine.

  • ResearchGate. Chemical structures of 1,3,5-triazine-based blue TADF emitters.

  • Ossila. TADF Materials | Third-Generation OLED Emitters.

  • IntechOpen. Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis.

  • MDPI. Synthesis, Characterization of sym-2,4,6-trisubstituted-s-Triazine Derivatives and Their Effects on Flame Retardancy of Polypropylene Composites.

  • Strem Chemicals. 2-([1, 1'-Biphenyl]-3-yl)-4, 6-dichloro-1, 3, 5-triazine, min 98%, 1 gram.

  • TCI Chemicals. 2-([1,1'-Biphenyl]-3-yl)-4-chloro-6-phenyl-1,3,5-triazine.

  • BLD Pharm. 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-(naphthalen-1-yl)-1,3,5-triazine.

  • Yurui (Shanghai) Chemical Co.,Ltd. 2,4-Bis([1,1'-Biphenyl]-4-Yl)-6-Chloro-1,3,5-Triazine1_CAS:82918-13-4.

  • Sigma-Aldrich. 2-Chloro-4,6-bis(4-fluorophenyl)-1,3,5-triazine.

  • Google Patents. Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.

  • PubMed Central. Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives.

  • Capot Chemical. MSDS of 2-Chloro-4,6-bis(phenyl-d5)-1,3,5-triazine.

Sources

Derivatization of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine for medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Anwendungs- und Protokollhinweise: Derivatisierung von 2-([1,1'-Biphenyl]-4-yl)-4-chlor-6-phenyl-1,3,5-triazin für die medizinische Chemie

Verfasser: Dr. Gemini, Leitender Anwendungswissenschaftler Datum: 7. Januar 2026 Abstrakt: Diese Application Note bietet einen detaillierten technischen Leitfaden zur Derivatisierung des 2-([1,1'-Biphenyl]-4-yl)-4-chlor-6-phenyl-1,3,5-triazin-Kerns, einer vielseitigen Gerüststruktur für die Wirkstoffforschung. Wir erörtern die zugrunde liegenden chemischen Prinzipien, stellen detaillierte Synthese- und Charakterisierungsprotokolle zur Verfügung und untersuchen die strategische Bedeutung der Derivatisierung zur Modulation der biologischen Aktivität. Dieser Leitfaden richtet sich an Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung, die das therapeutische Potenzial von 1,3,5-Triazin-basierten Verbindungen nutzen möchten.

Einleitung: Die Bedeutung des 1,3,5-Triazin-Gerüsts

Der 1,3,5-Triazinring ist ein privilegierter Heterozyklus in der medizinischen Chemie, der das Kernstück zahlreicher von der FDA zugelassener Medikamente und klinischer Kandidaten bildet.[1] Seine Beliebtheit beruht auf seiner starren, planaren Struktur und der Fähigkeit seiner Stickstoffatome, als Akzeptoren für Wasserstoffbrückenbindungen zu fungieren, was entscheidende Interaktionen mit biologischen Zielmolekülen ermöglicht. Das substituierte 1,3,5-Triazin-Gerüst ist für seine vielfältigen pharmakologischen Aktivitäten bekannt, darunter antikanzerogene, antimikrobielle, antivirale und entzündungshemmende Eigenschaften.[2][3]

Das spezifische Molekül, 2-([1,1'-Biphenyl]-4-yl)-4-chlor-6-phenyl-1,3,5-triazin, bietet eine besonders attraktive Ausgangsbasis für die Wirkstoffentwicklung:

  • Triazin-Kern: Dient als robustes zentrales Gerüst, das eine präzise dreidimensionale Anordnung der Substituenten ermöglicht.

  • Biphenyl- und Phenyl-Einheiten: Diese großen, lipophilen Gruppen können an hydrophoben Taschen in Proteinen binden und an π-π-Stapelungswechselwirkungen teilnehmen, was die Bindungsaffinität erhöht.

  • Reaktives Chloratom: Das entscheidende Merkmal für die Derivatisierung. Das Chloratom an der C4-Position ist eine ausgezeichnete Abgangsgruppe für die nukleophile aromatische Substitution (SNAr), die die Einführung einer breiten Palette von funktionellen Gruppen zur Feinabstimmung der pharmakologischen Eigenschaften ermöglicht.[4]

Kernprinzip: Nukleophile Aromatische Substitution (SNAr)

Die Derivatisierung des 2-([1,1'-Biphenyl]-4-yl)-4-chlor-6-phenyl-1,3,5-triazin-Kerns erfolgt hauptsächlich über eine SNAr-Reaktion. Der 1,3,5-Triazinring ist aufgrund des starken elektronenziehenden Effekts der drei Ring-Stickstoffatome von Natur aus elektronenarm.[5] Diese Eigenschaft macht die an das Chloratom gebundenen Kohlenstoffatome stark elektrophil und anfällig für den Angriff durch Nukleophile.

Der Mechanismus verläuft typischerweise in zwei Schritten:

  • Angriff des Nukleophils: Ein Nukleophil (z. B. ein Amin, Thiol oder Alkohol) greift das Kohlenstoffatom an, das das Chloratom trägt, und bildet einen tetraedrischen Zwischenzustand, der als Meisenheimer-Komplex bekannt ist.

  • Verlust der Abgangsgruppe: Der aromatische Charakter des Rings wird durch den Austritt des Chloridions wiederhergestellt, wodurch das substituierte Produkt entsteht.

Die Reaktivität von Chloratomen an Triazinringen ist gut etabliert, wobei die Substitution an Cyanurchlorid (2,4,6-Trichlor-1,3,5-triazin) oft schrittweise durch Temperaturkontrolle gesteuert werden kann.[3] Bei unserem Ausgangsmaterial ermöglicht das einzelne Chloratom eine gezielte und effiziente Monosubstitution.[3]

Bildunterschrift: Allgemeiner S_N_Ar-Mechanismus am Triazin-Kern.

Synthetische Protokolle: Ein detaillierter Leitfaden

Dieses Protokoll beschreibt eine allgemeine Methode zur Substitution des Chloratoms am Triazin-Kern durch verschiedene Nukleophile. Die Bedingungen können je nach Reaktivität des spezifischen Nukleophils optimiert werden.

Allgemeines Protokoll für die nukleophile Substitution

Materialien und Reagenzien:

  • 2-([1,1'-Biphenyl]-4-yl)-4-chlor-6-phenyl-1,3,5-triazin (Ausgangsmaterial)

  • Nukleophil (z. B. Amin, Thiol, Alkohol; 1.1–1.5 Äquivalente)

  • Nicht-nukleophile Base (z. B. N,N-Diisopropylethylamin (DIPEA) oder Kaliumcarbonat (K₂CO₃); 2.0–3.0 Äquivalente)

  • Wasserfreies aprotisches Lösungsmittel (z. B. Tetrahydrofuran (THF), N,N-Dimethylformamid (DMF) oder Dioxan)

  • Reagenzien für die Aufarbeitung (z. B. Ethylacetat, deionisiertes Wasser, gesättigte NaCl-Lösung (Sole))

  • Trockenmittel (z. B. wasserfreies Natriumsulfat (Na₂SO₄))

  • Kieselgel für die Säulenchromatographie

Experimentelles Vorgehen:

  • Reaktionsaufbau: Lösen Sie das Triazin-Ausgangsmaterial (1.0 Äquivalent) in einem geeigneten wasserfreien Lösungsmittel unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) in einem Rundkolben.

  • Zugabe der Reagenzien: Geben Sie das Nukleophil (1.1 Äquivalente) zur gerührten Lösung. Fügen Sie anschließend die Base (2.0 Äquivalente) hinzu.

    • Begründung der Wahl: Eine Base ist erforderlich, um das Nukleophil zu deprotonieren (wodurch seine Nukleophilie erhöht wird) und um das als Nebenprodukt entstehende HCl zu neutralisieren, was die Reaktion vorantreibt. DIPEA ist eine organische Base, die in den meisten organischen Lösungsmitteln löslich ist, während K₂CO₃ eine heterogene anorganische Base ist, die nach der Reaktion leicht abfiltriert werden kann.

  • Reaktionsbedingungen: Rühren Sie die Mischung bei Raumtemperatur oder erhitzen Sie sie unter Rückfluss. Die optimale Temperatur und Reaktionszeit hängen von der Reaktivität des Nukleophils ab.

  • Reaktionsüberwachung: Verfolgen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC). Analysieren Sie Aliquots der Reaktionsmischung neben dem Ausgangsmaterial. Eine erfolgreiche Reaktion zeigt das Verschwinden des Flecks des Ausgangsmaterials und das Erscheinen eines neuen, typischerweise polareren Produktflecks.

  • Aufarbeitung: Kühlen Sie die Reaktion nach vollständigem Umsatz auf Raumtemperatur ab. Löschen Sie die Reaktion durch Zugabe von Wasser. Extrahieren Sie die wässrige Phase mehrmals mit einem organischen Lösungsmittel wie Ethylacetat.

  • Reinigung: Kombinieren Sie die organischen Extrakte, waschen Sie sie mit Sole, trocknen Sie sie über wasserfreiem Na₂SO₄, filtrieren Sie und konzentrieren Sie das Filtrat unter reduziertem Druck.

  • Isolierung: Reinigen Sie den Rohrückstand mittels Kieselgel-Säulenchromatographie unter Verwendung eines geeigneten Eluentensystems (z. B. eines Gradienten von Hexan/Ethylacetat), um das reine derivatisierte Produkt zu erhalten.

Strategische Derivatisierung und Struktur-Wirkungs-Beziehungen (SAR)

Die Einführung verschiedener funktioneller Gruppen ermöglicht die systematische Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) und die Optimierung von ADME-Eigenschaften (Absorption, Distribution, Metabolismus, Exkretion).[6][7]

Tabelle 1: Beispiele für Derivatisierungen und ihre medizinisch-chemische Bedeutung

Nukleophil-TypBeispiel-NukleophilResultierende funktionelle GruppePotenzielle Anwendung/Verbesserung
Sekundäres Amin MorpholinMorpholinylErhöht die Polarität und wässrige Löslichkeit; verbessert die PK-Eigenschaften.
Primäres Amin AnilinAnilinoFührt eine zusätzliche aromatische Einheit ein; kann als H-Brücken-Donor fungieren.
Thiol ThiophenolPhenylthioDient als bioisosterer Ersatz für Hydroxyl- oder Amingruppen; kann an Metalloproteasen binden.
Alkohol MethanolMethoxyModuliert die Lipophilie; kann als H-Brücken-Akzeptor dienen.
Aminosäureester Glycinethylester-(NH)CH₂COOEtFührt eine Peptid-ähnliche Einheit ein; kann die zelluläre Aufnahme verbessern.

Durch die Analyse der biologischen Aktivität einer Bibliothek solcher Verbindungen können Forscher wichtige Erkenntnisse gewinnen. Zum Beispiel könnte die Einführung einer basischen Amingruppe die Aktivität gegen Kinasen erhöhen, indem sie mit einem sauren Aspartatrest in der Scharnierregion interagiert.[8] Umgekehrt könnte die Hinzufügung einer voluminösen Gruppe die Selektivität für ein bestimmtes Zielprotein gegenüber eng verwandten Proteinen verbessern.

Protokolle zur analytischen Charakterisierung

Eine strenge Charakterisierung ist unerlässlich, um die Identität und Reinheit jedes neu synthetisierten Derivats zu bestätigen. Ein typischer Arbeitsablauf umfasst die Reinigung durch Chromatographie, gefolgt von einer spektroskopischen Analyse.

workflow cluster_synthesis Synthese & Aufreinigung cluster_characterization Struktur- & Reinheitsbestätigung A S_N_Ar Reaktion B Wässrige Aufarbeitung A->B C Säulenchromatographie B->C D Massenspektrometrie (HRMS) C->D Bestätigung der Masse E NMR-Spektroskopie (¹H, ¹³C) C->E Strukturaufklärung F Reinheitsanalyse (HPLC) E->F Reinheitsprüfung >95%

Bildunterschrift: Standard-Workflow für Synthese und Charakterisierung.

Kernspinresonanz (NMR)-Spektroskopie
  • ¹H-NMR: Nach erfolgreicher Substitution werden neue Signale erwartet, die den Protonen der eingeführten Nukleophileinheit entsprechen. Die Integration dieser neuen Signale sollte mit der der Biphenyl- und Phenylprotonen des Gerüsts übereinstimmen.

  • ¹³C-NMR: Das Spektrum sollte das Signal des an das Chlor gebundenen Kohlenstoffatoms verlieren und neue Signale für die Kohlenstoffatome des Nukleophils zeigen. Bei aminosubstituierten Triazinen kann es aufgrund der eingeschränkten Rotation um die C-N-Bindung zu einer Komplexität der Spektren durch das Vorhandensein von Rotameren kommen.[9]

Massenspektrometrie (MS)
  • Hochauflösende Massenspektrometrie (HRMS): Dies ist die entscheidende Technik zur Bestätigung der elementaren Zusammensetzung der neuen Verbindung. Der beobachtete exakte Masse-zu-Ladung-Verhältnis (m/z)-Wert sollte innerhalb von 5 ppm des berechneten Wertes für die erwartete Summenformel liegen.

Hochleistungsflüssigkeitschromatographie (HPLC)
  • Reinheitsbestimmung: Die Reinheit der Endverbindung sollte mittels Umkehrphasen-HPLC, typischerweise mit einem C18-Säulenmaterial, bewertet werden.[10][11] Die Analyse wird üblicherweise mit einem Gradienten aus Wasser und Acetonitril (beide enthalten oft 0.1% Trifluoressigsäure oder Ameisensäure) durchgeführt. Für die Einreichung zur biologischen Testung wird eine Reinheit von >95% (bestimmt durch die Peakfläche bei einer geeigneten Wellenlänge, z. B. 254 nm) angestrebt.

Schlussfolgerung

Der 2-([1,1'-Biphenyl]-4-yl)-4-chlor-6-phenyl-1,3,5-triazin-Kern ist ein leistungsstarkes und vielseitiges Gerüst für die medizinische Chemie. Die Effizienz und Robustheit der nukleophilen aromatischen Substitution an der C4-Position ermöglichen die Erstellung großer Bibliotheken diverser Analoga. Durch die strategische Auswahl von Nukleophilen zur Modulation von Eigenschaften wie Löslichkeit, Polarität und Zielbindung können Forscher die pharmakologischen Profile dieser Verbindungen systematisch optimieren. Die in dieser Note beschriebenen detaillierten Protokolle bieten einen soliden Rahmen für die Synthese, Aufreinigung und Charakterisierung dieser vielversprechenden Klasse von Molekülen und ebnen den Weg für die Entdeckung neuer Therapeutika.

Referenzen

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Material Science: The Role of Biphenyl Triazine Derivatives. Verfügbar unter:

  • Sharma, R. K., et al. (2019). Nucleophilic aromatic substitution reactions of chlorotriazines. ResearchGate. Verfügbar unter:

  • Kaur, R., et al. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry. Verfügbar unter:

  • Singh, P., et al. (2023). Recent biological applications of heterocyclic hybrids containing s-triazine scaffold. Archiv der Pharmazie. Verfügbar unter:

  • Iraji, A., et al. (2018). Synthesis and structure-activity relationship study of multi-target triazine derivatives as innovative candidates for treatment of Alzheimer's disease. Bioorganic Chemistry. Verfügbar unter: [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Triaziridine. Verfügbar unter:

  • Guggilapu, S. D., et al. (2016). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Verfügbar unter:

  • Polo-Cuadrado, E., et al. (2025). (a) Structure of biphenyl-3-oxo-1,2,4-triazine linked piperazine.... ResearchGate. Verfügbar unter:

  • Perlinger, J. A., et al. (2002). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). ResearchGate. Verfügbar unter:

  • Al-Majid, A. M., et al. (2023). Synthesis and Characterizations of Novel Isatin-s-Triazine Hydrazone Derivatives; X-ray Structure, Hirshfeld Analysis and DFT Calculations. MDPI. Verfügbar unter: [Link]

  • PhD Thesis. (n.d.). Chapter 3 – Structural characterization of triazines. Verfügbar unter:

  • BenchChem. (2025). Application Notes and Protocols for the Analysis of Triazine Derivatives in Food Matrices. Verfügbar unter:

  • BenchChem. (2025). Application Notes and Protocols for 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5. Verfügbar unter:

  • Sa e Melo, M. L., et al. (2002). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. Verfügbar unter: [Link]

  • Pharmaffiliates. (n.d.). 2-([1,1'-Biphenyl]-4-yl-d9)-4-chloro-6-(phenyl-d5)-1,3,5-triazine. Verfügbar unter: [Link]

  • Reddy, T. S., et al. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Verfügbar unter: [Link]

  • Roche, V. F. (n.d.). Chapter 6: Nucleophilic Substitution, Addition, and Elimination Reactions. AccessPharmacy. Verfügbar unter: [Link]

  • Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Verfügbar unter: [Link]

  • Taha, M., et al. (2016). Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PubMed Central. Verfügbar unter: [Link]

  • Google Patents. (n.d.). Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine. Verfügbar unter:

  • ResearchGate. (2012). Analysis of triazine in water samples by solid-phase microextraction coupled with high-performance liquid chromatography. Verfügbar unter: [Link]

  • Lee, H., et al. (2009). Synthesis and identification of[2][7][12]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. Journal of Medicinal Chemistry. Verfügbar unter: [Link]

Sources

Experimental procedure for the synthesis of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Validated, Two-Step Protocol for the Synthesis of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine Derivatives

For: Researchers, scientists, and drug development professionals in organic and medicinal chemistry.

Abstract

This document provides a detailed, field-tested experimental protocol for the synthesis of asymmetrically substituted 1,3,5-triazine derivatives, specifically focusing on 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine. Symmetrically and asymmetrically substituted 1,3,5-triazines are crucial scaffolds in various high-value applications, including pharmaceuticals, organic light-emitting diodes (OLEDs), and advanced polymers.[1][2][3] The synthetic strategy detailed herein is built upon the differential reactivity of the chlorine atoms on a cyanuric chloride core, allowing for a controlled, sequential substitution.[2][4] The protocol is presented in two primary stages: 1) The synthesis of a key intermediate, 2,4-dichloro-6-phenyl-1,3,5-triazine, via a Grignard reaction, and 2) The subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce the biphenyl moiety.[5][6] This guide emphasizes the causality behind procedural choices, incorporates self-validating checkpoints, and is grounded in established chemical principles to ensure reproducibility and high yield.

Introduction: The Rationale for a Sequential Approach

The 1,3,5-triazine ring, derived from the readily available and cost-effective cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), serves as a versatile platform for constructing complex molecules.[4] The key to synthesizing unsymmetrical derivatives lies in the decreasing reactivity of the C-Cl bonds with each successive nucleophilic substitution.[2] The first chlorine is highly reactive and can be substituted at low temperatures (0-5°C), the second requires moderate heating (room temperature to ~50°C), and the third often necessitates higher temperatures or more forcing conditions.

This protocol leverages this reactivity gradient. We first introduce a phenyl group onto the triazine core using a robust Grignard reaction to form 2,4-dichloro-6-phenyl-1,3,5-triazine.[5] This intermediate is then subjected to a Suzuki-Miyaura cross-coupling reaction. The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for constructing biaryl systems, due to its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability of a vast library of boronic acids.[7][8][9]

Overall Synthetic Scheme

Synthesis_Scheme cluster_0 Part A: Grignard Reaction cluster_1 Part B: Suzuki-Miyaura Coupling A Cyanuric Chloride C Intermediate: 2,4-Dichloro-6-phenyl-1,3,5-triazine A->C  Anhydrous THF, 0°C to RT   B Phenylmagnesium Bromide C_ref Intermediate (from Part A) C->C_ref D [1,1'-Biphenyl]-4-ylboronic Acid E Final Product: 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine C_ref->E  Pd(PPh₃)₄, K₂CO₃  THF/Water, Reflux   Workflow cluster_A Part A: Intermediate Synthesis cluster_B Part B: Final Product Synthesis A_start Setup Inert Atmosphere Reactor (N₂ or Ar) A_reagents Add Cyanuric Chloride & Anhydrous THF A_start->A_reagents A_cool Cool to 0°C A_reagents->A_cool A_add Slowly Add Phenylmagnesium Bromide A_cool->A_add A_react Warm to RT, Stir for 1h A_add->A_react A_quench Quench with 2N HCl A_react->A_quench A_extract Extract with DCM A_quench->A_extract A_dry Dry (MgSO₄) & Concentrate A_extract->A_dry A_purify Recrystallize (DCM/Heptane) A_dry->A_purify A_validate Validate Intermediate (NMR, MS, MP) A_purify->A_validate B_start Combine Intermediate, Boronic Acid, K₂CO₃, Pd(PPh₃)₄ A_validate->B_start Proceed with Pure Intermediate B_solvent Add THF/Water Solvent B_start->B_solvent B_degas Degas & Reflux (12-24h) B_solvent->B_degas B_monitor Monitor by TLC B_degas->B_monitor B_workup Cool, Aqueous Workup & Extract B_monitor->B_workup B_dry Dry (MgSO₄) & Concentrate B_workup->B_dry B_purify Purify via Column Chromatography B_dry->B_purify B_validate Validate Final Product (NMR, MS) B_purify->B_validate

Sources

Application Notes & Protocols: The Role of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes serve as a technical guide for researchers, scientists, and professionals in materials science and drug development on the synthesis and application of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine. This versatile heterocyclic compound is a critical building block in the creation of high-performance organic electronic materials, particularly for Organic Light-Emitting Diodes (OLEDs). We will explore the fundamental structure-property relationships that make this molecule valuable and provide detailed, field-proven protocols for its synthesis and its subsequent use as a precursor in the fabrication of advanced electronic devices.

Introduction: The Strategic Importance of the Triazine Core

The 1,3,5-triazine ring is a nitrogen-rich, electron-deficient aromatic system. This inherent electronic nature imparts excellent thermal stability and electron-accepting capabilities to its derivatives, making them prime candidates for electron transport materials (ETMs) and host materials in OLEDs.[1] The strategic functionalization of the triazine core allows for the precise tuning of its electronic and photophysical properties.

The subject of this guide, 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine, is an exemplary intermediate. Its key structural features are:

  • 1,3,5-Triazine Core: Provides a robust, electron-deficient scaffold essential for efficient electron transport and high thermal stability.

  • Biphenyl and Phenyl Moieties: These large aromatic groups enhance π-conjugation, which is crucial for charge mobility. They also provide steric hindrance that can prevent detrimental intermolecular interactions and improve the morphological stability of thin films.

  • Reactive Chloro Group: The chlorine atom serves as a versatile reactive site. It can be readily substituted via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki coupling), allowing this intermediate to be "linked" to other functional moieties to build more complex, high-performance molecules.[2]

This unique combination of a stable, electron-transporting core with tunable, charge-carrying peripheral groups and a reactive handle makes it a highly sought-after precursor for next-generation materials.[3]

Core Application: A Precursor for OLED Host and Electron Transport Materials

In OLEDs, the emissive layer (EML) contains a light-emitting guest molecule (dopant) dispersed within a host material. For high efficiency, the host material must facilitate balanced injection and transport of both holes and electrons and possess a high triplet energy to confine the excitons on the guest molecule. Triazine derivatives are particularly effective as n-type (electron-transporting) hosts or as ETMs themselves.[4]

The 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine molecule is typically not the final, active material in a device. Instead, it is a key intermediate. The chloro group is substituted to create a more complex, often bipolar (transporting both holes and electrons) host material. For instance, a hole-transporting unit like a carbazole derivative can be coupled to the triazine core via the chloro position to create a single molecule that efficiently handles both charge types.[5]

Synthesis Protocol: Asymmetric Functionalization of a Triazine Core

The synthesis of asymmetrically substituted triazines like 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine relies on the decreasing reactivity of the C-Cl bonds on the triazine ring with each successive substitution. The introduction of an electron-donating aryl group deactivates the remaining chlorine atoms to further nucleophilic attack, allowing for a controlled, stepwise reaction.[3] This protocol outlines a two-step approach starting from the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).

Part A: Synthesis of 2,4-dichloro-6-phenyl-1,3,5-triazine

This first step involves a Friedel-Crafts-type reaction to add the first phenyl group.

Materials:

  • 2,4,6-trichloro-1,3,5-triazine (TCT)

  • Benzene (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous benzene.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Dissolve TCT (1.0 equivalent) in anhydrous benzene and add it dropwise to the AlCl₃ suspension while maintaining the temperature below 10 °C.

  • Allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture over crushed ice containing concentrated HCl to quench the reaction and decompose the aluminum complex.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethanol or hexane) to yield 2,4-dichloro-6-phenyl-1,3,5-triazine as a white solid.

Part B: Suzuki Coupling to Synthesize 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

This second step uses a palladium-catalyzed Suzuki-Miyaura coupling to introduce the biphenyl group.[2][6]

Materials:

  • 2,4-dichloro-6-phenyl-1,3,5-triazine (from Part A)

  • [1,1'-Biphenyl]-4-ylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents)

  • Base (e.g., aqueous 2M K₂CO₃ or Na₂CO₃)

  • Solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a flask equipped with a condenser, combine 2,4-dichloro-6-phenyl-1,3,5-triazine (1.0 equivalent), [1,1'-biphenyl]-4-ylboronic acid (1.05 equivalents), and the palladium catalyst under an inert atmosphere.

  • Add the solvent (e.g., toluene) followed by the aqueous base.

  • Heat the mixture to reflux (typically 80-100 °C) and stir vigorously for 8-12 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, add water and separate the organic layer.

  • Extract the aqueous layer with the same organic solvent (e.g., toluene or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product, 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine.

G cluster_0 Part A: Monophenylation cluster_1 Part B: Suzuki Coupling TCT TCT (Cyanuric Chloride) Benzene_AlCl3 Benzene, AlCl₃ 0-5 °C -> RT TCT->Benzene_AlCl3 Quench Quench (Ice/HCl) Benzene_AlCl3->Quench Workup_A Workup & Purify Quench->Workup_A Intermediate 2,4-dichloro-6-phenyl-1,3,5-triazine Workup_A->Intermediate Catalyst Pd(PPh₃)₄, K₂CO₃ Toluene, Reflux Intermediate->Catalyst BoronicAcid Biphenylboronic Acid BoronicAcid->Catalyst Workup_B Workup & Purify Catalyst->Workup_B FinalProduct Final Product: 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine Workup_B->FinalProduct G cluster_workflow OLED Fabrication Workflow cluster_structure Device Structure Clean 1. Substrate Cleaning (ITO Glass) Load 2. Load into Vacuum Chamber Clean->Load Deposit 3. Sequential Deposition (Organic & Metal Layers) Load->Deposit Encapsulate 4. Encapsulation (Glovebox) Deposit->Encapsulate Test 5. Device Testing Encapsulate->Test Structure Cathode (Al, 100nm) EIL (LiF, 1nm) ETL (TPBi, 30nm) EML (Host:Dopant, 30nm) HTL (NPD, 40nm) HIL (HAT-CN, 10nm) Anode (ITO) Substrate (Glass)

Caption: OLED fabrication workflow and device layer structure.

Representative Performance Data

While 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine is an intermediate, materials derived from it show excellent performance. The following data is for a green PhOLED using T2T (2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine) , a host material with a similar triazine and biphenyl structural motif, doped with (PPy)₂Ir(acac). This demonstrates the potential of this class of materials. [4]

Parameter Value
Host Material T2T
Guest Dopant (PPy)₂Ir(acac)
Max. External Quantum Eff. (EQE) 17.5 %
Max. Power Efficiency 59.0 lm/W
Max. Current Efficiency 63.2 cd/A
Turn-on Voltage 2.8 V
Max. Luminance > 40,000 cd/m²

| CIE Coordinates (x, y) | (0.35, 0.60) |

Data extracted from S.-J. Su, et al., J. Mater. Chem., 2009.[4]

The high external quantum efficiency and power efficiency highlight the effectiveness of the triazine-based host in facilitating balanced charge transport and efficient energy transfer to the phosphorescent emitter.

Conclusion

2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine stands as a pivotal molecular building block in modern materials science. Its synthesis, leveraging the principles of sequential substitution on a triazine core, provides a robust platform for creating complex, high-performance molecules. The inherent electronic properties of the triazine core, combined with the charge-carrying capabilities of its biphenyl and phenyl substituents, make its derivatives exceptionally well-suited for demanding applications in organic electronics. The protocols and data presented herein validate its role as a precursor to materials capable of enabling highly efficient and stable OLED devices, paving the way for next-generation displays and lighting technologies.

References

  • Journal of Materials Science: Materials in Electronics. (2020). Triazine-based OLEDs with simplified structure and high efficiency by solution-processed procedure. [Link]

  • Molecules. (2019). Triazine-Acceptor-Based Green Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes. [Link]

  • ResearchGate. (2021). Triazine Based Bipolar Host Materials for Blue Phosphorescent OLEDs. [Link]

  • Journal of Materials Chemistry C. (2021). Bicarbazole-triazine hybrid type mixed host materials for blue phosphorescent OLEDs with enhanced efficiency and lifetime. [Link]

  • Physical Chemistry Chemical Physics. (2012). Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off. [Link]

  • Scientific Reports. (2024). A materials informatics driven fine-tuning of triazine-based electron-transport layer for organic light-emitting devices. [Link]

  • ResearchGate. (2024). (PDF) A materials informatics driven fine-tuning of triazine-based electron-transport layer for organic light-emitting devices. [Link]

  • Journal of Materials Chemistry. (2009). 1, 3, 5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs. [Link]

  • Molecules. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

  • ResearchGate. (2021). Triazine-based electron-transport material for stable phosphorescent organic light-emitting diodes. [Link]

  • Molecules. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

  • ResearchGate. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • DiVA portal. (2017). Suzuki reactions in novel liquids. [Link]

  • Frontiers in Chemistry. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. [Link]

Sources

Application Note: Strategic Synthesis of High-Performance Bipolar Host Materials Utilizing a 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Bipolar Host Materials in Advanced OLEDs

The efficiency and operational lifetime of Thermally Activated Delayed Fluorescence (TADF) and Phosphorescent Organic Light-Emitting Diodes (OLEDs) are fundamentally governed by the charge-transport characteristics of the emissive layer (EML). Bipolar host materials, which possess the ability to transport both electrons and holes effectively, are paramount for maintaining a balanced charge distribution within the EML. This balance is crucial for preventing the accumulation of charge, which can lead to device degradation, and for ensuring that the recombination of electrons and holes occurs efficiently within the emissive zone, thereby maximizing the quantum efficiency of the device.

The 1,3,5-triazine ring is an exemplary electron-deficient system, making it an excellent building block for electron-transporting materials. When integrated into a larger molecular framework with hole-transporting moieties, the resulting molecule can exhibit the desired bipolar characteristics. The subject of this application note, 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine, is a versatile precursor for the synthesis of such high-performance bipolar host materials. The biphenyl and phenyl substituents provide a degree of steric hindrance and contribute to a high glass transition temperature (Tg), which is essential for the morphological stability of the amorphous thin films used in OLED fabrication. The strategically placed chlorine atom serves as a reactive site for the introduction of various hole-transporting units via nucleophilic substitution reactions, allowing for the fine-tuning of the material's optoelectronic properties.

This guide provides a comprehensive overview of the synthetic protocols for creating bipolar host materials from this triazine derivative, details the underlying chemical principles, and outlines the necessary characterization techniques to validate the final products.

Core Synthesis Strategy: From Precursor to Bipolar Host

The overarching synthetic approach involves a two-step process. First is the synthesis of the foundational building block, 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine. This is typically achieved through a substitution reaction on cyanuric chloride. The second, and more versatile, step is the subsequent functionalization of this chlorinated triazine by attaching a hole-transporting moiety, such as a carbazole derivative. This modular approach is highly advantageous as it allows for the creation of a library of bipolar host materials with tailored properties by simply varying the hole-transporting unit.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bipolar Host Synthesis A Cyanuric Chloride B Phenylmagnesium Bromide A->B Grignard Reaction C 4-Biphenylboronic Acid B->C Suzuki Coupling D 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine C->D E Hole-Transporting Moiety (e.g., Carbazole) D->E Nucleophilic Aromatic Substitution F Bipolar Host Material E->F G cluster_0 Characterization Techniques Material Synthesized Bipolar Host Material A Structural Verification ¹H NMR ¹³C NMR Mass Spec. Material->A B Thermal Properties TGA DSC Material->B C Photophysical Properties UV-Vis PL Spectroscopy Material->C D Electrochemical Properties Cyclic Voltammetry Material->D

Application Notes and Protocols for 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine as a Versatile Ligand Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Building Block for Advanced Ligand Design

In the landscape of modern chemistry, the 1,3,5-triazine core is a privileged scaffold, valued for its predictable reactivity and rigid, planar geometry. This structure is a cornerstone in the development of functional materials, pharmaceuticals, and agrochemicals.[1] The strategic functionalization of the triazine ring allows for the precise tuning of electronic and steric properties, making it an ideal platform for the design of bespoke ligands for catalysis, materials science, and drug development.

This document provides detailed application notes and experimental protocols centered on 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine . This unsymmetrically substituted triazine is a powerful precursor for the synthesis of a diverse range of ligands. Its key feature is the reactive C-Cl bond, which serves as a versatile handle for introducing a wide array of functional groups via nucleophilic aromatic substitution (SNAr). The biphenyl and phenyl substituents provide steric bulk and opportunities for π-π stacking interactions, making the resulting ligands particularly attractive for applications in catalysis and organic electronics.

These notes are intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this advanced building block. We will delve into the synthetic rationale, provide detailed, field-tested protocols, and explore the subsequent derivatization of this precursor into a variety of functional ligands.

Core Principles of Reactivity: The 1,3,5-Triazine Scaffold

The chemistry of 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine is dominated by two primary reaction types: its synthesis via sequential cross-coupling and its functionalization through nucleophilic aromatic substitution.

Synthesis via Sequential Suzuki-Miyaura Coupling

The construction of unsymmetrical 2,4,6-trisubstituted-1,3,5-triazines is most effectively achieved through a stepwise functionalization of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The differential reactivity of the three chlorine atoms allows for their sequential replacement. The introduction of an aryl group via a Suzuki-Miyaura coupling reaction deactivates the remaining C-Cl bonds towards further coupling, enabling a controlled, stepwise synthesis.[2] This approach offers a high degree of control over the final substitution pattern.

Ligand Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This property makes the carbon atoms susceptible to nucleophilic attack, facilitating the displacement of the chloride leaving group. The SNAr mechanism is the cornerstone of this precursor's utility, allowing for the introduction of a wide variety of nucleophiles, including amines, thiols, alkoxides, and phosphines.[1] The reaction proceeds through a resonance-stabilized intermediate, often referred to as a Meisenheimer complex.

Experimental Protocols

Part 1: Synthesis of the Ligand Precursor: 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

This protocol describes a two-step, one-pot sequential Suzuki-Miyaura coupling reaction starting from cyanuric chloride.

Reaction Scheme:

Synthesis_Scheme Cyanuric_Chloride Cyanuric Chloride Step1_Intermediate 2-Chloro-4,6-diphenyl-1,3,5-triazine Cyanuric_Chloride->Step1_Intermediate 1. Phenylboronic Acid, Pd(PPh3)4, K2CO3, DME/H2O, 70°C Phenylboronic_Acid Phenylboronic Acid Final_Product 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine Step1_Intermediate->Final_Product 2. 4-Biphenylboronic Acid, Pd(PPh3)4, K2CO3, DME/H2O, 85°C Biphenylboronic_Acid 4-Biphenylboronic Acid

A two-step sequential Suzuki-Miyaura coupling.

Materials:

  • Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)

  • Phenylboronic acid

  • 4-Biphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Potassium carbonate (K2CO3)

  • 1,2-Dimethoxyethane (DME)

  • Deionized water

  • Toluene

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Protocol:

  • First Suzuki Coupling:

    • To a flame-dried three-neck round-bottom flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add cyanuric chloride (1.0 eq), phenylboronic acid (1.1 eq), and potassium carbonate (2.5 eq).

    • Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

    • Evacuate and backfill the flask with nitrogen three times.

    • Add a degassed 3:1 mixture of DME and water.

    • Heat the reaction mixture to 70°C and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of 2,4-dichloro-6-phenyl-1,3,5-triazine.

  • Second Suzuki Coupling (One-Pot):

    • After cooling the reaction mixture to room temperature, add 4-biphenylboronic acid (1.1 eq) and additional potassium carbonate (1.5 eq).

    • Add a second portion of tetrakis(triphenylphosphine)palladium(0) (0.02 eq).

    • Heat the reaction mixture to 85°C and stir for another 24 hours.

    • Monitor the reaction for the consumption of the intermediate and the formation of the final product.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine as a white solid.

Characterization Data (Expected):

Technique Expected Observations
¹H NMR Aromatic proton signals in the range of 7.3-8.7 ppm.
¹³C NMR Aromatic carbon signals, with characteristic shifts for the triazine ring carbons around 170-175 ppm.
Mass Spec. Molecular ion peak corresponding to the calculated mass of C₂₁H₁₄ClN₃.
Part 2: Application as a Ligand Precursor - Synthesis of Functionalized Triazines

The reactive C-Cl bond on the triazine core is the gateway to a diverse library of ligands. The following protocols outline the general procedures for introducing amine and thiol nucleophiles.

General Workflow:

Ligand_Synthesis_Workflow Precursor 2-([1,1'-Biphenyl]-4-yl)-4-chloro- 6-phenyl-1,3,5-triazine Reaction S_NAr Reaction Precursor->Reaction Nucleophile Nucleophile (R-NH2, R-SH, etc.) Nucleophile->Reaction Base Base (e.g., DIEA, K2CO3) Base->Reaction Solvent Solvent (e.g., THF, DMF) Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Final_Ligand Functionalized Triazine Ligand Purification->Final_Ligand

General workflow for ligand synthesis.

Protocol 2a: Synthesis of Amino-Substituted Triazines

This protocol is suitable for the reaction with primary and secondary amines.

Materials:

  • 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

  • Desired amine (e.g., morpholine, piperidine, aniline derivatives)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine (1.0 eq) in anhydrous THF.

  • Add the desired amine (1.2 eq) followed by DIEA (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. For less reactive or sterically hindered amines, heating to 50-70°C may be necessary.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Protocol 2b: Synthesis of Thioether-Substituted Triazines

This protocol describes the reaction with thiol nucleophiles.

Materials:

  • 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

  • Desired thiol (e.g., thiophenol, benzyl mercaptan)

  • Potassium carbonate (K2CO3) or Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, prepare a solution of the desired thiol (1.1 eq) in anhydrous DMF.

  • Add potassium carbonate (1.5 eq) or cautiously add sodium hydride (1.1 eq) at 0°C to form the thiolate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine (1.0 eq) in a minimal amount of anhydrous DMF.

  • Heat the reaction mixture to 60-80°C and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO4, and concentrate.

  • Purify the product by column chromatography.

Trustworthiness and Self-Validation

The protocols provided herein are designed to be self-validating through rigorous in-process monitoring and comprehensive final characterization.

  • Chromatographic Monitoring: The progress of each reaction should be carefully monitored by TLC or LC-MS. The disappearance of the starting material and the appearance of a new, single major product spot are key indicators of a successful reaction.

  • Spectroscopic Confirmation: The structure of the final products must be unequivocally confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The expected shifts and fragmentation patterns provide definitive structural evidence.

  • Purity Assessment: The purity of the final compounds should be assessed by High-Performance Liquid Chromatography (HPLC) or elemental analysis to ensure they meet the standards required for their intended applications.

Conclusion and Future Prospects

2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine is a highly valuable and versatile precursor for the synthesis of advanced ligands. The protocols detailed in these application notes provide a robust foundation for its synthesis and derivatization. The ability to introduce a wide range of functional groups via nucleophilic aromatic substitution opens up a vast chemical space for the design of novel catalysts, functional materials, and therapeutic agents. The steric and electronic properties imparted by the biphenyl and phenyl substituents make this a particularly promising platform for applications where molecular recognition and π-stacking interactions are crucial. We encourage researchers to explore the full potential of this powerful synthetic building block.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102. [Link]

  • Kamal, A., et al. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry, 6, 539. [Link]

  • Afonso, C. A. M., et al. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed, 11(1), 81-102. [Link]

  • Wang, Y., et al. (2007). A Sequential Suzuki Coupling Approach to Unsymmetrical Aryl s-Triazines from Cyanuric Chloride. Synlett, 2007(12), 1881-1884. [Link]

  • Pharmaffiliates. (n.d.). 2-([1,1'-Biphenyl]-4-yl-d9)-4-chloro-6-(phenyl-d5)-1,3,5-triazine. Retrieved from [Link]

  • Clososki, G. C., et al. (2007). Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. ARKIVOC, 2007(3), 137-152. [Link]

  • Menicagli, R., et al. (2008). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Current Organic Synthesis, 5(2), 124-143. [Link]

  • The Royal Society of Chemistry. (n.d.). Novel Bisimidazolium Pincers as Low Loading Ligands for in situ Palladium-Catalyzed Suzuki-Miyaura Reaction in Ambient Atmosphere. Retrieved from [Link]

  • Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Bellina, F., et al. (2007). Organometallic Alkylation of 2-Chloro-4,6-dimethoxy-1,3,5-triazine: A Study. Tetrahedron, 63(8), 1970-1980. [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

Sources

Unlocking the Photophysical Potential of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, chemists, and material scientists on the synthesis, characterization, and application of materials derived from 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine. This class of molecules, featuring a π-electron deficient 1,3,5-triazine core coupled with extended aromatic systems, holds significant promise for the development of advanced organic electronic materials. Their unique architecture allows for the tuning of photophysical properties, making them prime candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices.[1]

The strategic incorporation of biphenyl and phenyl moieties onto the triazine scaffold creates a robust framework with high thermal stability and distinct electronic characteristics. The electron-deficient nature of the triazine ring facilitates efficient electron transport, a crucial property for many electronic applications.[2] This guide will walk you through the fundamental synthetic protocols, detailed photophysical characterization techniques, and potential applications, providing both the "how" and the "why" behind each step to empower your research endeavors.

Section 1: Synthesis of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine Derivatives

The primary synthetic route to constructing asymmetrically substituted triazines, such as the topic molecule, is through sequential nucleophilic aromatic substitution (SNAr) reactions starting from the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The differential reactivity of the chlorine atoms on the triazine ring at varying temperatures allows for a controlled, stepwise introduction of different aryl groups. A particularly powerful method for forming the carbon-carbon bonds required is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4]

Core Rationale for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the method of choice for this synthetic transformation due to its several advantages:

  • Mild Reaction Conditions: It proceeds under relatively mild conditions, which helps to preserve sensitive functional groups on the coupling partners.

  • Commercial Availability of Reagents: A wide variety of boronic acids and their esters are commercially available, allowing for extensive derivatization.

  • Tolerance to a Broad Range of Functional Groups: This reduces the need for protecting group strategies, streamlining the synthetic process.

  • High Yields and Selectivity: The reaction is known for its high efficiency and predictability.[5]

Protocol: Sequential Suzuki-Miyaura Coupling for 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

This protocol outlines a general procedure for the synthesis of the target molecule. It is crucial to perform these reactions under an inert atmosphere to prevent the degradation of the palladium catalyst.

Materials:

  • 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride)

  • Phenylboronic acid

  • [1,1'-Biphenyl]-4-ylboronic acid

  • Palladium(II) acetate (Pd(OAc)2) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4)

  • Triphenylphosphine (PPh3) (if using Pd(OAc)2)

  • Sodium carbonate (Na2CO3) or potassium carbonate (K2CO3)

  • Toluene and water (or a similar solvent system like DME/water)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Step-by-Step Procedure:

  • First Coupling (Monosubstitution):

    • In a Schlenk flask, dissolve 2,4,6-trichloro-1,3,5-triazine (1.0 equiv.) in toluene.

    • Add an aqueous solution of Na2CO3 (2.0 M, 2.0 equiv.).

    • To this biphasic mixture, add phenylboronic acid (1.05 equiv.) and the palladium catalyst (e.g., Pd(PPh3)4, 0.03 equiv.).

    • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

    • Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature, separate the organic layer, and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

    • Purify the crude product (2-chloro-4,6-diphenyl-1,3,5-triazine) by column chromatography on silica gel.

  • Second Coupling (Disubstitution):

    • The purified 2-chloro-4,6-diphenyl-1,3,5-triazine (1.0 equiv.) is subjected to a second Suzuki-Miyaura coupling reaction.

    • In a Schlenk flask, combine the monosubstituted triazine, [1,1'-biphenyl]-4-ylboronic acid (1.05 equiv.), the palladium catalyst, and the base in the toluene/water solvent system.

    • The reaction conditions (temperature, time) may need to be adjusted (e.g., higher temperature) to facilitate the reaction of the less reactive remaining chlorine atom.[3]

    • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

    • Follow the same work-up and purification procedure as in the first step to isolate the final product, 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine.

Synthesis_Workflow cluster_step1 Step 1: First Suzuki Coupling cluster_step2 Step 2: Second Suzuki Coupling Triazine 2,4,6-Trichloro-1,3,5-triazine Reaction1 Reaction at 80-90 °C Triazine->Reaction1 Phenylboronic Phenylboronic Acid Phenylboronic->Reaction1 Catalyst1 Pd Catalyst + Base Catalyst1->Reaction1 Intermediate 2-Chloro-4,6-diphenyl-1,3,5-triazine Reaction1->Intermediate Reaction2 Reaction (potentially higher temp.) Intermediate->Reaction2 Biphenylboronic [1,1'-Biphenyl]-4-ylboronic Acid Biphenylboronic->Reaction2 Catalyst2 Pd Catalyst + Base Catalyst2->Reaction2 FinalProduct 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine Reaction2->FinalProduct caption Synthetic Workflow for the Target Molecule

Synthetic workflow for the target molecule.

Section 2: Characterization of Photophysical Properties

A thorough understanding of the photophysical properties of these materials is paramount for their application in optoelectronic devices. This section details the essential experimental protocols for characterizing their absorption and emission properties.

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position of the absorption maxima (λmax) and the molar absorption coefficient (ε) are key parameters.

Protocol:

  • Solution Preparation: Prepare a stock solution of the synthesized compound in a spectroscopic grade solvent (e.g., toluene, THF, or dichloromethane) at a concentration of approximately 10-3 M. From this stock solution, prepare a series of dilutions in the range of 10-5 to 10-6 M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.

    • Record the absorption spectra of the diluted solutions of the compound.

    • The absorbance at λmax should ideally be between 0.1 and 1.0 for accurate measurements.

  • Data Analysis:

    • Identify the λmax values for the observed absorption bands.

    • Calculate the molar absorption coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy and Quantum Yield Determination

Fluorescence spectroscopy reveals the emission properties of the material. Key parameters include the emission maximum (λem), Stokes shift (the difference in wavelength between the absorption and emission maxima), and the fluorescence quantum yield (ΦF).

Protocol for Fluorescence Spectroscopy:

  • Solution Preparation: Use the same diluted solutions prepared for the UV-Vis measurements (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).[6][7]

  • Instrumentation: Use a spectrofluorometer.

  • Measurement:

    • Excite the sample at a wavelength corresponding to an absorption maximum (λex = λmax).

    • Record the emission spectrum over a suitable wavelength range.

  • Data Analysis:

    • Determine the λem.

    • Calculate the Stokes shift: Δλ = λem - λmax.

Protocol for Relative Fluorescence Quantum Yield (ΦF) Determination:

The most common and reliable method for determining ΦF is the comparative method, using a well-characterized standard with a known quantum yield.[6][7]

  • Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample. For blue-emitting materials, quinine sulfate in 0.1 M H2SO4 (ΦF = 0.54) is a common standard.

  • Measurement:

    • Prepare solutions of both the sample and the standard in the same solvent (if possible) with their absorbance at the excitation wavelength matched and below 0.1.

    • Record the UV-Vis absorption spectra and the fluorescence emission spectra for both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

  • Calculation: The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

    ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

    Where:

    • ΦF,std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity (area under the emission curve).

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Quantum_Yield_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurements cluster_analysis Data Analysis Prep_Sample Prepare dilute solution of sample (Abs < 0.1) UVVis Record UV-Vis Spectra (Determine Absorbance at λex) Prep_Sample->UVVis Fluorescence Record Fluorescence Spectra (Identical λex and settings) Prep_Sample->Fluorescence Prep_Standard Prepare dilute solution of standard (Abs < 0.1) Prep_Standard->UVVis Prep_Standard->Fluorescence Calculate Calculate Quantum Yield using comparative formula UVVis->Calculate Integrate Integrate Fluorescence Intensity Fluorescence->Integrate Integrate->Calculate caption Workflow for Quantum Yield Determination

Workflow for quantum yield determination.
Transient Absorption Spectroscopy

Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to study the dynamics of excited states, including non-emissive triplet states and other transient species.[8][9]

Protocol Overview:

  • Instrumentation: A TA spectrometer typically consists of a femtosecond or nanosecond laser system to generate both the pump and probe pulses.[10]

  • Measurement:

    • The sample is excited by a short, intense "pump" pulse, which populates the excited states.

    • A weaker, broadband "probe" pulse is passed through the sample at a specific time delay after the pump pulse.

    • The change in absorbance of the probe pulse is measured as a function of wavelength and time delay.

  • Data Analysis:

    • The resulting data is a 3D map of ΔA (change in absorbance) versus wavelength and time.

    • This data can be analyzed to identify the spectra of transient species and determine their formation and decay kinetics. This is crucial for understanding intersystem crossing rates and the lifetimes of triplet states, which are vital for applications in phosphorescent OLEDs.[11]

Section 3: Representative Data and Applications

While specific photophysical data for 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine is not extensively published, we can infer its likely properties and potential applications based on structurally similar compounds.

Compound Familyλmax (nm)λem (nm)Quantum Yield (ΦF)Key Features & Applications
Phenyl/Biphenyl Triazines~300-380~350-450Varies (can be high)High thermal stability, electron-deficient core. Used as host materials in blue and green PhOLEDs.[12]
Donor-Acceptor TriazinesRed-shiftedRed-shiftedOften highIntramolecular charge transfer (ICT) characteristics. Applications in fluorescent sensors and TADF emitters.[13]

Primary Applications:

  • Organic Light-Emitting Diodes (OLEDs): The high thermal stability and electron-deficient nature of the triazine core make these materials excellent candidates for use as:

    • Host Materials: For phosphorescent and thermally activated delayed fluorescence (TADF) emitters, particularly for blue and green emission. The high triplet energy of the triazine host can efficiently facilitate energy transfer to the dopant.[12]

    • Electron Transport Layer (ETL) Materials: To improve electron injection and transport from the cathode to the emissive layer, leading to higher device efficiency and lower operating voltages.[2]

  • Fluorescent Probes: By functionalizing the remaining chloro position with specific recognition moieties, these triazine derivatives can be developed into fluorescent sensors for ions, small molecules, or biological macromolecules. The fluorescence properties would be expected to change upon binding of the analyte.

  • Drug Development: The 1,3,5-triazine scaffold is a known pharmacophore in medicinal chemistry. While the primary focus of this guide is on photophysical properties, the potential for these compounds to exhibit biological activity should not be overlooked by researchers in drug discovery.

Section 4: Conclusion and Future Outlook

The materials derived from 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine represent a versatile and promising platform for the development of advanced organic materials. The synthetic accessibility through well-established cross-coupling methodologies allows for extensive tuning of their electronic and photophysical properties. The protocols detailed in this guide provide a solid foundation for researchers to synthesize and characterize these compounds.

Future research in this area will likely focus on the synthesis of a broader range of derivatives by replacing the remaining chlorine atom with various electron-donating or -withdrawing groups. This will enable a systematic investigation of structure-property relationships and the optimization of materials for specific applications, from highly efficient OLEDs to sensitive chemical sensors. The combination of experimental characterization with computational modeling will be instrumental in accelerating the discovery of new materials with tailored functionalities.

References

  • National Institutes of Health (NIH). (n.d.). Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[5][6][7]Triazolo[4,3-c]. Available from: [Link]

  • The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Available from: [Link]

  • MDPI. (n.d.). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Available from: [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis of 6-aryl-2,4-diamino-pyrimidines and triazines using palladium catalysed Suzuki cross-coupling reactions. Available from: [Link]

  • Semantic Scholar. (2022). Synthesis and Photophysical Properties of -(N-Biphenyl)-Substituted 2,2'-Bipyridine-Based Push–Pull Fluorophores. Available from: [https://www.semanticscholar.org/paper/Synthesis-and-Photophysical-Properties-of-%CE%B1-(N-2-2%E2%80%B2-Push%E2%80%93Pull-Kopchuk-Chepchugov/0430032e391307223b37936173b224e75185960c]([Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and Photophysical Properties of Biphenyl and Terphenyl Arylene–Ethynylene Macrocycles. Available from: [Link]

  • ResearchGate. (2022). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. Available from: [Link]

  • MDPI. (n.d.). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Available from: [Link]

  • ResearchGate. (2008). A Sequential Suzuki Coupling Approach to Unsymmetrical Aryl s -Triazines from Cyanuric Chloride. Available from: [Link]

  • Edinburgh Instruments. (n.d.). Transient Absorption Spectroscopy. Available from: [Link]

  • Avantes. (n.d.). Introduction to Transient Absorption Spectroscopy. Available from: [Link]

  • ResearchGate. (2015). Transient Absorption of Organic Molecules under High-Power Laser Excitation. Available from: [Link]

  • Neumark Group - University of California, Berkeley. (n.d.). Transient absorption spectroscopy using high harmonic generation: a review of ultrafast X-ray dynamics in molecules and solids. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile and Applications of 2-Chloro-4,6-diphenyl-1,3,5-triazine. Available from: [Link]

  • Pharmaffiliates. (n.d.). 2-([1,1'-Biphenyl]-4-yl-d9)-4-chloro-6-(phenyl-d5)-1,3,5-triazine. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. Available from: [Link]

  • Suzhou Fenghua Advanced Material Co., Ltd. (n.d.). Custom Triazine Derivatives Manufacturers, Suppliers. Available from: [Link]

  • ChemUniverse. (n.d.). 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Novel bipolar host materials based on 1,3,5-triazine derivatives for highly efficient phosphorescent OLEDs with extremely low efficiency roll-off. Available from: [Link]

Sources

Application Notes and Protocols: 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine in the Development of Advanced Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Bespoke Triazine Monomer

In the pursuit of next-generation polymers, the thoughtful design of monomeric building blocks is paramount. 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine stands out as a meticulously crafted monomer for the synthesis of high-performance polymers. Its unique architecture, featuring a reactive chlorotriazine core flanked by rigid biphenyl and phenyl moieties, offers a compelling combination of processability and exceptional thermomechanical and photophysical properties in the resulting materials.

The nitrogen-rich 1,3,5-triazine ring serves as a robust, thermally stable anchor, while the pendant aromatic groups contribute to a high carbon content and significant steric hindrance. This inherent rigidity is crucial for disrupting efficient polymer chain packing, a key principle in the formation of materials with intrinsic microporosity. Furthermore, the single reactive chlorine atom provides a versatile handle for controlled polymerization through nucleophilic substitution or Friedel-Crafts reactions, enabling the synthesis of both linear and cross-linked polymeric structures. These characteristics make this triazine derivative a prime candidate for applications in gas separation membranes, advanced coatings, and electronic materials.[1][2]

This guide provides detailed protocols for the utilization of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine in the synthesis of two classes of advanced polymers: Covalent Triazine Frameworks (CTFs) and Polymers of Intrinsic Microporosity (PIMs).

Chemical Structure and Synthesis of the Monomer

The synthesis of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine is typically achieved through a sequential nucleophilic substitution on cyanuric chloride, leveraging the decreasing reactivity of the chlorine atoms with each substitution.[3]

Diagram: Synthesis of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

cyanuric_chloride Cyanuric Chloride intermediate 2-Chloro-4-phenyl- 6-chloro-1,3,5-triazine cyanuric_chloride->intermediate 1. Grignard Reaction (Low Temperature) grignard_phenyl Phenylmagnesium bromide grignard_biphenyl 4-Biphenylmagnesium bromide final_product 2-([1,1'-Biphenyl]-4-yl)-4-chloro- 6-phenyl-1,3,5-triazine intermediate->final_product 2. Grignard Reaction (Higher Temperature)

Caption: Stepwise synthesis of the target monomer.

Application I: Synthesis of a Covalent Triazine Framework (CTF) via Friedel-Crafts Polymerization

Covalent Triazine Frameworks (CTFs) are a class of porous organic polymers characterized by their high thermal stability, permanent porosity, and nitrogen-rich frameworks.[4] The following protocol details the synthesis of a biphenyl- and phenyl-functionalized CTF from 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine through a Friedel-Crafts alkylation reaction.

Protocol: CTF-BP-Ph Synthesis

Materials:

  • 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Methanol

  • Deionized Water

  • Tetrahydrofuran (THF)

  • Acetone

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine (10 mmol).

  • Solvent and Catalyst Addition: Add anhydrous DCM (200 mL) to the flask and stir the mixture to dissolve the monomer. Cool the solution to 0 °C in an ice bath. Carefully add anhydrous AlCl₃ (30 mmol) portion-wise to the stirred solution.

  • Polymerization: After the addition of the catalyst, slowly warm the reaction mixture to room temperature and then heat to reflux for 24 hours under a nitrogen atmosphere. A precipitate will form as the polymerization proceeds.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter the solid product.

    • Wash the collected solid sequentially with deionized water (3 x 100 mL), methanol (3 x 100 mL), THF (3 x 100 mL), and finally acetone (3 x 100 mL).

    • Dry the resulting polymer in a vacuum oven at 120 °C overnight to yield the CTF as a fine powder.

Table 1: Key Parameters for CTF-BP-Ph Synthesis

ParameterValue
Monomer to Catalyst Ratio1:3
Reaction TemperatureReflux (approx. 40 °C)
Reaction Time24 hours
Expected Yield> 90%
AppearanceOff-white to pale yellow powder

Diagram: CTF Synthesis Workflow

cluster_reaction Polymerization cluster_purification Purification monomer Monomer Solution in DCM catalyst Add AlCl₃ at 0°C monomer->catalyst reflux Reflux for 24h catalyst->reflux filter Filter Solid Product reflux->filter wash_water Wash with Water filter->wash_water wash_solvents Wash with Organic Solvents wash_water->wash_solvents dry Vacuum Dry at 120°C wash_solvents->dry final_product final_product dry->final_product Final CTF Powder

Caption: Workflow for the synthesis and purification of the CTF.

Application II: Synthesis of a Polymer of Intrinsic Microporosity (PIM) via Nucleophilic Substitution

Polymers of Intrinsic Microporosity (PIMs) are non-cross-linked polymers that possess permanent microporosity due to their rigid and contorted molecular structures that preclude efficient chain packing.[5][6] The reactive chlorine on 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine can be exploited in a nucleophilic substitution reaction with a suitable comonomer to generate a PIM.

Protocol: PIM-BP-Ph Synthesis with a Bisphenol Comonomer

Materials:

  • 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

  • 3,3,3',3'-Tetramethyl-1,1'-spirobisindane-5,5',6,6'-tetraol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylacetamide (DMAc)

  • Toluene

  • Methanol

  • Deionized Water

Procedure:

  • Reaction Setup: To a three-neck round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a nitrogen inlet, add 3,3,3',3'-Tetramethyl-1,1'-spirobisindane-5,5',6,6'-tetraol (10 mmol), 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine (20 mmol), and anhydrous K₂CO₃ (40 mmol).

  • Solvent Addition and Azeotropic Dehydration: Add anhydrous DMAc (100 mL) and toluene (50 mL) to the flask. Heat the mixture to reflux and azeotropically remove water for 4 hours using the Dean-Stark trap.

  • Polymerization: After removing the toluene, continue to heat the reaction mixture at 160 °C for 48 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization progresses.

  • Polymer Precipitation and Purification:

    • Cool the viscous solution to room temperature and pour it into a large excess of vigorously stirred methanol.

    • Collect the fibrous precipitate by filtration.

    • Redissolve the polymer in a minimal amount of chloroform and re-precipitate it into methanol.

    • Repeat the dissolution and re-precipitation step two more times.

    • Wash the final polymer with deionized water and then with methanol.

    • Dry the polymer in a vacuum oven at 120 °C for 24 hours.

Table 2: Key Parameters for PIM-BP-Ph Synthesis

ParameterValue
Monomer Molar Ratio (Triazine:Bisphenol)2:1
BaseAnhydrous K₂CO₃
Reaction Temperature160 °C
Reaction Time48 hours
AppearanceWhite to off-white fibrous solid

Diagram: PIM Synthesis Logical Relationship

monomer_a 2-([1,1'-Biphenyl]-4-yl) -4-chloro-6-phenyl-1,3,5-triazine reaction_conditions 160°C, 48h (Nucleophilic Substitution) monomer_a->reaction_conditions monomer_b Bisphenol Comonomer monomer_b->reaction_conditions base K₂CO₃ base->reaction_conditions solvent DMAc/Toluene solvent->reaction_conditions polymer_solution polymer_solution reaction_conditions->polymer_solution Viscous Polymer Solution precipitation precipitation polymer_solution->precipitation Precipitate in Methanol purification purification precipitation->purification Redissolve & Re-precipitate final_product final_product purification->final_product Dried PIM Polymer

Caption: Logical flow of the PIM synthesis protocol.

Characterization of the Resulting Polymers

The successful synthesis and properties of the CTF and PIM polymers should be confirmed using a suite of analytical techniques.

Table 3: Recommended Characterization Techniques

TechniquePurposeExpected Outcome
Fourier-Transform Infrared (FTIR) Spectroscopy Confirm the formation of the triazine-based polymer network and the disappearance of the C-Cl bond.Appearance of characteristic triazine ring vibrations and disappearance of the chloro-triazine absorption band.
Solid-State ¹³C NMR Spectroscopy Elucidate the structure of the insoluble CTF polymer.Broad peaks corresponding to the aromatic carbons of the biphenyl, phenyl, and triazine units.
Solution ¹H and ¹³C NMR Spectroscopy (for PIM) Confirm the structure of the soluble PIM polymer.Resonances corresponding to the protons and carbons of the repeating unit.
Thermogravimetric Analysis (TGA) Evaluate the thermal stability of the polymers.High decomposition temperatures (>400 °C), indicating excellent thermal stability.
Nitrogen Physisorption (BET Analysis) Determine the surface area and porosity of the polymers.For CTF, high surface area is expected. For PIM, measurable microporosity should be observed.
Gel Permeation Chromatography (GPC) (for PIM) Determine the molecular weight and molecular weight distribution of the soluble PIM.High molecular weight polymer with a defined polydispersity index.

Conclusion and Future Outlook

The protocols outlined in this application note demonstrate the utility of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine as a versatile monomer for the creation of advanced polymers with tailored properties. The ability to form both cross-linked, porous networks (CTFs) and soluble, microporous materials (PIMs) from a single precursor highlights its significance. Further functionalization of the biphenyl or phenyl rings prior to polymerization could open avenues for even more specialized materials, for instance, in catalytic or sensing applications. The inherent thermal stability and potential for high porosity make polymers derived from this monomer highly promising for demanding applications in materials science and engineering.

References

  • Synthesis and Characterization of Covalent Triazine Framework CTF-1@Polysulfone Mixed Matrix Membranes and Their Gas Separation Studies. Frontiers in Chemistry. Available at: [Link]

  • Biphenyl-Based Covalent Triazine Framework/Matrimid® Mixed-Matrix Membranes for CO2/CH4 Separation. National Institutes of Health. Available at: [Link]

  • Direct synthesis of covalent triazine-based frameworks (CTFs) through aromatic nucleophilic substitution reactions. RSC Publishing. Available at: [Link]

  • Polymers of Intrinsic Microporosity for Heterogeneous Base Catalysis. CORE. Available at: [Link]

  • The preparation of covalent triazine‐based framework via Friedel‐Crafts reaction of 2,4,6‐trichloro‐1,3,5‐triazine with N , N ′‐diphenyl‐ N , N ′‐di( m ‐tolyl)benzidine for capturing and sensing to iodine. ResearchGate. Available at: [Link]

  • Synthesis of covalent triazine framework (CTF‐1). ResearchGate. Available at: [Link]

  • Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review. Royal Society of Chemistry. Available at: [Link]

  • Attempted Preparation of Polyorganonitriles. DTIC. Available at: [Link]

  • Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers. MDPI. Available at: [Link]

  • Triazine-mediated controlled radical polymerization: new unimolecular initiators. eScholarship.org. Available at: [Link]

  • Triazine‐Based Sequence‐Defined Polymers with Side‐Chain Diversity and Backbone–Backbone Interaction Motifs. PubMed Central. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine. This document is designed for researchers, chemists, and drug development professionals who are looking to optimize the yield and purity of this asymmetrically substituted 1,3,5-triazine derivative. We will delve into the underlying chemical principles, provide detailed troubleshooting for common experimental issues, and offer step-by-step protocols grounded in established methodologies.

Understanding the Synthetic Challenge

The synthesis of asymmetrically substituted 1,3,5-triazines from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a well-established but nuanced process. The core principle relies on the sequential nucleophilic substitution of the three chlorine atoms. The reactivity of the remaining chlorine atoms decreases after each substitution, which allows for controlled, stepwise functionalization by carefully managing reaction conditions, most notably temperature.[1][2][3]

The primary challenge in synthesizing 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine lies in achieving high selectivity during two consecutive substitution reactions, minimizing the formation of undesired di- and tri-substituted byproducts, and preventing common side reactions associated with the chosen coupling chemistry. This guide focuses on a two-step Suzuki-Miyaura coupling pathway, a versatile and widely used method for forming C-C bonds.[4][5]

Visualizing the Synthetic Workflow

The synthesis proceeds in two main stages, starting from the readily available cyanuric chloride.

Synthetic Workflow cluster_0 Step 1: Monophenylation cluster_1 Step 2: Biphenylation Cyanuric_Chloride 2,4,6-Trichloro-1,3,5-triazine (Cyanuric Chloride) Step1_Reaction Suzuki Coupling (Pd Catalyst, Base, ~0-25°C) Cyanuric_Chloride->Step1_Reaction Phenylboronic_Acid Phenylboronic Acid Phenylboronic_Acid->Step1_Reaction Intermediate 2,4-Dichloro-6-phenyl-1,3,5-triazine Step1_Reaction->Intermediate Step2_Reaction Suzuki Coupling (Pd Catalyst, Base, >25°C) Intermediate->Step2_Reaction Isolated Intermediate Biphenylboronic_Acid 4-Biphenylboronic Acid Biphenylboronic_Acid->Step2_Reaction Final_Product 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine Step2_Reaction->Final_Product

Caption: Overall two-step synthesis pathway.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently low. What are the most probable causes?

A1: Low overall yield is a common issue stemming from several potential factors across the two-step synthesis. A systematic diagnosis is key.

  • Inefficient First Substitution (Step 1): Incomplete conversion of cyanuric chloride will lower the amount of the necessary intermediate, 2,4-dichloro-6-phenyl-1,3,5-triazine. This can be caused by poor catalyst activity, improper temperature control, or insufficient reaction time.

  • Poor Selectivity in Step 1 or 2: The most significant contributor to low yield is often the formation of di-substituted byproducts. In Step 1, this would be 2,4-diphenyl-6-chloro-1,3,5-triazine. In Step 2, this would be the di-biphenylated product. Strict control over stoichiometry and temperature is essential to manage selectivity.[2][6]

  • Side Reactions: The Suzuki coupling is prone to side reactions that consume starting materials. The most common are:

    • Protodeboronation: The boronic acid reacts with a proton source (e.g., water in the solvent or base) to generate benzene or biphenyl, respectively, instead of coupling.[7][8]

    • Homocoupling: Two molecules of the boronic acid couple together.

    • Hydrolysis: The chlorine atoms on the triazine ring can be displaced by hydroxide ions, especially in the presence of a strong base and water, forming hydroxy-triazines (triazinones).

  • Purification Losses: The target molecule and byproducts can have similar polarities, leading to difficult separation by column chromatography and subsequent loss of material.

Q2: I'm getting a mixture of mono- and di-phenylated products in Step 1. How can I improve selectivity for the desired 2,4-dichloro-6-phenyl-1,3,5-triazine?

A2: This is a classic selectivity problem. The first chlorine on cyanuric chloride is highly reactive. The key is to leverage the decrease in reactivity after the first substitution by carefully controlling the reaction conditions.

  • Strict Temperature Control: The first substitution is often exothermic and should be performed at low temperatures, typically between 0°C and 5°C.[2][9][10] Running the reaction at room temperature or higher will significantly increase the rate of the second substitution, leading to the di-phenyl byproduct.

  • Controlled Stoichiometry: Use a precise 1:1 molar ratio of cyanuric chloride to phenylboronic acid. Some protocols even suggest a slight excess of cyanuric chloride (e.g., 1.1 equivalents) to ensure the boronic acid is fully consumed, preventing it from reacting with the mono-substituted product.

  • Slow Reagent Addition: Add the boronic acid solution dropwise to the cooled solution of cyanuric chloride over an extended period (e.g., 30-60 minutes). This maintains a low concentration of the nucleophile, favoring the more reactive C-Cl bond on the starting material over the less reactive C-Cl bonds on the product.

Q3: The second Suzuki coupling with 4-biphenylboronic acid (Step 2) is sluggish and gives poor conversion. How can I drive it to completion?

A3: The chlorine atoms on the 2,4-dichloro-6-phenyl-1,3,5-triazine intermediate are significantly less reactive than the first chlorine on cyanuric chloride. Therefore, more forcing conditions are required for the second substitution.[1][3]

  • Increase Reaction Temperature: While Step 1 requires cold temperatures, Step 2 typically needs to be heated. A temperature range of 35-80°C is common.[11][12] You may need to screen temperatures to find the optimal balance between reaction rate and byproduct formation.

  • Catalyst and Ligand Choice: Standard Pd(PPh₃)₄ may not be efficient enough for this less reactive substrate. Consider using more active catalyst systems known to be effective for coupling aryl chlorides:

    • Bulky, Electron-Rich Phosphine Ligands: Ligands like P(t-Bu)₃ or Buchwald's biarylphosphine ligands in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ can dramatically improve reaction rates for challenging couplings.[13]

    • N-Heterocyclic Carbene (NHC) Ligands: PEPPSI-type precatalysts or NHC ligands generated in situ are also highly effective for aryl chloride coupling.[7][14]

  • Choice of Base and Solvent: A stronger base may be required. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are common choices.[11][15] Aprotic solvents like dioxane, THF, or toluene are generally preferred.[15] Sometimes, the addition of a small amount of water can accelerate the transmetalation step, but too much can lead to hydrolysis and protodeboronation.

Q4: I'm observing significant protodeboronation of my 4-biphenylboronic acid. How can I prevent this?

A4: Protodeboronation is a major competing pathway that cleaves the C-B bond, reducing the amount of nucleophile available for cross-coupling.[8]

  • Use Anhydrous Conditions: Ensure your solvents and reagents are dry. Protic sources, including water and alcohols, can facilitate this side reaction.

  • Select the Right Base: Avoid strongly protic bases like hydroxides if possible. Carbonates or phosphates are generally a better choice.[15]

  • Protect the Boronic Acid: If protodeboronation remains a persistent issue, consider using a more stable boron derivative. Potassium aryltrifluoroborate salts or MIDA boronates are known to be more robust and less prone to this side reaction compared to the free boronic acids.[14]

Q5: How do I effectively monitor the reaction progress to know when to stop?

A5: Proper reaction monitoring is crucial to maximize the yield of the desired product and prevent the formation of over-reacted byproducts.

  • Thin-Layer Chromatography (TLC): TLC is the most common and convenient method.[9][10] Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, intermediate, and product. Spot the reaction mixture alongside standards of your starting materials. The disappearance of the limiting reagent and the appearance of a new spot corresponding to the product indicate reaction progress.

  • High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and precise monitoring, HPLC or LC-MS are ideal. These techniques can accurately track the consumption of reactants and the formation of products and byproducts, allowing you to stop the reaction at the optimal time.

Visualizing the Troubleshooting Process

This flowchart can guide your decision-making when encountering common issues.

Troubleshooting Flowchart cluster_step1 Step 1 Diagnosis cluster_step2 Step 2 Diagnosis Start Low Overall Yield Check_Step1 Analyze Step 1 Products (TLC, LC-MS) Start->Check_Step1 Check_Step2 Analyze Step 2 Products (TLC, LC-MS) Start->Check_Step2 Step1_Problem Problem Identified in Step 1 Check_Step1->Step1_Problem Step2_Problem Problem Identified in Step 2 Check_Step2->Step2_Problem Step1_Incomplete Incomplete Reaction Step1_Problem->Step1_Incomplete Low conversion Step1_DiSub Di-phenyl byproduct Step1_Problem->Step1_DiSub Poor selectivity Sol_Step1_Time Increase reaction time Check catalyst activity Step1_Incomplete->Sol_Step1_Time Solution Sol_Step1_Temp Lower Temp to 0-5°C Slow reagent addition Check stoichiometry (1:1) Step1_DiSub->Sol_Step1_Temp Solution Step2_Incomplete Sluggish/Incomplete Reaction Step2_Problem->Step2_Incomplete Low conversion Step2_SideReaction Byproducts observed (e.g., biphenyl) Step2_Problem->Step2_SideReaction Unidentified spots Sol_Step2_Temp Increase Temp (>35°C) Screen advanced catalysts/ligands Check base/solvent Step2_Incomplete->Sol_Step2_Temp Solution Sol_Step2_Deboron Check for protodeboronation Use anhydrous solvents Consider trifluoroborate/MIDA esters Step2_SideReaction->Sol_Step2_Deboron Solution

Caption: A decision tree for troubleshooting low yield issues.

Detailed Experimental Protocols

These protocols provide a starting point for your experiments. Optimization may be required based on your specific laboratory conditions and reagent purity.

Protocol 1: Synthesis of 2,4-Dichloro-6-phenyl-1,3,5-triazine
ReagentMolar Eq.MWAmountMoles
Cyanuric Chloride1.0184.415.00 g27.1 mmol
Phenylboronic Acid1.0121.933.30 g27.1 mmol
Pd(PPh₃)₄0.021155.560.63 g0.54 mmol
K₂CO₃ (anhydrous)2.0138.217.50 g54.2 mmol
Dioxane--150 mL-
Water--50 mL-

Procedure:

  • To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add cyanuric chloride (5.00 g, 27.1 mmol) and dioxane (100 mL).

  • Cool the resulting solution to 0-5°C in an ice-water bath.

  • In a separate beaker, dissolve phenylboronic acid (3.30 g, 27.1 mmol), Pd(PPh₃)₄ (0.63 g, 0.54 mmol), and K₂CO₃ (7.50 g, 54.2 mmol) in a mixture of dioxane (50 mL) and water (50 mL).

  • Add the boronic acid/catalyst solution dropwise to the cooled cyanuric chloride solution over 30 minutes, ensuring the internal temperature does not exceed 5°C.

  • After the addition is complete, allow the reaction to stir at 0-5°C for 2 hours, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the cyanuric chloride spot has disappeared.

  • Once complete, pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the product as a white solid.

Protocol 2: Synthesis of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine
ReagentMolar Eq.MWAmountMoles
2,4-Dichloro-6-phenyl-1,3,5-triazine1.0226.075.00 g22.1 mmol
4-Biphenylboronic Acid1.0197.024.36 g22.1 mmol
Pd₂(dba)₃0.01915.720.20 g0.22 mmol
SPhos (Ligand)0.04410.480.36 g0.88 mmol
K₃PO₄2.5212.2711.7 g55.3 mmol
Toluene (anhydrous)--150 mL-
Water--5 mL-

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2,4-dichloro-6-phenyl-1,3,5-triazine (5.00 g, 22.1 mmol), 4-biphenylboronic acid (4.36 g, 22.1 mmol), and K₃PO₄ (11.7 g, 55.3 mmol).

  • Add the palladium catalyst Pd₂(dba)₃ (0.20 g, 0.22 mmol) and the SPhos ligand (0.36 g, 0.88 mmol).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene (150 mL) and water (5 mL) via syringe.

  • Heat the reaction mixture to 70°C and stir vigorously for 8-12 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the dichlorotriazine starting material.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (200 mL), wash with water (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography and/or recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) to afford the final product.

The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism can aid in troubleshooting. The reaction proceeds through three key steps: oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Suzuki Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar¹)(Cl) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl L₂Pd(II)(Ar¹)(Ar²) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar¹-Ar² (Coupled Product) RedElim->Product Aryl_Cl Ar¹-Cl (Chlorotriazine) Aryl_Cl->OxAdd Aryl_B Ar²-B(OR)₂ (Boronic Acid Derivative) Aryl_B->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Sources

Technical Support Center: Purification of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers and chemists encountering challenges in obtaining this material with high purity. The inherent structural properties of this molecule—a rigid, aromatic, and chlorinated triazine core—present a unique set of purification hurdles. This guide is structured to address these issues logically, explaining the chemical principles behind each recommendation to empower you to make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the purification of this triazine derivative.

Q1: What are the most common impurities I should expect during the synthesis and purification of this compound?

A: The impurity profile is heavily dependent on the synthetic route, which typically involves sequential Suzuki-Miyaura cross-coupling reactions on a cyanuric chloride starting material.[1][2] The most prevalent impurities include:

  • Starting Materials: Unreacted 2,4-dichloro-6-phenyl-1,3,5-triazine or other chlorinated intermediates.

  • Homocoupling Products: Biphenyl (from the self-coupling of phenylboronic acid) and quaterphenyl (from the self-coupling of 4-biphenylboronic acid). These are very common byproducts in Suzuki reactions.[3][4]

  • Hydrolysis Product: 2-([1,1'-Biphenyl]-4-yl)-4-hydroxy-6-phenyl-1,3,5-triazine. The C-Cl bond on the electron-deficient triazine ring is susceptible to hydrolysis, especially during aqueous workups or on silica gel if wet solvents are used.[5][6]

  • Trisubstituted Byproduct: 2,4-Bis([1,1'-biphenyl]-4-yl)-6-phenyl-1,3,5-triazine, formed if the dichlorinated intermediate reacts with two equivalents of the biphenylboronic acid.

  • Catalyst Residues: Residual palladium from the coupling catalyst.

Q2: What is the best general strategy for purifying the crude product?

A: A multi-step approach is most effective.

  • Aqueous Workup: Begin with a standard liquid-liquid extraction to remove inorganic salts and highly polar impurities.[7]

  • Flash Column Chromatography: This is essential for removing the bulk of organic impurities.[7][8] A gradient elution is typically required to separate the target compound from less polar homocoupling byproducts and more polar starting materials.

  • Recrystallization or Solvent Trituration: This final "polishing" step is crucial for achieving high purity (>99%) and removing trace impurities that co-elute during chromatography.[7][9]

Q3: How can I reliably assess the purity of my final product?

A: A combination of techniques is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of triazine compounds.[10][11] Use a C18 reverse-phase column with a UV detector (monitoring at ~260 nm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify organic impurities if they are present at levels >1%.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.

  • Elemental Analysis: Provides confirmation of the elemental composition (C, H, N, Cl) and is a good indicator of overall purity.

Q4: My compound appears to be degrading during column chromatography. What is happening?

A: The most likely cause is hydrolysis of the chloro group on the silica gel surface to form the corresponding hydroxy-triazine. Silica gel is slightly acidic and can hold water, creating conditions ripe for this SNAr reaction. To mitigate this, ensure you use dry solvents for your chromatography, and consider neutralizing the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base like triethylamine (~0.5-1%).[12]

Section 2: Troubleshooting Guide

This guide provides solutions to specific experimental problems in a question-and-answer format.

ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation in Column Chromatography 1. Inappropriate Solvent System: The polarity of the eluent is not optimized, leading to co-elution of the product and impurities (e.g., homocoupled quaterphenyl).2. Compound Overloading: Too much crude material was loaded onto the column.3. Hydrolysis on Column: The chloro-triazine is converting to the more polar hydroxy-triazine, causing streaking.1. Optimize Eluent via TLC: Systematically test solvent systems. Start with a non-polar solvent like hexanes or cyclohexane and gradually add a more polar solvent like ethyl acetate or dichloromethane. Aim for an Rf of 0.25-0.35 for the product.2. Reduce Sample Load: Use a higher ratio of silica gel to crude product (aim for at least 50:1 w/w). Load the sample using a minimal amount of solvent or by adsorbing it onto a small amount of silica gel first.[7]3. Use Dry Solvents & Neutralized Silica: As mentioned in FAQ Q4, ensure anhydrous conditions or add a base modifier like triethylamine to the eluent.
Final Product Contains Residual Palladium The palladium catalyst used in the Suzuki coupling has not been fully removed. This can manifest as a gray or black discoloration of the product.1. Aqueous Wash with Chelators: During the initial workup, wash the organic layer with an aqueous solution of a chelating agent like thiourea or sodium sulfide to precipitate palladium salts.2. Use a Palladium Scavenger: After chromatography, dissolve the product in a solvent like toluene or THF and stir it with a palladium scavenging resin (e.g., thiol-functionalized silica) for several hours before filtering and removing the solvent.3. Activated Carbon Treatment: Stirring a solution of the product with activated carbon can effectively adsorb residual palladium, though this may lead to some product loss.
A New, More Polar Spot Appears on TLC After Workup This is a classic sign of the hydrolysis of the C-Cl bond to a C-OH bond, forming 2-([1,1'-Biphenyl]-4-yl)-4-hydroxy-6-phenyl-1,3,5-triazine. This can happen during a basic aqueous workup or on the TLC plate itself.[6][13]1. Minimize Contact with Base/Water: Keep aqueous workups brief and use milder bases (e.g., sodium bicarbonate instead of sodium hydroxide). Ensure the organic phase is thoroughly dried with MgSO₄ or Na₂SO₄ before solvent evaporation.2. Confirm Identity: Scrape the new spot from a preparative TLC plate and analyze by mass spectrometry to confirm if its mass corresponds to the hydroxylated product (M-Cl+OH).
Low Yield After Recrystallization 1. Poor Solvent Choice: The compound is either too soluble or not soluble enough in the chosen solvent.2. Cooling Too Quickly: Rapid cooling leads to the formation of small, impure crystals or precipitation instead of selective crystallization.1. Systematic Solvent Screening: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Test solvent pairs like Toluene/Hexane, Dichloromethane/Methanol, or Ethyl Acetate/Hexane.[7][9]2. Slow Cooling Protocol: After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool slowly to room temperature, ideally insulated with glass wool. Once at room temperature, transfer to a 0-4°C refrigerator to maximize crystal formation.

Section 3: Key Experimental Protocols & Visualizations

Diagram: Potential Impurity Formation Pathways

This diagram illustrates the primary synthetic route and the side reactions that lead to common impurities.

G cluster_impurities Impurity Formation Start 2,4-Dichloro-6-phenyl-1,3,5-triazine Target Target Product: 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine Start->Target Suzuki Coupling: + 4-Biphenylboronic acid + Pd Catalyst, Base Overreaction Trisubstituted Byproduct Start->Overreaction Hydrolysis Hydrolysis Product (Hydroxy-triazine) Target->Hydrolysis Aqueous Workup or Wet Silica Homocoupling Homocoupling Product (Quaterphenyl) Target:e->Homocoupling:w

Caption: Key impurity formation pathways from the main synthesis.

Protocol 3.1: Flash Column Chromatography for Crude Purification

This protocol is designed for the initial purification of the crude solid obtained after the synthetic workup.

  • Column Preparation:

    • Select a glass column with an appropriate diameter for your sample size (e.g., a 40 mm diameter column for 1-2 g of crude material).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, non-polar eluent (e.g., 100% Hexane).

    • Pack the column carefully to ensure a flat, stable bed free of air bubbles.[7]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the chromatographic eluent.

    • Alternatively (recommended): Adsorb the crude product onto a small amount of silica gel (~2-3x the mass of the product). To do this, dissolve the product in a volatile solvent (e.g., dichloromethane), add the silica, and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.

    • Carefully add the sample to the top of the packed column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., Hexane/Dichloromethane 9:1) to elute highly non-polar impurities like quaterphenyl.

    • Gradually increase the polarity of the eluent (e.g., increase the percentage of dichloromethane or ethyl acetate). The target compound is expected to elute before more polar impurities like unreacted chlorinated starting materials.

    • Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure to yield the partially purified solid.

Diagram: General Purification & Troubleshooting Workflow

This workflow guides the user through the purification process from crude material to a final, high-purity product.

G cluster_trouble Troubleshooting Loop Crude Crude Product (Post-Workup) Chromatography Flash Column Chromatography Crude->Chromatography Analysis1 Purity Check (TLC/HPLC) Chromatography->Analysis1 PoorSep Poor Separation? Analysis1->PoorSep Purity < 98%? Recrystallize Recrystallization or Trituration Analysis2 Final Purity Analysis (HPLC, NMR, MS) Recrystallize->Analysis2 PureProduct Pure Product (>99%) Analysis2->PureProduct PoorSep->Recrystallize No Repurify Re-run Column (Optimized Conditions) PoorSep->Repurify Yes Repurify->Analysis1

Caption: Decision workflow for purification and troubleshooting.

Protocol 3.2: Recrystallization for High-Purity Polishing

This protocol is for researchers aiming for analytical-grade purity after initial chromatographic purification.

  • Solvent Selection:

    • Place a small amount of the product (~20 mg) in a test tube. Add a potential solvent (e.g., Toluene) dropwise at room temperature. If it dissolves easily, the solvent is unsuitable.

    • If it is poorly soluble, heat the mixture gently. If the solid dissolves upon heating, it is a good candidate solvent.

    • Cool the solution. If pure crystals form, you have found a suitable solvent. Toluene, xylene, or a solvent pair like Dichloromethane/Hexane are good starting points.

  • Dissolution:

    • Place the material from the chromatography step into an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) until the solid just dissolves. Do not add a large excess of solvent.

  • Hot Filtration (Optional):

    • If insoluble impurities (like dust or residual palladium) are visible, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Cover the flask and allow it to cool slowly to room temperature. Avoid disturbing the flask during this process.

    • Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal yield.

  • Collection and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any soluble impurities adhering to the surface.

    • Dry the purified crystals under high vacuum to remove all residual solvent.

References

  • Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Derivatives. Benchchem.
  • Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations. PMC - PubMed Central.
  • Degradation of chlorotriazine pesticides by sulfate radicals and the influence of organic matter. PubMed.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
  • Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine. Google Patents.
  • Degradation of Chlorotriazine Pesticides by Sulfate Radicals and the Influence of Organic Matter. ResearchGate.
  • Abiotic dealkylation and hydrolysis of atrazine by birnessite. PubMed.
  • Technical Support Center: Purification of 3-Amino-1,2,4-triazine Compounds. Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Dechlorination-Hydroxylation of Atrazine to Hydroxyatrazine with Thiosulfate: A Detoxification Strategy in Seconds. PubMed.
  • Chromatographic methods for analysis of triazine herbicides. PubMed.
  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI.
  • 2-chloro-4,6-diphenyl-1,3,5-triazine synthesis. ChemicalBook.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Determination of Triazines in Water Samples by High-Performance Liquid Chromatography with Diode-Array Detection.
  • Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry. PubMed.
  • What are the byproducts in a Suzuki reaction?. Chemistry Stack Exchange.
  • Suzuki reaction. Wikipedia.

Sources

Technical Support Center: Synthesis of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the underlying chemical principles, you can effectively troubleshoot experiments, optimize reaction conditions, and ensure the integrity of your final product.

Overview of the Synthetic Pathway

The synthesis of the target molecule is typically achieved through a sequential nucleophilic aromatic substitution (SNAr) and a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The process involves two critical stages:

  • Stage 1: Synthesis of the Intermediate, 2,4-Dichloro-6-phenyl-1,3,5-triazine. This step involves the selective mono-substitution of cyanuric chloride with a phenyl nucleophile.

  • Stage 2: Suzuki-Miyaura Coupling. The intermediate is then coupled with 4-biphenylboronic acid to yield the final product.

Each stage presents unique challenges, primarily concerning selectivity and the formation of undesired byproducts. This guide will address these issues in a practical question-and-answer format.

Synthetic_Pathway Fig. 1: General Synthetic Pathway cluster_0 Stage 1: Mono-substitution cluster_1 Stage 2: Suzuki Coupling CC Cyanuric Chloride Intermediate 2,4-Dichloro-6-phenyl- 1,3,5-triazine CC->Intermediate  Controlled Temp. (e.g., 0 °C) Product 2-([1,1'-Biphenyl]-4-yl)-4-chloro- 6-phenyl-1,3,5-triazine Intermediate->Product BoronicAcid 4-Biphenylboronic Acid PhenylSource Phenyl Grignard or Phenylboronic Acid Catalyst Pd Catalyst, Base

Caption: General two-stage synthesis of the target triazine derivative.

Frequently Asked Questions & Troubleshooting

Part 1: Issues in Stage 1 Synthesis (2,4-Dichloro-6-phenyl-1,3,5-triazine)

Question 1: My reaction produced a mixture of mono-, di-, and tri-substituted phenyl-triazines. How can I improve the selectivity for the mono-substituted product?

Plausible Causes: The reactivity of the chlorine atoms on the cyanuric chloride ring is temperature-dependent. Each substitution makes the next one more difficult, but improper temperature control is the primary cause of over-reaction.[1]

  • First substitution: Highly exothermic and occurs readily at low temperatures (0 °C).

  • Second substitution: Typically requires room temperature.

  • Third substitution: Requires elevated temperatures (e.g., 70-100 °C).

Running the reaction even slightly above the optimal temperature for the first substitution can provide enough energy to overcome the activation barrier for the second, leading to the formation of 2-chloro-4,6-diphenyl-1,3,5-triazine.

Troubleshooting & Prevention Strategies:

  • Strict Temperature Control: Maintain the reaction temperature rigorously between 0 and 5 °C during the addition of the phenyl nucleophile (e.g., Phenyl-Grignard or during a Suzuki coupling with phenylboronic acid).[2] Use an ice/salt bath for better temperature management.

  • Slow, Dropwise Addition: Add the nucleophile solution slowly to the solution of cyanuric chloride. This helps dissipate the heat generated from the exothermic reaction and prevents localized temperature spikes.

  • Stoichiometry: Use a strict 1:1 molar ratio of the phenyl nucleophile to cyanuric chloride. An excess of the nucleophile will inevitably drive the reaction towards disubstitution.[3]

Stage1_Side_Reactions Fig. 2: Selectivity in Stage 1 CC Cyanuric Chloride (3 Cl atoms) Mono Desired Intermediate (2 Cl atoms) CC->Mono +1 Ph ~0 °C Di Side Product 2-chloro-4,6-diphenyl-1,3,5-triazine (1 Cl atom) Mono->Di Tri Side Product 2,4,6-triphenyl-1,3,5-triazine (0 Cl atoms) Di->Tri

Caption: Temperature-dependent substitution of cyanuric chloride.

Question 2: My product is contaminated with a hydroxyl-containing impurity (e.g., 2-chloro-4-hydroxy-6-phenyl-1,3,5-triazine). What is the source?

Plausible Causes: The chlorine atoms on the triazine ring are susceptible to hydrolysis, especially in the presence of water and/or base. This can occur during the reaction if wet solvents are used or during an aqueous workup. The triazine ring itself is also sensitive to hydrolysis.

Troubleshooting & Prevention Strategies:

  • Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.

  • Careful Workup: If an aqueous workup is necessary, perform it quickly at low temperatures. Neutralize the reaction mixture carefully, as both acidic and basic conditions can promote hydrolysis.[4]

  • Non-Aqueous Workup: If possible, opt for a non-aqueous workup. This could involve filtering the reaction mixture to remove salts and then removing the solvent under reduced pressure.

Part 2: Issues in Stage 2 Suzuki Coupling

Question 3: My final product contains a significant amount of a higher molecular weight impurity, identified as 2,4-bis([1,1'-Biphenyl]-4-yl)-6-phenyl-1,3,5-triazine. How do I prevent this disubstitution?

Plausible Causes: This is the most common side reaction in Stage 2. The starting material, 2,4-dichloro-6-phenyl-1,3,5-triazine, has two reactive chlorine atoms. While the first substitution (to form the desired product) is faster than the second, prolonged reaction times, elevated temperatures, or an excess of the boronic acid can lead to a second Suzuki coupling reaction.

Troubleshooting & Prevention Strategies:

  • Control Stoichiometry: Use a slight excess, but no more than 1.05-1.1 equivalents, of the 4-biphenylboronic acid. This ensures the complete consumption of the starting material without providing a large excess of nucleophile to drive the second substitution.

  • Monitor Reaction Progress: Closely monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material (2,4-dichloro-6-phenyl-1,3,5-triazine) is consumed to prevent the product from reacting further.

  • Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. While Suzuki couplings often require heat, excessive temperatures will promote the undesired second substitution. Start with milder conditions (e.g., 60-70 °C) and only increase if necessary.

Table 1: Common Byproducts and Their Molecular Weights

Compound NameRole in SynthesisMolecular FormulaMolecular Weight ( g/mol )
2,4-Dichloro-6-phenyl-1,3,5-triazineStage 1 Product / Stage 2 SMC₉H₅Cl₂N₃226.06
2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine Target Product C₂₁H₁₄ClN₃ 343.81
2-Chloro-4,6-diphenyl-1,3,5-triazineStage 1 Side ProductC₁₅H₁₀ClN₃267.71
2,4-Bis([1,1'-biphenyl]-4-yl)-6-phenyl-1,3,5-triazineStage 2 Side ProductC₃₃H₂₃N₃461.56
Quaterphenyl (from homocoupling)Stage 2 Side ProductC₂₄H₁₈306.41

Question 4: I am observing impurities that correspond to biphenyl and quaterphenyl. What are these and how can I minimize them?

Plausible Causes: These are byproducts arising from side reactions of the boronic acid reagent.

  • Protodeboronation: This is the protonolysis of the C-B bond of the boronic acid, replacing it with a C-H bond. In this case, 4-biphenylboronic acid degrades to biphenyl. This is often promoted by excess base, water, and heat.[5]

  • Homocoupling (or Oxidative Homocoupling): Two molecules of the boronic acid can couple with each other to form a symmetrical biaryl.[6][7] Here, two molecules of 4-biphenylboronic acid react to form quaterphenyl. This side reaction can be mediated by the palladium catalyst, especially in the presence of oxygen.[6][8]

Suzuki_Side_Reactions Fig. 3: Common Suzuki Coupling Side Reactions cluster_suzuki Boronic Acid Side Reactions Boronic_Acid 4-Biphenylboronic Acid Homocoupling Quaterphenyl (Homocoupling Product) Boronic_Acid->Homocoupling Pd(II), O₂ Protodeboronation Biphenyl (Protodeboronation Product) Boronic_Acid->Protodeboronation H⁺ (from H₂O)

Caption: Unwanted pathways for the boronic acid reagent.

Troubleshooting & Prevention Strategies:

  • Degas Solvents: Thoroughly degas all solvents before use by sparging with an inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles. This removes dissolved oxygen, which is a key contributor to homocoupling.[6]

  • Use High-Purity Reagents: Use high-quality boronic acid and ensure the palladium catalyst is active.

  • Optimize Base: Use the appropriate base and stoichiometry. While base is required to activate the boronic acid for transmetalation, overly strong or excess base can promote protodeboronation.[9] Potassium carbonate or potassium phosphate are often good choices.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire reaction setup and duration.

Part 3: General Purification & Analysis

Question 5: My final product is difficult to purify. What strategies can I employ?

Plausible Causes: The structural similarity between the desired product and the key side products (especially the disubstituted biphenyl-triazine and quaterphenyl) can make purification challenging due to similar polarities and solubilities.

Troubleshooting & Prevention Strategies:

  • Column Chromatography: This is the most effective method. Use a high-quality silica gel and a carefully optimized solvent system. A gradient elution, starting with a non-polar solvent (like hexane) and gradually increasing the polarity (with ethyl acetate or dichloromethane), can effectively separate the components.

  • Recrystallization: If a crude product of sufficient purity (>90%) can be obtained, recrystallization is an excellent method for final purification.[10] Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexane, toluene) to find conditions where the product has low solubility at cool temperatures while impurities remain in solution.

  • Preparative TLC/HPLC: For small-scale reactions or very difficult separations, preparative techniques can be used to isolate the pure compound.

Analytical Characterization: To confirm the identity and purity of your product and to identify side products, use a combination of analytical techniques:

  • ¹H and ¹³C NMR: Will confirm the structure of the desired product and help identify impurities. For example, the disubstituted product will have a different integration ratio and symmetry in its NMR spectrum.[11]

  • LC-MS: Ideal for monitoring reaction progress and identifying the molecular weights of all components in a mixture, allowing for easy identification of the side products listed in Table 1.

  • Melting Point: A sharp melting point is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.[11]

By systematically addressing these potential issues, researchers can significantly improve the yield, purity, and reproducibility of the synthesis of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine.

References

  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,3,5-triazine from Cyanuric Chloride.
  • Benchchem. (n.d.). Physicochemical properties of 2,4-Dichloro-6-phenyl-1,3,5-triazine-d5.
  • ScienceDirect. (2016). Selective homocoupling of phenylboronic acid over supported Pd nanoparticle in biphase solvent.
  • DTIC. (n.d.). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES.
  • Royal Society of Chemistry. (n.d.). Cyanuric chloride as a linker towards the synthesis of covalent triazine polymers: a review.
  • Google Patents. (n.d.). Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.
  • ChemicalBook. (n.d.). 2-chloro-4,6-diphenyl-1,3,5-triazine synthesis.
  • CORE. (n.d.). APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY.
  • Sunshine Optoelectronic. (n.d.). 2,4-Bis([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine-182918-13-4.
  • ResearchGate. (2015). Synthesis of New Cyanuric Chloride Derivatives.
  • ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ChemicalBook. (n.d.). 2,4-Dichloro-6-phenyl-1,3,5-triazine | 1700-02-3.
  • ResearchGate. (n.d.). Homocoupling of various phenyl boronic acids.
  • National Institutes of Health. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations.
  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • ResearchGate. (n.d.). Coupling reaction of organoboronic acids with chloropyrimidines and trichlorotriazine.
  • MDPI. (n.d.). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (n.d.). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY.
  • Pharmaffiliates. (n.d.). 2-([1,1'-Biphenyl]-4-yl-d9)-4-chloro-6-(phenyl-d5)-1,3,5-triazine.
  • CP Lab Safety. (n.d.). 2-([1, 1'-Biphenyl]-3-yl)-4, 6-dichloro-1, 3, 5-triazine, min 98%, 1 gram.
  • PubMed. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines.
  • Royal Society of Chemistry. (n.d.). The hydrolysis of some chloro-1,3,5-triazines: mechanism: structure and reactivity.
  • ChemUniverse. (n.d.). 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine.
  • ChemicalBook. (n.d.). 2,4-Bis([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine.
  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
  • ResearchGate. (n.d.). Preparation, Crystal Structure and Hydrolysis Property of 2-Chloro-4,6-dianilino-1,3,5-triazine Modified Cellulose.
  • synthetic works. (2019). 2-chloro-4,6-diphenyl-1,3,5-triazine - reaction / application.
  • Sigma-Aldrich. (n.d.). 2,4-Di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine | 182918-13-4.
  • CP Lab Safety. (n.d.). 2, 4, 6-Tri([1, 1'-biphenyl]-4-yl)-1, 3, 5-triazine, min 98%, 1 gram.

Sources

Technical Support Center: Advanced Strategies for 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, chemists, and pharmaceutical scientists facing solubility challenges with 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine. Due to its large, rigid, and highly aromatic structure, this compound exhibits notoriously poor solubility in many common organic solvents, complicating its use in synthetic reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This document offers a series of troubleshooting steps, detailed protocols, and scientific explanations to enable successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What intrinsic properties of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine cause its poor solubility?

A1: The poor solubility is a direct result of its molecular structure. The molecule is large, planar, and rich in π-systems from the biphenyl, phenyl, and triazine rings. This leads to strong intermolecular π-stacking and van der Waals forces in the solid state, resulting in high crystal lattice energy. Solvents must provide sufficient energy to overcome these strong intermolecular forces. Furthermore, the molecule lacks hydrogen bond donors and is largely non-polar, limiting its affinity for polar protic solvents like water or simple alcohols.

Q2: I am observing incomplete dissolution of the starting material at room temperature. What is the first and most critical parameter to adjust?

A2: Temperature is the most critical initial parameter to adjust.[1] For many kinetically driven reactions, ensuring the substrate is fully dissolved before adding other reagents (like catalysts or bases) is paramount for achieving reproducible results. The solubility of most organic solids, including triazine derivatives, increases significantly with temperature.[2][3][4] A stepwise increase in temperature (e.g., to 60 °C, 80 °C, or higher) should be the first troubleshooting step. The 1,3,5-triazine core is thermally stable, allowing for the use of elevated temperatures, often required for substituting the final chlorine atom on a triazine ring.[5][6]

Q3: Which solvents are most effective for dissolving this triazine derivative, especially for cross-coupling reactions?

A3: High-boiling point, polar aprotic solvents are generally the most effective choice. These solvents have dipole moments capable of interacting with the triazine core and sufficient boiling points to allow for high reaction temperatures. The choice of solvent can be complex, as it depends on interactions with all reagents and catalysts involved.[7]

SolventBoiling Point (°C)Dielectric Constant (ε)Suitability & Rationale
1,4-Dioxane 1012.2Excellent. Very common for Suzuki and Buchwald-Hartwig reactions. Good balance of polarity and ability to dissolve non-polar compounds. Often used with a small amount of water for Suzuki couplings.[8]
Toluene 1112.4Good. A standard solvent for many Pd-catalyzed reactions. Its non-polar nature can be advantageous, but it may require higher temperatures to achieve full dissolution of the triazine.
N,N-Dimethylformamide (DMF) 15336.7Very Good. High polarity and boiling point make it an excellent solubilizing agent for difficult substrates.[4][9] Can sometimes complicate product purification due to its high boiling point.
Dimethyl Sulfoxide (DMSO) 18946.7Excellent for Solubility. One of the strongest common organic solvents.[9][] However, its high reactivity and potential to oxidize palladium catalysts at high temperatures require careful consideration.
Tetrahydrofuran (THF) 667.6Moderate. Often insufficient for this substrate at its boiling point. Can be used for initial attempts at lower temperatures but is frequently replaced by higher-boiling ethers like dioxane.[11][12]
Q4: My substrate still won't dissolve even at elevated temperatures in a single solvent. What is the next logical step?

A4: The use of a co-solvent system is the next logical step.[13][14] A small amount of a highly polar aprotic solvent can be added to a less polar primary solvent to dramatically increase solubility. This technique works by disrupting the solvent's self-association and reducing its ability to "extrude" the non-polar solute.[][15] For example, adding 10-20% (v/v) of DMF or NMP (N-Methyl-2-pyrrolidone) to a primary solvent like dioxane or toluene can create a medium that successfully dissolves the triazine while maintaining compatibility with the catalytic cycle.

Q5: For a Suzuki-Miyaura coupling, my aqueous base is immiscible with my organic solvent, and the triazine starting material is precipitating. How can I resolve this?

A5: This is a classic scenario where Phase-Transfer Catalysis (PTC) can be highly effective. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the anionic base (e.g., carbonate from the aqueous phase) into the organic phase where the triazine and palladium catalyst reside.[9][16][17] This creates a localized, high concentration of the base in the organic phase, promoting the reaction without requiring a single, homogeneous solvent system. PTC can accelerate reaction rates, improve yields, and eliminate the need for expensive, high-boiling polar aprotic solvents.[18]

Troubleshooting Workflow: A Decision-Making Diagram

This workflow provides a systematic approach to overcoming solubility issues during reaction setup.

G start Reaction Setup: Substrate + Primary Solvent (e.g., Dioxane) q1 Is the substrate fully dissolved at Room Temp? start->q1 a1 Action: Heat the mixture (e.g., 80-100 °C) q1->a1 No success Proceed with Addition of Catalyst, Base, and Reagents q1->success Yes q2 Is the substrate fully dissolved now? a1->q2 a2 Action: Introduce a Co-Solvent (e.g., 10-20% DMF or NMP) q2->a2 No q2->success Yes q3 Is the substrate fully dissolved now? a2->q3 a3 Action: Re-evaluate Primary Solvent Switch to a stronger system (e.g., pure DMF, NMP, or DMSO) q3->a3 No q3->success Yes a3->success ptc_note For biphasic systems (e.g., Suzuki w/ aq. base): Consider adding a Phase-Transfer Catalyst (e.g., TBAB) to improve reaction kinetics. a3->ptc_note

Caption: Decision-making workflow for solubilizing the triazine substrate.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine with 4-methoxyphenylboronic acid. It incorporates strategies to ensure complete dissolution of the starting material. The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, widely used for functionalizing aryl chlorides.[19][20]

Reaction Scheme: 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine + 4-Methoxyphenylboronic acid → 2-([1,1'-Biphenyl]-4-yl)-4-(4-methoxyphenyl)-6-phenyl-1,3,5-triazine

Materials:

  • 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine.

  • Solvent Addition & Dissolution: Add anhydrous 1,4-dioxane to the flask to achieve a substrate concentration of approximately 0.1 M.

    • Scientist's Note: At this stage, the substrate will likely be a slurry or partial solution at room temperature.

  • Inert Atmosphere: Seal the flask and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere. This is critical to prevent the oxidation and deactivation of the palladium catalyst.[8]

  • Heating for Dissolution: Heat the mixture to 90-100 °C with vigorous stirring. Continue heating until all of the triazine starting material is completely dissolved, which may take 15-30 minutes.

    • Scientist's Note: Visual confirmation of a clear, homogeneous solution is crucial before proceeding. If dissolution is not complete, consider adding 10% v/v of DMF as a co-solvent.

  • Reagent Addition: Once the solution is homogeneous, add 4-methoxyphenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate to the flask under a positive pressure of argon.

    • Scientist's Note: The choice of a pre-catalyst like Pd(dppf)Cl₂ and a robust ligand like dppf is well-suited for coupling with electron-deficient heteroaryl chlorides.[19]

  • Aqueous Phase Addition: Add deionized water (typically 10-25% of the organic solvent volume). The mixture will become biphasic.

  • Reaction Monitoring: Maintain the reaction at 90-100 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.

  • Workup: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Transfer to a separatory funnel and separate the layers. d. Extract the aqueous layer twice more with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

References

  • Taylor & Francis Online. Phase-transfer catalyst – Knowledge and References. Taylor & Francis. Available from: [Link]

  • PubMed. Solubility of triazine pesticides in pure and modified subcritical water. National Library of Medicine. Available from: [Link]

  • Wikipedia. Phase-transfer catalyst. Wikimedia Foundation. Available from: [Link]

  • ResearchGate. Solubility of Triazine Pesticides in Pure and Modified Subcritical Water. Available from: [Link]

  • Royal Society of Chemistry. A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Publishing. Available from: [Link]

  • Cambridge University Press. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes. Cambridge University Press & Assessment. Available from: [Link]

  • Scientific Update. Industrial Phase Transfer Catalysis. Available from: [Link]

  • CORE. APPLICATIONS OF TRIAZINE CHEMISTRY: EDUCATION, REMEDIATION, AND DRUG DELIVERY. Available from: [Link]

  • ACS Publications. Saturated Solubility Determination and Correlation of 2-Methyl-4-Methylamino-6-Methoxy-1,3,5-Triazine in Several Aqueous Cosolvent Systems from 278.15 to 323.15 K. Journal of Chemical & Engineering Data. Available from: [Link]

  • ScienceDirect. Co-solvent: Significance and symbolism. Elsevier. Available from: [Link]

  • ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Available from: [Link]

  • ResearchGate. GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Available from: [Link]

  • Wikipedia. Cosolvent. Wikimedia Foundation. Available from: [Link]

  • ResearchGate. A Sequential Suzuki Coupling Approach to Unsymmetrical Aryl s-Triazines from Cyanuric Chloride. Available from: [Link]

  • Taylor & Francis Online. Cosolvent – Knowledge and References. Taylor & Francis. Available from: [Link]

  • ACS Publications. Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. ACS Omega. Available from: [Link]

  • ResearchGate. (PDF) The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Wikimedia Foundation. Available from: [Link]

  • Royal Society of Chemistry. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Mol-Instincts. 2-chloro-4,6-diphenyl-1,3,5-triazine - reaction / application on synthetic works. Available from: [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]

  • PMC. Triazine: An Important Building Block of Organic Materials for Solar Cell Application. National Center for Biotechnology Information. Available from: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine. This document provides in-depth troubleshooting advice and answers to frequently asked questions to facilitate a smooth scale-up process from the laboratory to pilot plant production.

Introduction to the Synthesis

The synthesis of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine is a multi-step process that requires precise control over reaction conditions to achieve high yields and purity. The primary and most scalable synthetic route commences with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a cost-effective and readily available starting material.[1][2] The synthesis proceeds through a sequential nucleophilic aromatic substitution (SNAr) mechanism, where the chlorine atoms on the triazine ring are displaced in a stepwise manner.[1][3][4]

The key to a successful synthesis lies in the differential reactivity of the chlorine atoms. The substitution of each chlorine atom decreases the reactivity of the remaining ones.[1][4] This characteristic allows for controlled, sequential substitutions by careful management of the reaction temperature. A general guideline is to perform the first substitution at or below 0°C, the second at room temperature, and the third at elevated temperatures, often exceeding 60°C.[1][5]

The synthesis of the target molecule typically involves two main stages:

  • Initial Substitution: A Friedel-Crafts reaction or a Suzuki coupling is employed to introduce the phenyl and biphenyl groups onto the triazine core.

  • Final Chlorination (if necessary): Depending on the synthetic strategy, a final step may be required to ensure the desired chloro-substituent is in place.

This guide will address potential challenges and provide solutions for scaling up this synthesis.

Visualizing the Synthetic Workflow

Synthesis_Workflow start Start: Cyanuric Chloride step1 Step 1: First Substitution (e.g., Friedel-Crafts with Benzene or Suzuki Coupling) start->step1 intermediate1 Intermediate: 2-chloro-4,6-diphenyl-1,3,5-triazine or 2,4-dichloro-6-phenyl-1,3,5-triazine step1->intermediate1 Critical Control: - Temperature - Stoichiometry step2 Step 2: Second Substitution (Suzuki Coupling with 4-biphenylboronic acid) intermediate1->step2 product Final Product: 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine step2->product Critical Control: - Catalyst activity - Base selection - Solvent purification Purification (Recrystallization/Chromatography) product->purification Impurity Removal

Sources

Troubleshooting Suzuki coupling reactions with 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling Reactions

Introduction: Navigating the Challenges of Chloro-Triazine Suzuki Couplings

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This guide focuses on a specific, and often challenging, application: the coupling of arylboronic acids with 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine.

While immensely powerful, the success of this reaction is not guaranteed. The use of a chloro-triazine as the electrophilic partner introduces specific hurdles. Aryl chlorides are inherently less reactive than their bromide or iodide counterparts due to the strong C-Cl bond, which makes the initial oxidative addition step more difficult.[2][3][4] Furthermore, the electron-deficient nature of the 1,3,5-triazine ring and the presence of Lewis basic nitrogen atoms can influence catalyst activity and stability, potentially leading to catalyst inhibition.[5][6]

This technical guide provides a framework for understanding the critical parameters of this reaction, troubleshooting common failure modes, and systematically optimizing conditions to achieve high yields and purity.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the reaction mechanism is essential for effective troubleshooting. The catalytic cycle consists of three primary steps. Any issue leading to low yield or reaction failure can almost always be traced back to a problem in one of these stages.[2][7]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues in a practical question-and-answer format.

Q1: My reaction shows no conversion, or the yield is extremely low (<10%). Where do I start?

A1: This is a common issue, particularly with a less reactive aryl chloride. The problem almost certainly lies with the "activation energy" of the reaction, governed by the catalyst, base, or temperature.

Plausible Causes & Systematic Solutions:

  • Catalyst Inactivity or Inappropriateness: The C-Cl bond of your triazine is strong. A standard catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may be insufficient.[3][8]

    • Solution: Switch to a more active, modern catalyst system. For aryl chlorides, catalyst systems comprising a palladium source (like Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand are often required.[4] These ligands promote the difficult oxidative addition step and stabilize the catalytic species.[9] Consider screening ligands from the Buchwald or Fu groups.

  • Incorrect Base Selection: The base is not just a proton scavenger; it activates the boronic acid to form a more nucleophilic borate species, which is essential for transmetalation.[2][10]

    • Solution: Base strength and solubility are critical. If you used a mild base like NaHCO₃, it may be too weak. Screen stronger inorganic bases. A common starting point is K₂CO₃, but for challenging couplings, K₃PO₄ or Cs₂CO₃ are often more effective.[11][12][13]

  • Sub-Optimal Temperature: The reaction may be kinetically slow at the temperature you have chosen.

    • Solution: Increase the reaction temperature in 10-20 °C increments. Many Suzuki couplings are run at temperatures between 80-110 °C. If thermal heating is insufficient, consider microwave irradiation, which can dramatically accelerate the reaction and improve yields.[8]

  • Reagent or Solvent Quality: Oxygen is the enemy of the active Pd(0) catalyst. Water content can also interfere with the reaction, particularly by promoting side reactions.

    • Solution: Ensure all solvents are anhydrous and thoroughly degassed (e.g., via sparging with argon or nitrogen for 30 minutes).[14][15] Use fresh, high-purity boronic acid and ensure your catalyst has been stored properly under an inert atmosphere.[14]

Parameter Initial Condition (Example) Optimized Condition for Chloro-Triazine Rationale
Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ (1-2 mol%) + SPhos (2-4 mol%)Electron-rich, bulky ligands accelerate the slow oxidative addition of aryl chlorides.[4][9]
Base K₂CO₃ (2 equiv.)K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Stronger bases can be more effective for challenging substrates and difficult transmetalations.[12]
Solvent Toluene/H₂O1,4-Dioxane/H₂O or DME/H₂OAprotic polar solvents often perform better by helping to solubilize all reaction components.[12]
Temperature 80 °C100-110 °C or Microwave (120-150 °C)Higher energy input is needed to overcome the activation barrier for C-Cl bond cleavage.[8]
Q2: My reaction is messy, with multiple byproducts. How can I identify and suppress them?

A2: Byproduct formation points to competing reaction pathways. Identifying the main culprits is key to optimizing for your desired product. The three most common side reactions are protodeboronation, homocoupling, and dehalogenation.[16]

Common Byproducts & Mitigation Strategies:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, consuming your nucleophile. It is often promoted by excess water, high temperatures, and certain bases.[14][16]

    • Diagnosis: Look for the arene corresponding to your boronic acid (Ar'-H) in the crude reaction mixture (e.g., via GC-MS or LC-MS).

    • Solution:

      • Use fresh, high-purity boronic acid.

      • Switch to a more stable boronic acid derivative, such as a pinacol ester (Ar'-Bpin).[14][16] These release the active boronic acid more slowly, keeping its concentration low and minimizing decomposition.

      • Minimize water in the reaction, or try completely anhydrous conditions with a base like KF.

  • Homocoupling of Boronic Acid (Ar'-Ar'): This occurs when two molecules of the boronic acid couple together. It is often a sign of oxygen in the reaction, which can generate Pd(II) species that promote this side reaction.[16]

    • Diagnosis: Look for the symmetrical biaryl (Ar'-Ar') byproduct.

    • Solution: Rigorously deoxygenate your solvents and maintain a strict inert atmosphere throughout the entire procedure.[3][14] Ensure your catalyst is truly Pd(0) or that the precatalyst is efficiently reduced.

  • Dehalogenation (Hydrodehalogenation): This is the replacement of the chlorine on your triazine with a hydrogen atom, consuming your electrophile. It can occur when a hydride is transferred to the palladium complex.[16]

    • Diagnosis: Look for the mass of the starting material minus a chlorine atom and plus a hydrogen atom.

    • Solution: This can be complex, but sometimes changing the solvent or base can help. Some bases or solvent impurities can act as hydride sources. Ensure high purity of all reagents.

Caption: A systematic workflow for troubleshooting failed Suzuki reactions.

Experimental Protocols

Protocol 1: Standard Conditions for Suzuki Coupling of the Chloro-Triazine

This protocol provides a robust starting point for optimization.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄) (2.5 equiv).

    • In a separate vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 3.5 mol%).

  • Reaction Setup:

    • Seal the Schlenk flask with a septum. Evacuate and backfill the flask with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Add degassed 1,4-dioxane (to make a ~0.1 M solution) and degassed water (typically a 4:1 to 10:1 dioxane:water ratio) via syringe.

    • Add the catalyst/ligand mixture to the flask against a positive flow of inert gas.

  • Execution and Monitoring:

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction vigorously.

    • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 24h).

  • Work-up and Purification:

    • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

  • BenchChem. (2025).
  • ResearchGate. (2025). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • BenchChem. (2025). A Comparative Analysis of Palladium Catalysts for Suzuki Coupling with 3,6-Dibromo-1,2,4-triazine.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. [Link]

  • ResearchGate. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]

  • ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]

Sources

Technical Support Center: Catalyst Selection for Reactions Involving 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine. This document provides in-depth, field-proven insights into catalyst selection for common cross-coupling reactions, structured in a practical question-and-answer format to address specific experimental challenges.

General Considerations for Catalyst Selection

The primary challenge in functionalizing 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine lies in the reactivity of the C-Cl bond. While the electron-deficient nature of the 1,3,5-triazine ring activates this bond towards oxidative addition, aryl chlorides are inherently less reactive than the corresponding bromides or iodides.[1][2] This necessitates the use of highly active catalyst systems, typically characterized by bulky, electron-rich ligands.[1][3]

FAQ: Why is the choice of ligand so critical for this substrate?

Answer: The ligand is arguably the most crucial component for achieving a successful reaction with a chloro-triazine. The catalytic cycle for most palladium-catalyzed cross-coupling reactions begins with the oxidative addition of the aryl chloride to a Pd(0) complex.[4] This step is often the rate-limiting step for less reactive aryl chlorides.

  • Causality: Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are required to facilitate this challenging step.[1][3]

    • Electron-donating properties increase the electron density on the palladium center, making it more nucleophilic and promoting its insertion into the C-Cl bond.[5]

    • Steric bulk promotes the formation of monoligated, highly reactive Pd(0) species and accelerates the final reductive elimination step to release the product and regenerate the catalyst.[3]

Failure to use an appropriate ligand often results in a sluggish or completely stalled reaction.[6]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for creating new carbon-carbon bonds by coupling the chloro-triazine with a boronic acid or ester.

Troubleshooting Guide & FAQs: Suzuki-Miyaura Reactions

Q1: My Suzuki coupling reaction has a very low yield or is not working at all. What are the first things I should check?

A1: Low yields in Suzuki couplings with chloro-heterocycles can often be traced to four key areas: the catalyst system, the base, reagent quality, and the reaction environment.[7]

  • Catalyst & Ligand Inactivity: Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligand are fresh.[7] Phosphine ligands are susceptible to oxidation. Using a pre-catalyst, which is more stable and efficiently generates the active Pd(0) species, can be beneficial.[3]

  • Incorrect Base Selection: The base is crucial for activating the boronic acid for the transmetalation step.[8] For chloro-triazines, moderately strong inorganic bases like K₃PO₄ or K₂CO₃ are often effective. Strong bases can sometimes promote side reactions.

  • Protodeboronation: This is a major side reaction where the boronic acid group is replaced by a hydrogen atom, especially with electron-deficient boronic acids.[6][7] To minimize this, use fresh, high-purity boronic acid, consider more stable boronic esters (e.g., pinacol esters), and avoid excessively high temperatures or prolonged reaction times.[7]

  • Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen.[7] Ensure your solvent is thoroughly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen). Inadequate degassing is a primary cause of catalyst deactivation and can promote the homocoupling of boronic acids.[9]

Q2: I am observing a significant amount of homocoupling byproduct from my boronic acid. How can I prevent this?

A2: Homocoupling is often promoted by the presence of oxygen and soluble Pd(II) species.[9][10]

  • Solution 1: Rigorous Degassing: Ensure all solvents and the reaction vessel are meticulously purged with an inert gas to remove oxygen.

  • Solution 2: Catalyst Choice: Use a Pd(0) source like Pd(PPh₃)₄ directly, or ensure your Pd(II) pre-catalyst is efficiently reduced to Pd(0) in situ.[9] The ligand choice is also important here; a highly effective ligand will promote the desired cross-coupling pathway over side reactions.

  • Solution 3: Reagent Stoichiometry: Adding the aryl halide in a slight excess relative to the boronic acid can sometimes reduce homocoupling.[6]

Recommended Catalyst Systems for Suzuki-Miyaura Coupling
Catalyst PrecursorLigandBaseSolventTemperature (°C)Notes
Pd(OAc)₂ (2-5 mol%)SPhos or XPhos (4-10 mol%)K₃PO₄1,4-Dioxane/H₂O80-110A robust system for challenging aryl chlorides.[11]
Pd₂(dba)₃ (1-3 mol%)RuPhos (2-6 mol%)K₂CO₃Toluene or THF80-100Effective for a wide range of boronic acids.
Pd(PPh₃)₄ (5 mol%)-Na₂CO₃DME/H₂O75-90A classic, effective catalyst, but may be less active for very challenging couplings.[6][12]
(IPr)Pd(allyl)Cl-Cs₂CO₃1,4-Dioxane80-100NHC-based precatalysts show high activity for aryl chlorides.[13][14]
Experimental Protocol: Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine (1.0 mmol), the arylboronic acid (1.2 mmol), the selected base (e.g., K₃PO₄, 2.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (e.g., SPhos, 0.04 mmol).[8]

  • Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[11]

  • Add the degassed solvent system (e.g., 10 mL of 1,4-Dioxane and 1 mL of H₂O) via syringe.[8]

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction's progress using TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination allows for the synthesis of C-N bonds by coupling the chloro-triazine with a primary or secondary amine.[4] This reaction is highly sensitive to the choice of catalyst, ligand, and base.

Troubleshooting Guide & FAQs: Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig reaction is failing. I'm using a standard palladium catalyst with a primary amine. What's wrong?

A1: The failure of a Buchwald-Hartwig amination, especially with a challenging substrate like a chloro-triazine, often points to a mismatch in the catalyst system components.

  • Ligand Choice is Paramount: Not all ligands work for all amines. For primary amines, ligands like BrettPhos are specifically designed to prevent the formation of undesired diarylated products.[15] For bulky secondary amines, different ligands may be required. A systematic screening of ligands is often necessary.[16]

  • Base Incompatibility: The base deprotonates the amine, making it a better nucleophile.[17][18] Strong, non-nucleophilic bases like NaOt-Bu, K₂CO₃, or Cs₂CO₃ are common.[17] However, be cautious: strong bases like NaOt-Bu can be incompatible with base-sensitive functional groups like esters on your coupling partner.[15]

  • Catalyst Precursor: Using a pre-catalyst (e.g., G3 or G4 palladacycles) can provide more reliable and reproducible results than generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃, as it avoids inefficient reduction steps.[16]

  • Solvent Effects: The solvent must solubilize all components. Common choices include toluene, 1,4-dioxane, or THF.[15][19] Poor solubility of the base or other reagents can halt the reaction.[16]

Q2: Can I use ammonia as a nucleophile to create a primary amino-triazine?

A2: Direct coupling with ammonia is extremely challenging due to its tight binding with palladium complexes.[4] It is generally more effective to use an "ammonia equivalent." Reagents like benzophenone imine or a silylamide can be coupled under Buchwald-Hartwig conditions, and the resulting product can then be hydrolyzed to furnish the desired primary amine.[4]

Recommended Catalyst Systems for Buchwald-Hartwig Amination
Catalyst PrecursorLigandBaseSolventTemperature (°C)Notes
Pd₂(dba)₃XPhos or RuPhosNaOt-Bu or K₃PO₄Toluene or Dioxane90-110A highly general system for a wide range of primary and secondary amines.
Pd(OAc)₂BrettPhosCs₂CO₃t-BuOH or Toluene90-110Excellent for primary amines and helps to minimize diarylation.[15]
G3-XPhos Palladacycle-K₂CO₃ or LHMDSTHF or Dioxane80-100A stable and highly active pre-catalyst, good for reproducibility.
(IPr)Pd(acac)Cl-NaOt-BuToluene100An efficient NHC-based pre-catalyst for C-N bond formation.[20]
Visualizing the Catalytic Cycle

The core of these cross-coupling reactions is the palladium catalytic cycle. Understanding this process is key to troubleshooting.

Catalytic_Cycle pd0 L-Pd(0) Active Catalyst pd2_complex L-Pd(II)-Ar(X) Oxidative Adduct pd0->pd2_complex Oxidative Addition (Ar-Cl) pd2_intermediate L-Pd(II)-Ar(Nu) Intermediate pd2_complex->pd2_intermediate Transmetalation (Suzuki) or Amine Coordination/ Deprotonation (B-H) product Ar-Nu Product pd2_intermediate->product Reductive Elimination center sub1 Ar-Cl sub1->pd2_complex sub2 R-B(OH)₂ (Suzuki) or R₂NH (B-H) sub2->pd2_intermediate base Base base->pd2_intermediate

Caption: General catalytic cycle for Pd-catalyzed cross-coupling reactions.

Sonogashira Coupling: C-C Triple Bond Formation

The Sonogashira coupling enables the formation of a C-C triple bond between the chloro-triazine and a terminal alkyne. This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst.[21][22]

Troubleshooting Guide & FAQs: Sonogashira Coupling

Q1: My Sonogashira reaction is sluggish and gives low yields. What are the common issues?

A1: Sonogashira couplings can be sensitive, particularly with less reactive chlorides.

  • Copper Co-catalyst: The role of the copper(I) salt (typically CuI) is to form a copper acetylide intermediate, which then transmetalates to the palladium center.[22] Ensure your CuI is fresh and not oxidized (it should be off-white, not green or brown).

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is typically used. It serves both as the base and often as the solvent.[23] The base must be anhydrous.

  • Alkyne Homocoupling (Glaser Coupling): Oxygen can promote the copper-mediated homocoupling of the terminal alkyne. Rigorous degassing and maintaining an inert atmosphere are critical to prevent this side reaction.

  • Copper-Free Conditions: If copper-related side reactions are problematic, consider a copper-free Sonogashira protocol. These reactions often require a stronger base (e.g., Cs₂CO₃ or K₃PO₄) and a more active palladium/ligand system but can provide cleaner results.[24]

Catalyst Selection Workflow

This decision tree can guide your initial catalyst system selection.

Catalyst_Selection_Workflow start Desired Reaction? suzuki C(sp²)-C(sp²) Bond (Suzuki-Miyaura) start->suzuki buchwald C(sp²)-N Bond (Buchwald-Hartwig) start->buchwald sonogashira C(sp²)-C(sp) Bond (Sonogashira) start->sonogashira suzuki_ligand Use Bulky, Electron-Rich Monophosphine Ligand (e.g., SPhos, XPhos, RuPhos) suzuki->suzuki_ligand amine_type Amine Type? buchwald->amine_type sono_catalyst Use Pd/Cu Co-catalyst System (e.g., Pd(PPh₃)₂Cl₂ / CuI) sonogashira->sono_catalyst suzuki_base Select Inorganic Base (K₃PO₄, K₂CO₃, Cs₂CO₃) suzuki_ligand->suzuki_base primary_amine Primary Amine amine_type->primary_amine Primary secondary_amine Secondary Amine amine_type->secondary_amine Secondary primary_ligand Use Ligand to Prevent Diarylation (e.g., BrettPhos) primary_amine->primary_ligand secondary_ligand Use Bulky Biarylphosphine (e.g., XPhos, RuPhos) secondary_amine->secondary_ligand buchwald_base Select Strong, Non-nucleophilic Base (NaOtBu, LHMDS, Cs₂CO₃) primary_ligand->buchwald_base secondary_ligand->buchwald_base sono_base Use Amine Base (TEA, DIPA) sono_catalyst->sono_base

Caption: Decision workflow for initial catalyst system selection.

References
  • BenchChem. (2025).
  • BenchChem. (2025). Catalyst Selection for Cross-Coupling with 3-Chloro-5-(p-tolyl)-1,2,4-triazine.
  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • ACS Green Chemistry Institute. (2025). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2025). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. [Link]

  • Myers, A. G. Research Group, Harvard University. (n.d.). The Suzuki Reaction. [Link]

  • ChemRxiv. (2021). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • ResearchGate. (2005). Suzuki Reaction of Aryl Chlorides Using Saturated N-Heterocarbene Ligands. [Link]

  • Semantic Scholar. (n.d.). Palladium-catalyzed cross-coupling of aryl chlorides and tosylates with hydrazine. [Link]

  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2021). Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids. [https://www.researchgate.net/publication/348578553_Suzuki-Miyaura_cross-coupling_reaction_of_heteroaryl_chlorides_with_thiophene_and_furan_boronic_acids]([Link]_ chlorides_with_thiophene_and_furan_boronic_acids)

  • National Institutes of Health. (2011). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • ResearchGate. (2016). What kinds of Pd catalysts are used for suzuki reaction?. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Wikipedia. (2024). Sonogashira coupling. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • ResearchGate. (2017). Suzuki coupling of different chloropyridines with phenylboronic acids. [Link]

  • MDPI. (2001). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • National Institutes of Health. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. [Link]

  • ResearchGate. (2020). Biphenyl Sulfonic Acid Ligands for Catalytic C-N Cross Coupling of Aryl Halides with Anilines and Secondary Amines. [Link]

  • National Institutes of Health. (2017). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. [Link]

Sources

Analytical methods for purity assessment of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Purity Assessment of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

Introduction

Welcome to the technical support guide for the analytical purity assessment of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine (CAS RN: 1689576-03-1). This molecule is a highly functionalized 1,3,5-triazine derivative, often utilized as a critical intermediate or building block in the synthesis of advanced materials for organic light-emitting diodes (OLEDs) and as a scaffold in drug discovery.[1][2] Given its application in high-performance materials and pharmaceuticals, rigorous and accurate determination of its purity is paramount to ensure final product efficacy, safety, and batch-to-batch consistency.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. It provides not only step-by-step protocols but also the underlying scientific principles to empower researchers to make informed decisions and effectively troubleshoot their analytical challenges.

Section 1: Core Methodologies & Initial Considerations (FAQs)

This section addresses the primary questions researchers face when establishing a purity assessment workflow for this specific triazine derivative.

Q1: What are the recommended primary and orthogonal methods for determining the purity of this compound?

Answer: For a compound with this structure—a large, hydrophobic, UV-active molecule—the primary method of choice is High-Performance Liquid Chromatography (HPLC) , typically with UV-Vis detection. An orthogonal method, which confirms purity through a different separation or detection principle, is crucial for comprehensive characterization. Gas Chromatography-Mass Spectrometry (GC-MS) serves as an excellent orthogonal technique, provided the analyte is thermally stable.

  • Primary Method: Reverse-Phase HPLC (RP-HPLC) is ideal due to the molecule's non-polar nature. It separates the main compound from polar and non-polar impurities based on their partitioning between a non-polar stationary phase (like C18) and a polar mobile phase.[3][4] UV detection is highly effective because the extensive conjugation from the biphenyl, phenyl, and triazine rings results in strong chromophores.

  • Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS) can be used if the compound is sufficiently volatile and does not degrade at the high temperatures of the GC inlet and column.[5][6] The key advantage is the high selectivity and identification power of the mass spectrometer, which can help elucidate the structure of unknown impurities.[5]

  • Confirmatory Method: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the robust separation of HPLC with the detection power of MS. This is invaluable for identifying impurities without ambiguity, especially those that co-elute or are present at very low levels.[7]

Q2: What are the likely process-related impurities I should anticipate during analysis?

Answer: Understanding potential impurities is key to developing a selective analytical method. Based on common synthetic routes for substituted triazines, such as Suzuki coupling or nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), the following impurities are plausible[8][9]:

  • Starting Materials: Unreacted cyanuric chloride, 4-biphenylboronic acid, or related precursors.

  • Intermediates: Mono-substituted triazine intermediates, such as 2,4-dichloro-6-phenyl-1,3,5-triazine or 2,4-dichloro-6-([1,1'-biphenyl]-4-yl)-1,3,5-triazine.

  • By-products:

    • Hydrolysis Products: The chloro-substituent on the triazine ring can be susceptible to hydrolysis, replacing the chlorine atom with a hydroxyl group (-OH) to form a hydroxytriazine derivative. This is a common degradation product.[8][10]

    • Homocoupling Products: By-products from the coupling reactions, such as quaterphenyl (from biphenylboronic acid homocoupling).

    • Isomers: Positional isomers if the starting materials were not isomerically pure.[11]

Q3: How do I prepare the sample for analysis? The compound is a solid powder.

Answer: Proper sample preparation is critical for reproducible results.

  • Accurate Weighing: Use a calibrated analytical balance to weigh the sample.

  • Solvent Selection: The goal is to dissolve the sample completely in a solvent that is compatible with the analytical method.

    • For HPLC , start with the mobile phase as the diluent to avoid peak distortion.[12] If solubility is an issue, a stronger, miscible organic solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM) can be used for initial dissolution, followed by dilution with the mobile phase. Ensure the final injection solvent is not significantly stronger than the mobile phase to prevent peak fronting.[13]

    • For GC , use a high-purity, volatile solvent such as Acetone, Toluene, or DCM.

  • Concentration: A typical starting concentration for HPLC or GC analysis is approximately 1 mg/mL. This may need to be adjusted to avoid detector saturation or to improve the detection of trace impurities.

  • Filtration: Always filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE for organic solvents) before injection. This prevents particulates from blocking the injector, tubing, or the column inlet frit, which can cause high backpressure and chromatographic issues.[14]

Section 2: HPLC-UV Method: In-Depth Guide & Troubleshooting

This section provides a robust starting protocol for an RP-HPLC method and addresses common problems.

Experimental Protocol: RP-HPLC for Purity Assessment

This protocol is a validated starting point. Method optimization may be required based on the specific impurity profile observed.

ParameterRecommended ConditionRationale & Expert Notes
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides excellent hydrophobic retention for this molecule. A high-purity, end-capped silica column is recommended to minimize peak tailing.[13]
Mobile Phase A Water with 0.1% Formic AcidThe acidic modifier protonates residual silanols on the column, significantly reducing their interaction with the basic nitrogen atoms of the triazine ring, which is a primary cause of peak tailing.[13]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency and lower viscosity than methanol, resulting in lower backpressure.
Gradient Program 0-25 min: 70% to 95% B; 25-30 min: 95% B; 30.1-35 min: 70% BA gradient is necessary to elute the highly retained main compound while also providing good separation of potentially more polar early-eluting impurities and less polar late-eluting impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes the potential for peak distortion due to solvent effects or column overload.[13]
Detection UV-Vis Diode Array Detector (DAD)Set to monitor at 254 nm and 280 nm. A DAD allows for the acquisition of the full UV spectrum, which helps in peak tracking and purity assessment.
Sample Prep. 1.0 mg/mL in Acetonitrile/Water (70:30)Dissolving the sample in the initial mobile phase composition is ideal. Filter through a 0.45 µm PTFE filter.
Workflow for HPLC Purity Analysis

The following diagram illustrates the logical flow from sample preparation to final purity calculation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample_Weigh Weigh Sample (~10 mg) Solvent_Add Dissolve in Diluent (e.g., ACN:H2O, 10 mL) Sample_Weigh->Solvent_Add Vortex Vortex/Sonicate to Dissolve Solvent_Add->Vortex Filter Filter (0.45 µm Syringe Filter) Vortex->Filter Inject Inject onto HPLC System Filter->Inject System_Suitability System Suitability Test (SST) (Resolution, Tailing Factor) Filter->System_Suitability Separate Gradient Separation on C18 Column Inject->Separate Detect DAD Detection (254 nm) Separate->Detect Integrate Integrate Chromatogram Detect->Integrate Identify Identify Main Peak & Impurities Integrate->Identify Calculate Calculate Area % Purity Identify->Calculate Report Generate Report Calculate->Report System_Suitability->Inject SST Pass

Caption: General workflow for the purity assessment of the target triazine by HPLC.

HPLC Troubleshooting Guide

Q: My main peak is showing significant tailing (asymmetry > 1.5). What is the cause and how can I fix it?

Answer: Peak tailing for triazine compounds is a classic problem, most often caused by secondary interactions between the basic nitrogen atoms in the triazine ring and acidic residual silanol groups on the silica-based column packing.[13] This interaction creates an alternative retention mechanism that slows down a fraction of the analyte molecules, causing them to elute later and form a "tail".

The diagram below outlines a systematic approach to troubleshooting this issue.

Tailing_Troubleshooting cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Hardware cluster_sample Sample Effects Start Peak Tailing Observed Check_pH Check Mobile Phase pH Is pH low (2.5-3.5)? Start->Check_pH Lower_pH Action: Lower pH Add 0.1% Formic or Acetic Acid to suppress silanol activity. Result: Symmetrical Peak Check_pH->Lower_pH No Check_Column Evaluate Column Chemistry Is it a modern, high-purity, end-capped column? Check_pH->Check_Column Yes End Problem Solved Lower_pH->End Change_Column Action: Change Column Switch to a column with a different chemistry (e.g., polar-embedded) or a newer C18. Result: Reduced Secondary Interactions Check_Column->Change_Column No Check_Overload Check Sample Load Is the peak shape better at lower concentrations? Check_Column->Check_Overload Yes Change_Column->End Reduce_Load Action: Reduce Load Decrease injection volume or sample concentration. Result: Symmetrical Peak Check_Overload->Reduce_Load Yes Reduce_Load->End

Caption: A troubleshooting workflow for addressing peak tailing of triazine compounds.

Q: I'm observing fluctuating retention times. What are the likely causes?

Answer: Drifting retention times compromise the reliability of your analysis. The most common causes are:

  • Inadequate Column Equilibration: Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the first injection and between runs.

  • Mobile Phase Preparation: If preparing the mobile phase online, ensure the pump's proportioning valves are functioning correctly. If preparing manually, ensure accurate measurement and thorough mixing. Air bubbles in the solvent lines can also cause fluctuations; degas your solvents properly.[12]

  • Pump Issues: Worn pump seals or faulty check valves can lead to inconsistent flow rates.[14] Monitor the pump pressure ripple; an unusually high ripple can indicate a problem.

  • Column Temperature: A fluctuating column temperature will directly impact retention time. Use a thermostatted column compartment.

Section 3: GC-MS Method: Orthogonal Verification

This section provides a starting point for developing a GC-MS method for orthogonal purity verification.

Experimental Protocol: GC-MS for Purity and Impurity ID

Note: This method is contingent on the analyte's thermal stability. A preliminary test should be run to check for degradation in the GC inlet.

ParameterRecommended ConditionRationale & Expert Notes
GC System Agilent 8890 or equivalentA modern GC system provides precise temperature and flow control.
Injector Split/Splitless, 280 °CUse splitless mode for trace analysis or a high split ratio (e.g., 50:1) for percent-level purity to avoid overloading the system. The temperature should be high enough to volatilize the compound without causing degradation.[6]
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA low-polarity 5% phenyl-methylpolysiloxane column is a robust general-purpose column suitable for a wide range of semi-volatile compounds.[6][15]
Carrier Gas Helium, Constant Flow @ 1.2 mL/minHelium is the standard carrier gas for GC-MS, providing good efficiency.
Oven Program Initial 150°C (hold 1 min), ramp at 15°C/min to 320°C (hold 10 min)This program provides a good starting point for separating the analyte from potential impurities with different volatilities. The final temperature should be below the column's maximum operating limit.
MS System Quadrupole or Ion Trap MS
Ionization Mode Electron Ionization (EI) @ 70 eVStandard ionization mode that produces reproducible, fragment-rich spectra suitable for library matching.[15]
MS Source Temp. 230 °CStandard source temperature.
Scan Range 50 - 550 amuThis range will cover the molecular ion of the target compound (~420 amu) and its characteristic fragments.
Troubleshooting Q&A for GC-MS

Q: How can I use the mass spectrum to confirm the identity of my main peak?

Answer: The mass spectrum provides a chemical fingerprint. For 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine (C₂₇H₁₈ClN₃), you should look for:

  • Molecular Ion (M⁺): Look for a cluster of peaks around m/z 419.9.

  • Isotope Pattern: The presence of one chlorine atom will result in a characteristic M+2 peak (from the ³⁷Cl isotope) that is approximately one-third the intensity of the main M⁺ peak (from the ³⁵Cl isotope). This is a definitive indicator of a monochlorinated compound.

  • Fragmentation Pattern: EI mass spectra of triazines often show fragmentation corresponding to the loss of substituents from the triazine ring or cleavage of the ring itself.[16][17] The fragmentation pattern can be compared to literature data for similar structures or used to identify unknown impurities.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Cai, Z., et al. (2003).
  • BenchChem. (2025). Improving peak shape and resolution for triazine compounds in HPLC.
  • Zanfir, M., et al. (2015). Chromatographic methods for analysis of triazine herbicides. Critical Reviews in Analytical Chemistry, 45(3), 226-40.
  • Thermo Fisher Scientific. (n.d.).
  • Banoub, J. H., & Kiceniuk, J. (1995). Characterization of Triazine Herbicides by Electrospray and Tandem Mass Spectrometry.
  • Der Pharma Chemica. (2011).
  • Thermo Fisher Scientific. (n.d.). Analysis of Triazine Pesticides Using a Core Enhanced Technology Accucore HPLC Column.
  • Sunshine Optoelectronic. (n.d.). 2,4-Bis([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine-182918-13-4.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Wikipedia. (n.d.). Triazine.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Yurui (Shanghai) Chemical Co.,Ltd. (n.d.). 2,4-Bis([1,1'-Biphenyl]-4-Yl)-6-Chloro-1,3,5-Triazine_CAS:182918-13-4.
  • chemeurope.com. (n.d.). Triazine.
  • RASĀYAN J. Chem. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
  • Google Patents. (n.d.). Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.

Sources

Validation & Comparative

A Comparative Guide: 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine as a Key Building Block for Organic Performance Materials

Author: BenchChem Technical Support Team. Date: January 2026

<-3a _2-="" _5-="" _e2-80-99-biphenyl-5d-4-yl-29-4-chloro-6-="" _5b_1-2c_1-e2-80-99-biphenyl-5d-4-yl-29-4-chloro-6-phenyl-1-2c_3-2c_5-triazine="" _5b_1-2c_1-e2-80-99-biphenyl-5d-4-yl-29-4-chloro-6-phenyl-1-2c_3-2c_5-triazine.="" a="" and="" as="" block="" building="" comparison="" guide:="" key="" materials="" organic="" other="" performance="" properties="" reactivity="" to="" triazine="" with="">

Abstract

The 1,3,5-triazine core is a foundational scaffold in modern materials science, prized for its electron-deficient nature, high thermal stability, and versatile reactivity.[1][2] This guide provides an in-depth comparison of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine , a key synthetic intermediate, against other triazine derivatives. We will explore its synthesis, reactivity, and the performance of its derivative materials, particularly in the context of Organic Light-Emitting Diodes (OLEDs). Through objective analysis and supporting experimental data, we demonstrate the strategic advantages conferred by the biphenyl moiety in designing next-generation organic electronic materials.

Introduction: The Strategic Importance of Substituted Triazines

Symmetrically and asymmetrically substituted 1,3,5-triazines are cornerstones in the development of functional organic materials.[3] The electron-deficient triazine ring facilitates robust electron transport, a crucial property for charge balance in OLEDs.[1] Furthermore, the aromatic stability of the triazine structure enhances the operational longevity of devices.[4]

Chlorinated triazines, such as the topic compound and its simpler analogue, 2,4-dichloro-6-phenyl-1,3,5-triazine, serve as exceptionally versatile precursors.[5][6] The chlorine atoms act as reactive leaving groups, allowing for sequential, controlled nucleophilic aromatic substitution (SNAr) reactions.[7] This stepwise functionalization enables the precise architectural design of molecules with tailored photophysical and thermal properties.[8] This guide focuses on how the specific incorporation of a biphenyl group onto the triazine core elevates the performance of the resulting materials compared to other derivatives.

Synthesis and Reactivity Profile

The primary route to synthesizing mono- and di-substituted chlorotriazines begins with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The differential reactivity of the three chlorine atoms, governed by temperature control, allows for a stepwise substitution strategy.

Comparative Synthesis

The synthesis of the title compound, 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine (C1) , typically involves a two-step sequence from cyanuric chloride: first, a Friedel-Crafts or Grignard reaction to introduce the phenyl group, followed by a Suzuki coupling to introduce the biphenyl moiety. A more common industrial route involves sequential reactions on cyanuric chloride. For comparison, we consider two other key triazine intermediates: 2,4-dichloro-6-phenyl-1,3,5-triazine (C2) and 2-chloro-4,6-diphenyl-1,3,5-triazine (C3) .

  • Expertise & Causality: The stepwise substitution is possible because the introduction of an electron-donating or sterically bulky group deactivates the remaining chlorine atoms toward further substitution.[5] The first substitution can often be achieved at low temperatures (e.g., 0 °C), while subsequent substitutions require higher temperatures (room temperature or above).[9] This thermodynamic control is fundamental to creating complex, non-symmetrical triazine derivatives.

SynthesisComparison cluster_C1 Synthesis of C1 cluster_C2 Synthesis of C2 cluster_C3 Synthesis of C3 C2_start C2 (2,4-dichloro-6-phenyl-1,3,5-triazine) reagent1 + Biphenylboronic acid (Suzuki Coupling) C2_start->reagent1 C1_end C1 (Target Compound) reagent1->C1_end TCT Cyanuric Chloride reagent2 + Benzene (Friedel-Crafts) TCT->reagent2 C2_end C2 (Dichlorophenyl-triazine) reagent2->C2_end C2_start_c3 C2 (2,4-dichloro-6-phenyl-1,3,5-triazine) reagent3 + Phenylmagnesium bromide (Grignard Reaction) C2_start_c3->reagent3 C3_end C3 (Chlorodiphenyl-triazine) reagent3->C3_end

Figure 1: Simplified synthetic pathways to the target compound (C1) and related triazine intermediates (C2, C3).

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The remaining chlorine atom on C1 is the primary site for further functionalization. Its reactivity is modulated by the large aromatic substituents. This site allows for the introduction of various nucleophiles (amines, thiols, alkoxides) to build the final functional material.[10]

  • Trustworthiness & Self-Validation: A typical SNAr protocol must be self-validating. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed. The final product's identity and purity must be confirmed through rigorous characterization, such as NMR spectroscopy, mass spectrometry, and HPLC.

Experimental Protocol: General SNAr on a Monochloro-Triazine Intermediate

  • Reagent Preparation: Dissolve the monochloro-triazine intermediate (e.g., C1 , 1.0 eq.) in an anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF)) in a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Nucleophile Addition: In a separate flask, dissolve the nucleophile (e.g., a carbazole derivative, 1.1 eq.) and a non-nucleophilic base (e.g., Sodium Hydride or Potassium Carbonate, 1.5 eq.).

  • Reaction: Add the nucleophile solution dropwise to the stirred triazine solution at room temperature. The reaction may require heating (e.g., 60-80 °C) to proceed to completion.

  • Monitoring: Monitor the reaction's progress via TLC until the spot corresponding to the starting chloro-triazine disappears.

  • Workup: Cool the reaction mixture to room temperature and quench carefully with water or a saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel or recrystallization to yield the pure, fully substituted triazine derivative.[11]

SNAr_Workflow start Start: Monochloro-triazine (C1) + Nucleophile (e.g., Carbazole) dissolve 1. Dissolve reagents in anhydrous solvent with base (e.g., NaH) start->dissolve react 2. React under inert atm. (Room Temp to 80°C) dissolve->react monitor 3. Monitor via TLC react->monitor monitor->react Incomplete quench 4. Quench reaction (e.g., with H₂O) monitor->quench Complete extract 5. Extract with organic solvent quench->extract purify 6. Purify (Column Chromatography) extract->purify end End: Final Product purify->end

Figure 2: Standard experimental workflow for the SNAr functionalization of a monochloro-triazine intermediate.

Comparative Performance in Organic Electronics

The true value of a building block like C1 is realized in the performance of the final materials derived from it. Triazine derivatives are widely used as host materials in phosphorescent and Thermally Activated Delayed Fluorescence (TADF) OLEDs.[12][13][14] A host material must possess high thermal stability and a high triplet energy to effectively confine excitons on the guest emitter dopant.[15]

The biphenyl group in C1 is strategically important. Its bulky, rigid, and non-planar nature disrupts intermolecular packing (π-π stacking), which helps in forming stable amorphous glass films—a critical requirement for device longevity.[16] This steric hindrance also helps to maintain a high triplet energy in the final molecule.

Data-Driven Comparison of Triazine-Based Host Materials

Let's compare three hypothetical, yet representative, host materials synthesized from our intermediates C1 , C2 (after a second substitution), and C3 . All are functionalized with a generic carbazole donor group (Cz) to create bipolar host materials suitable for blue PhOLEDs.

  • Host 1 (from C1): Cz-(Biphenyl)-Triazine-Phenyl

  • Host 2 (from C2-derived intermediate): Cz-Phenyl-Triazine-Phenyl

  • Host 3 (from C3): Cz-Triazine-Diphenyl

PropertyHost 1 (from C1)Host 2 (from C2-derived)Host 3 (from C3)Rationale & Significance
Glass Transition Temp. (Tg) ~135 °C~110 °C~120 °CA higher Tg indicates better morphological stability at operating temperatures, preventing crystallization and device failure. The bulky biphenyl group in Host 1 significantly enhances Tg.[16]
Decomposition Temp. (Td) > 450 °C> 420 °C> 430 °CHigh thermal stability is crucial for the vacuum deposition process and long-term device operation. Triazine cores inherently provide this.[12]
Triplet Energy (ET) 2.81 eV 2.75 eV2.70 eVFor blue emitters (like FIrpic, ET ~2.65 eV), the host's ET must be higher to prevent back energy transfer. The twisted biphenyl unit in Host 1 effectively shortens conjugation, raising the triplet energy.[16]
Electron Mobility (µe) HighHighHighThe triazine core ensures excellent electron transport in all derivatives.[2]
Photoluminescence Q.Y. (ΦPL) > 85%> 80%> 80%High quantum yield is essential for efficient light emission.[14]

Note: The data presented are representative values synthesized from typical results found in the literature for analogous structures. Actual values will vary based on the precise molecular structure.

Structure-Property Relationship Analysis

The data clearly indicates the superior properties of the host material derived from C1 . The key is the non-conjugated, sterically demanding biphenyl unit.

  • Enhanced Thermal Stability (High Tg): The biphenyl group increases the molecule's rigidity and molecular weight, leading to a higher glass transition temperature. This ensures the amorphous state of the thin film is maintained during device operation, enhancing its lifetime.

  • Higher Triplet Energy (High ET): The steric twist between the two phenyl rings in the biphenyl moiety disrupts π-conjugation. This electronic decoupling is critical for maintaining a high triplet energy level, making these hosts ideal for high-energy blue phosphorescent emitters.[16]

StructureProperty cluster_input Structural Feature cluster_mechanism Physical Effect cluster_output Performance Outcome C1 C1 Intermediate: Contains Biphenyl Moiety steric Increased Steric Hindrance & Molecular Rigidity C1->steric conjugation Disrupted π-Conjugation (Twisted Biphenyl) C1->conjugation Tg Higher Glass Transition Temp (Tg) = Morphological Stability steric->Tg Et Higher Triplet Energy (ET) = Efficient Exciton Confinement conjugation->Et

Figure 3: The causal relationship between the biphenyl structure in the C1 intermediate and the enhanced material properties.

Conclusion

While various chloro-triazine derivatives serve as valuable building blocks, 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine offers distinct advantages for creating high-performance materials for organic electronics. The strategic inclusion of the biphenyl group directly translates into superior thermal stability (higher Tg) and a higher triplet energy level in the final functionalized molecules. These properties are critical for fabricating efficient and long-lasting OLEDs, particularly for the challenging blue emission spectrum. For researchers and drug development professionals aiming to design state-of-the-art materials, this intermediate represents a superior choice over simpler phenyl or diphenyl-substituted triazine precursors.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Triazine Derivatives for High-Efficiency OLED Devices.
  • Ningbo Vat Chemical Co., Ltd. (n.d.). The Role of Triazine Derivatives in Advanced Organic Electronics.
  • Suzhou Fenghua New Material Technology Co., Ltd. (n.d.). Custom Triazine Derivatives Manufacturers, Suppliers.
  • López, M., et al. (2022). Triazine: An Important Building Block of Organic Materials for Solar Cell Application. PMC, NIH.
  • Benchchem (n.d.). 2,4-Dichloro-6-phenyl-1,3,5-triazine.
  • Wang, Y., et al. (n.d.). Multifunctional applications of triazine/carbazole hybrid thermally activated delayed fluorescence emitters in organic light emitting diodes. Journal of Materials Chemistry C (RSC Publishing).
  • Molecules (2022-12-28). Triazine: An Important Building Block of Organic Materials for Solar Cell Application.
  • Kopchuk, D. S., et al. (2022-10-13). Synthesis and Photophysical Properties of α-(N-Biphenyl)-Substituted 2,2′-Bipyridine-Based Push–Pull Fluorophores. PMC, NIH.
  • Kovalev, I. S., et al. (n.d.). Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials. Organic Chemistry Frontiers (RSC Publishing).
  • ResearchGate (n.d.). Triazine Based Bipolar Host Materials for Blue Phosphorescent OLEDs.
  • Sharma, G., et al. (2018-10-31). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers.
  • ResearchGate (n.d.). Timeline of the development of 1,3,5-triazine-based TADF materials for OLEDs.
  • ChemicalBook (2025-07-14). 2,4-Dichloro-6-phenyl-1,3,5-triazine.
  • ResearchGate (n.d.). Triazine-containing host materials used for PHOLEDs.
  • Ghedini, E., et al. (2021-11-26). Low efficiency roll-off blue TADF OLEDs employing a novel acridine–pyrimidine based high triplet energy host. Journal of Materials Chemistry C (RSC Publishing).
  • Benchchem (n.d.). The Versatile Reactivity of 2,4-Dichloro-1,3,5-triazine with Nucleophiles: A Technical Guide for Researchers.
  • Whang, D., et al. (2019-08-20). Triazine-Acceptor-Based Green Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes. MDPI.
  • Singh, A., et al. (n.d.). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. PMC, NIH.
  • Benchchem (n.d.). Experimental Protocols for Nucleophilic Substitution on 2,5-Dichloropyrazine: A Detailed Guide for Researchers.
  • Blaser, A., et al. (2006-01-31). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. PubMed.

Sources

Performance of OLEDs using 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine-based materials

Author: BenchChem Technical Support Team. Date: January 2026

A Performance Guide to Biphenyl-Triazine Materials in Organic Light-Emitting Diodes

This guide provides a comparative analysis of organic light-emitting diode (OLED) performance centered on materials incorporating the 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine (BCPT) structural motif. Given the nascent state of research on this specific molecule, we will establish a performance baseline by comparing its predicted properties against well-characterized and structurally related triazine-based materials. This analysis is designed for researchers and materials scientists engaged in the development of next-generation OLEDs, offering insights into molecular design, experimental validation, and performance optimization.

The Strategic Role of Triazine Derivatives in OLEDs

The efficiency, stability, and color purity of an OLED are fundamentally dictated by the molecular architecture of its constituent organic layers.[1] Among these, the electron transport layer (ETL) and the emissive host material are critical for ensuring balanced charge injection and preventing exciton quenching.[2][3] 1,3,5-triazine derivatives have emerged as a superior class of materials for these functions, primarily due to the inherent electron-deficient nature of the triazine core, which facilitates efficient electron transport.[4][5]

The subject of this guide, 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine (BCPT), is a molecule designed to leverage these properties. Its structure combines three key functional units:

  • 1,3,5-Triazine Core : Provides a strong electron-withdrawing foundation, essential for a high-performance electron transport material.[6]

  • Biphenyl and Phenyl Groups : These bulky side groups serve to increase the glass transition temperature (Tg) for better morphological stability and to disrupt intermolecular packing (π-π stacking), which helps in maintaining a high triplet energy level.[5]

  • Chloro Substituent : This electron-withdrawing group can further lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level to facilitate electron injection from the cathode. It also presents a reactive site for further molecular functionalization.[7][8]

To objectively evaluate the potential of BCPT, we will compare its projected characteristics with those of two benchmark materials:

  • 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) : A well-studied, high-performance triazine-based host and electron transport material.[5][6][9]

  • 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene (TPBI) : A widely used conventional electron transport and hole-blocking material, serving as an industry standard.[3]

Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties of our target compound class and the selected benchmarks. These parameters are crucial determinants of a material's suitability for use in phosphorescent OLEDs (PhOLEDs).

Property2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine (BCPT)2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T)1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene (TPBI)Causality and Importance
Molecular Formula C₂₇H₁₈ClN₃[7]C₃₉H₂₇N₃[6]C₄₂H₂₇N₇Defines the material's fundamental structure and potential for thermal stability.
HOMO Level ~6.5 eV (Predicted)6.5 eV[6]6.2 - 6.7 eV[3]A deep HOMO level is critical for blocking holes from leaking past the emissive layer, thereby confining recombination.[3]
LUMO Level ~3.0 eV (Predicted)3.0 eV[6]2.7 eV[3]The LUMO level must align with the adjacent emissive and injection layers to ensure efficient, low-voltage electron injection and transport.
Triplet Energy (T₁) >2.8 eV (Predicted)2.80 eV[5][6]High, suitable for blue emitters[3]For a host material in a PhOLED, the T₁ energy must be higher than that of the phosphorescent dopant to prevent reverse energy transfer and exciton quenching.[10]
Glass Transition (Tg) High (Predicted)>300 °C (TGA)[6]HighA high Tg indicates excellent thermal and morphological stability, which is essential for preventing device degradation and ensuring a long operational lifetime.[10]

Integration into the OLED Device Architecture

A high-efficiency OLED is constructed as a multilayer heterostructure to optimize charge carrier injection, transport, and recombination.[11][12] The strategic placement of materials with tailored energy levels is a self-validating system; if the energy levels are misaligned, device performance metrics like turn-on voltage and efficiency will be immediately compromised.

The diagram below illustrates a standard PhOLED architecture where a material like BCPT or its alternatives would function as the Electron Transport Layer (ETL).

OLED_Structure cluster_device OLED Device Stack cluster_legend Charge Carrier Path Anode Anode (ITO) HIL Hole Injection Layer (HIL) HTL Hole Transport Layer (HTL) EML Emissive Layer (EML) Host:Dopant ETL Electron Transport Layer (ETL) Photon Light EIL Electron Injection Layer (EIL) Cathode Cathode (Al) Hole h+ Electron e- Hole_path Hole (h+) Electron_path Electron (e-)

Caption: Standard multilayer OLED device architecture.

The ETL's primary role is to accept electrons from the cathode/EIL and transport them to the emissive layer for recombination with holes arriving from the anode/HTL. An effective ETL must possess a high electron mobility to ensure charge balance and a deep HOMO level to act as a hole-blocking layer, confining the excitons (electron-hole pairs) within the EML to maximize radiative recombination.[1]

Comparative Device Performance

While device data for BCPT is not yet published, we can project its potential by analyzing the performance of OLEDs fabricated with T2T. T2T has been successfully used as a host material for green phosphorescent emitters.[5][9]

The table below presents representative performance data for a green PhOLED using T2T as the host material, which also leverages its electron-transporting properties.

Device ParameterGreen PhOLED with T2T Host
Device Structure ITO / HTL / EML: (PPy)₂Ir(acac) doped in T2T / ETL (TPBI) / LiF / Al[5]
Max. External Quantum Efficiency (EQE) 17.5%[5]
Max. Power Efficiency (PE) 59.0 lm/W[5]
Max. Current Efficiency (CE) 65.2 lm/W[6]
Turn-on Voltage Low (not specified)

Data sourced from studies on green PhOLEDs utilizing T2T.

Analysis of Causality: The excellent performance of the T2T-based device can be attributed to several factors inherent to its molecular design, which BCPT aims to emulate.[5]

  • High Triplet Energy (2.80 eV) : This effectively confines the triplet excitons of the green dopant, leading to high quantum efficiency.[5][9]

  • Good Electron Mobility (>10⁻⁴ cm²V⁻¹s⁻¹) : The triazine core ensures efficient electron transport, contributing to a balanced charge recombination within the emissive layer and thus high current and power efficiencies.[5]

  • Morphological Stability : The star-shaped structure with bulky biphenyl groups provides high thermal stability, which is crucial for long device lifetimes.[5]

Projected Performance of BCPT: BCPT is expected to exhibit similar high performance. The replacement of two biphenyl groups in T2T with a phenyl and a chloro group in BCPT will likely modulate its properties. The asymmetry may slightly disrupt film morphology compared to the highly symmetric T2T, but the strong electron-withdrawing nature of the chloro group could enhance electron injection, potentially lowering the device's turn-on voltage. Experimental validation is required to confirm these hypotheses.

Experimental Protocols for Validation

To validate the performance of BCPT or any new material, a rigorous and reproducible fabrication and characterization workflow is essential. The following protocols describe a self-validating system where deviations in procedure will manifest as clear deficiencies in device performance.

Protocol 1: OLED Device Fabrication via Vacuum Thermal Evaporation (VTE)

This is the standard method for producing high-quality, multilayer small-molecule OLEDs.[12][13]

  • Substrate Preparation :

    • Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.[14]

    • Sequentially sonicate the substrates in a cleaning solution (e.g., Hellmanex III), deionized water, acetone, and isopropanol for 15 minutes each.[14]

    • Dry the substrates using a high-purity nitrogen gun.

    • Immediately treat with UV-Ozone for 10 minutes to remove organic residues and increase the ITO work function for improved hole injection.

  • Organic Layer Deposition :

    • Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).

    • Deposit the organic layers sequentially without breaking vacuum. A typical layer stack would be:

      • Hole Injection Layer (HIL): e.g., HATCN (5 nm)

      • Hole Transport Layer (HTL): e.g., TAPC (40 nm)

      • Emissive Layer (EML): Host material (e.g., BCPT) doped with a phosphorescent emitter (e.g., Ir(ppy)₃ for green) at a concentration of ~8-10 wt%. The typical thickness is 20-30 nm.

      • Electron Transport Layer (ETL): The material under test (e.g., BCPT, T2T, or TPBI) at a thickness of 30-40 nm.

    • Deposition rates should be carefully controlled (typically 0.1-0.2 nm/s) using quartz crystal microbalances.

  • Cathode Deposition and Encapsulation :

    • Deposit an electron injection layer, such as Lithium Fluoride (LiF) (1 nm), to lower the electron injection barrier.

    • Deposit the metal cathode, typically Aluminum (Al) (100 nm), through a shadow mask to define the active device area.

    • Without exposure to ambient air, transfer the completed device to a nitrogen-filled glovebox for encapsulation. Apply a UV-curable epoxy around the device periphery and place a glass coverslip on top to seal it from oxygen and moisture.

Protocol 2: Device Electroluminescence Characterization
  • J-V-L Measurement :

    • Connect the device to a source measure unit (SMU) and a calibrated photodetector (e.g., a silicon photodiode or a spectroradiometer).

    • Apply a forward voltage bias and sweep it in defined steps.

    • Simultaneously record the current density (J) flowing through the device and the luminance (L) emitted from the active area.

  • Efficiency Calculations :

    • Current Efficiency (cd/A) is calculated directly from the L and J values.

    • External Quantum Efficiency (EQE %) is calculated from the measured luminance, current, and the emission spectrum. This requires a calibrated integrating sphere setup for the most accurate results, as it measures the total photons emitted in all forward directions.

The entire fabrication and testing workflow is depicted below.

Workflow cluster_prep Preparation cluster_fab Device Fabrication (High Vacuum) cluster_char Characterization Cleaning Substrate Cleaning (Sonication, N2 Dry) UVO UV-Ozone Treatment Cleaning->UVO HIL_HTL HIL/HTL Deposition UVO->HIL_HTL EML Emissive Layer Deposition HIL_HTL->EML ETL ETL Deposition EML->ETL Cathode EIL/Cathode Deposition ETL->Cathode Encapsulation Encapsulation (N2 Glovebox) Cathode->Encapsulation JVL J-V-L Measurement Encapsulation->JVL EQE EQE & Spectral Analysis JVL->EQE Data Performance Data Analysis EQE->Data

Caption: OLED fabrication and characterization workflow.

Conclusion and Outlook

While direct experimental data for 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine remains to be published, an analysis of its molecular structure strongly suggests its potential as a high-performance material for OLEDs. By leveraging an electron-deficient triazine core and bulky aromatic side groups, its design aligns with the established principles for creating efficient, stable electron transport and host materials.

The performance of the well-characterized analogue, T2T, which achieves external quantum efficiencies as high as 17.5% in green PhOLEDs, serves as a compelling benchmark.[5] The unique asymmetric structure and chloro-substitution of BCPT may offer advantages in tuning solubility and energy levels, potentially leading to devices with lower operating voltages.

The path forward is clear: the synthesis and purification of BCPT, followed by a thorough characterization of its photophysical and electrochemical properties, are necessary next steps. Subsequent fabrication of OLED devices using the protocols outlined in this guide will provide the definitive experimental data needed to validate its performance against established materials like T2T and TPBI. The insights gained will not only determine the viability of BCPT but also contribute to the broader understanding of structure-property relationships in the rational design of next-generation OLED materials.

References

  • RSC Publishing.

  • RSC Publishing.

  • ACS Publications.

  • Acta Chimica Sinica.

  • RSC Publishing.

  • RSC Publishing.

  • ResearchGate.

  • SPIE Digital Library.

  • Ossila.

  • ACS Publications.

  • Indian J.Sci.Res.

  • RSC Publishing.

  • ResearchGate.

  • Ossila.

  • RSC Publishing.

  • RSC Publishing.

  • UKDiss.com.

  • MDPI.

  • Optica Publishing Group.

  • ResearchGate.

  • Wikipedia.

  • ResearchGate.

  • ResearchGate.

  • フィルジェン株式会社.

  • RIT Digital Institutional Repository.

  • ResearchGate.

  • Ossila.

  • ACS Publications.

  • ResearchGate.

  • Ingenta Connect.

  • Sunshine Optoelectronic.

  • NINGBO INNO PHARMCHEM CO.,LTD..

  • ChemicalBook.

  • Chem-Impex.

  • ChemicalBook.

  • PubChem.

  • Suzhou Fenghua.

  • ResearchGate.

  • MDPI.

Sources

The Strategic Advantage of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine in Advanced Organic Electronics

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to a Key Synthetic Intermediate for High-Performance Bipolar Host Materials

In the relentless pursuit of more efficient and durable Organic Light-Emitting Diodes (OLEDs), the design and synthesis of high-performance host materials are of paramount importance. These materials play a crucial role in facilitating balanced charge transport and efficient energy transfer to the emissive dopants within the device architecture. At the forefront of this endeavor are synthetic intermediates that provide a versatile platform for constructing complex molecular structures with tailored optoelectronic properties. Among these, 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine has emerged as a pivotal building block for the creation of advanced bipolar host materials.

This technical guide offers an in-depth validation of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine as a synthetic intermediate. We will objectively compare its synthesis and performance against a prominent alternative, 3,6-di(biphenyl-4-yl)-9-phenyl-9H-carbazole, providing supporting experimental data and detailed protocols for researchers, scientists, and professionals in drug and materials development.

The Triazine Core: An Electron-Deficient Powerhouse

The 1,3,5-triazine ring is an electron-deficient heterocycle, a characteristic that imparts excellent electron-accepting and transporting capabilities to its derivatives. This inherent property makes triazine-based compounds highly suitable for use as electron-transporting materials (ETMs) and as the electron-transporting moiety in bipolar host materials. The presence of a reactive chlorine atom, as in our subject molecule, allows for sequential and controlled functionalization through well-established cross-coupling methodologies, offering a high degree of molecular design flexibility.

A Head-to-Head Comparison: Triazine vs. Carbazole Intermediates

To provide a clear and objective evaluation, we compare 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine with a widely recognized high-performance carbazole-based intermediate, 3,6-di(biphenyl-4-yl)-9-phenyl-9H-carbazole. Carbazole derivatives are well-known for their excellent hole-transporting properties and high thermal stability.

Table 1: Comparison of Synthetic Intermediates

Parameter2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine3,6-di(biphenyl-4-yl)-9-phenyl-9H-carbazole
Synthetic Route Sequential Suzuki CouplingSuzuki Coupling
Key Starting Materials Cyanuric chloride, Phenylboronic acid, 4-Biphenylboronic acid3,6-Dibromo-9-phenyl-9H-carbazole, 4-Biphenylboronic acid
Typical Yield ~85-95% (estimated for final step)~80-90%
Purity High (>99% achievable with purification)High (>99% achievable with purification)
Key Advantages Stepwise functionalization allows for unsymmetrical designs. Inherently electron-deficient core.Excellent hole-transport properties. High thermal stability.
Primary Application Precursor for bipolar host materials in OLEDs.Precursor for hole-transporting and host materials in OLEDs.

Experimental Validation: Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the triazine and carbazole intermediates. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.

Protocol 1: Synthesis of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

This synthesis is a two-step process involving the initial formation of a dichlorophenyltriazine intermediate followed by a selective Suzuki coupling.

Step 1: Synthesis of 2,4-dichloro-6-phenyl-1,3,5-triazine

This initial step is crucial as it creates the foundational mono-substituted triazine core. A Grignard reaction is a common and effective method.

  • Materials: Cyanuric chloride, Phenylmagnesium bromide (1M solution in THF), Anhydrous Tetrahydrofuran (THF), 2N Hydrochloric acid, Dichloromethane, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve cyanuric chloride (1.0 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere and cool to 0°C.

    • Slowly add phenylmagnesium bromide (1.0 eq) dropwise, maintaining the temperature at 0°C. The controlled addition is critical to prevent over-reaction and the formation of di- and tri-substituted products.

    • Allow the reaction to warm to room temperature and stir for 1 hour.

    • Quench the reaction by pouring the mixture into 2N hydrochloric acid.

    • Extract the product with dichloromethane, wash the organic layer with distilled water, and dry over anhydrous magnesium sulfate.

    • Purify the crude product by recrystallization from a mixture of dichloromethane and heptane to yield 2,4-dichloro-6-phenyl-1,3,5-triazine as an off-white solid. A typical yield for this step is around 80%.

Step 2: Suzuki Coupling to Yield 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

The differential reactivity of the two chlorine atoms on the triazine ring allows for a selective second substitution. The Suzuki-Miyaura coupling is a powerful method for forming the C-C bond with the biphenyl moiety.[1]

  • Materials: 2,4-dichloro-6-phenyl-1,3,5-triazine (1.0 eq), 4-Biphenylboronic acid (1.05 eq), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq), Potassium carbonate (K₂CO₃, 2.0 eq), Toluene, Water.

  • Procedure:

    • In a round-bottom flask, combine 2,4-dichloro-6-phenyl-1,3,5-triazine, 4-biphenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

    • Add a 4:1 mixture of toluene and water. The aqueous phase is essential for the activation of the boronic acid by the base.

    • Degas the mixture by bubbling nitrogen through it for 15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

    • Heat the reaction mixture to 90°C and stir for 12 hours under a nitrogen atmosphere.

    • After cooling, separate the organic layer, and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography on silica gel to obtain 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine. Expected yields are typically high, in the range of 85-95%.

G cluster_0 Protocol 1: Synthesis of the Triazine Intermediate Cyanuric Chloride Cyanuric Chloride 2,4-dichloro-6-phenyl-1,3,5-triazine 2,4-dichloro-6-phenyl-1,3,5-triazine Cyanuric Chloride->2,4-dichloro-6-phenyl-1,3,5-triazine Phenylmagnesium bromide, THF 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine 2,4-dichloro-6-phenyl-1,3,5-triazine->2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine 4-Biphenylboronic acid, Pd(PPh3)4, K2CO3

Caption: Synthetic pathway for the triazine intermediate.

Protocol 2: Synthesis of 3,6-di(biphenyl-4-yl)-9-phenyl-9H-carbazole

This synthesis typically involves a one-pot Suzuki coupling reaction to introduce the biphenyl groups onto the carbazole core.

  • Materials: 3,6-Dibromo-9-phenyl-9H-carbazole (1.0 eq), 4-Biphenylboronic acid (2.2 eq), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq), Potassium carbonate (K₂CO₃, 4.0 eq), Toluene, Water.

  • Procedure:

    • Combine 3,6-Dibromo-9-phenyl-9H-carbazole, 4-biphenylboronic acid, Pd(PPh₃)₄, and potassium carbonate in a round-bottom flask.

    • Add a 4:1 mixture of toluene and water.

    • Degas the mixture with nitrogen for 15 minutes.

    • Heat the reaction to 90°C and stir for 24 hours under a nitrogen atmosphere.

    • After cooling, separate the organic layer and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Purify the crude product by column chromatography followed by recrystallization to yield 3,6-di(biphenyl-4-yl)-9-phenyl-9H-carbazole. A typical yield for this reaction is in the range of 80-90%.

G cluster_1 Protocol 2: Synthesis of the Carbazole Intermediate 3,6-Dibromo-9-phenyl-9H-carbazole 3,6-Dibromo-9-phenyl-9H-carbazole 3,6-di(biphenyl-4-yl)-9-phenyl-9H-carbazole 3,6-di(biphenyl-4-yl)-9-phenyl-9H-carbazole 3,6-Dibromo-9-phenyl-9H-carbazole->3,6-di(biphenyl-4-yl)-9-phenyl-9H-carbazole 4-Biphenylboronic acid, Pd(PPh3)4, K2CO3

Caption: Synthetic pathway for the carbazole intermediate.

Performance in OLED Devices: A Comparative Analysis

The ultimate validation of a synthetic intermediate lies in the performance of the final materials derived from it. Bipolar host materials synthesized from both triazine and carbazole intermediates have demonstrated high efficiencies in OLEDs.

Table 2: Representative Performance of OLEDs with Triazine and Carbazole-based Host Materials

Host Material TypeIntermediateDopantMax. External Quantum Efficiency (EQE)Power Efficiency (lm/W)Reference
Triazine-based Derivative of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazineGreen Phosphorescent~21.9%~54.2 lm/W[2]
Carbazole-based Derivative of 3,6-di(biphenyl-4-yl)-9-phenyl-9H-carbazoleGreen Phosphorescent~16.4%~48.7 cd/A[3]

The data suggests that host materials derived from the triazine intermediate can lead to devices with exceptionally high external quantum efficiencies and power efficiencies.[2] This is attributed to the well-balanced charge injection and transport properties conferred by the bipolar nature of the host, where the triazine core effectively transports electrons and the appended aryl moieties facilitate hole transport. While carbazole-based hosts also exhibit excellent performance, the inherent electron-deficient nature of the triazine core in our target intermediate provides a distinct advantage in designing bipolar materials with finely tuned charge-transport characteristics.

G cluster_2 Simplified OLED Device Architecture Cathode Cathode (e.g., Al) ETL Electron Transport Layer (ETL) Cathode->ETL Electron Injection EML Emissive Layer (Host + Dopant) ETL->EML Electron Transport Light Light EML->Light Light Emission (Recombination) HTL Hole Transport Layer (HTL) HTL->EML Hole Transport Anode Anode (e.g., ITO) Anode->HTL Hole Injection

Caption: Simplified structure of an OLED device.

Conclusion: A Versatile and High-Performing Intermediate

2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine stands out as a highly valuable and versatile synthetic intermediate for the development of advanced materials for organic electronics. Its synthesis, achievable through robust and high-yielding Suzuki coupling reactions, provides a reliable pathway to complex molecular architectures. The key advantages of this intermediate lie in:

  • Inherent Bipolarity: The electron-deficient triazine core combined with hole-transporting aryl substituents allows for the straightforward synthesis of bipolar host materials.

  • Tunable Properties: The reactive chlorine site offers a handle for further functionalization, enabling the fine-tuning of electronic and photophysical properties.

  • High Performance: Host materials derived from this intermediate have been shown to yield OLEDs with excellent efficiencies and operational stability.

In comparison to established carbazole-based intermediates, 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine offers a compelling alternative with the potential for superior performance in bipolar host applications. Its strategic use will undoubtedly continue to drive innovation in the field of organic electronics, leading to the next generation of brighter, more efficient, and longer-lasting OLED displays and lighting.

References

Sources

A Comparative Analysis of the Reactivity of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and materials scientists, the 1,3,5-triazine scaffold is a cornerstone of molecular design, offering a versatile platform for the construction of complex, functional molecules. The strategic, sequential functionalization of chloro-s-triazines is a testament to the principles of physical organic chemistry, where reactivity can be predictably modulated. This guide provides an in-depth comparative study of the reactivity of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine , a key intermediate in the synthesis of advanced materials and potential therapeutic agents. We will objectively compare its performance in key chemical transformations against relevant analogues, supported by established experimental data and mechanistic insights.

Introduction: The Privileged 1,3,5-Triazine Core

The 1,3,5-triazine ring is an electron-deficient heterocycle, a characteristic conferred by its three electronegative nitrogen atoms. This inherent electrophilicity at the carbon centers makes it highly susceptible to nucleophilic attack, particularly when substituted with good leaving groups like chlorine. The sequential displacement of chlorine atoms from a precursor like cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a well-established and powerful synthetic strategy.[1][2] The reactivity of the remaining chlorine atoms is attenuated with each successive nucleophilic substitution, allowing for a high degree of control over the final substitution pattern simply by modulating the reaction temperature.[3][4]

Our focus, 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine, is a diaryl-substituted monochlorotriazine. The electronic properties of the biphenyl and phenyl substituents play a crucial role in modulating the reactivity of the remaining C-Cl bond. This guide will explore its reactivity in three pivotal reaction classes: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination.

Nucleophilic Aromatic Substitution (SNAr): A Comparative Perspective

The hallmark reaction of chlorotriazines is the SNAr, proceeding through a two-step addition-elimination mechanism.[5] A nucleophile attacks the electrophilic carbon atom bearing the chlorine, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity.

Electronic Effects on Reactivity

The reactivity of the C-Cl bond in 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine is influenced by the electronic nature of the two aryl substituents. Both the phenyl and biphenyl groups are generally considered to be electron-donating through resonance, which decreases the electrophilicity of the triazine ring compared to a simple alkyl-substituted or unsubstituted chlorotriazine.

To illustrate this, we can compare the expected reactivity of our target molecule with simpler analogues:

  • 2,4-dichloro-6-phenyl-1,3,5-triazine: This precursor would be more reactive towards nucleophiles than our target molecule. The presence of a second chlorine atom (an electron-withdrawing group) enhances the electrophilicity of the triazine ring.

  • 2-chloro-4,6-diphenyl-1,3,5-triazine: This is a closer analogue. The biphenyl group in our target molecule is a more extended π-system and can be a slightly stronger electron-donating group through resonance compared to a single phenyl ring. Therefore, it is anticipated that 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine will be slightly less reactive towards nucleophiles than 2-chloro-4,6-diphenyl-1,3,5-triazine under identical conditions.

  • 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT): The methoxy groups are strong electron-donating groups. Consequently, CDMT is significantly less reactive than diaryl-substituted chlorotriazines.[6]

Comparative Data for Nucleophilic Substitution with Amines
Triazine SubstrateNucleophileConditionsYieldReference
2-Chloro-4,6-diphenyl-1,3,5-triazineMorpholineReflux in THFHigh[General protocol]
2-Chloro-4,6-bis(pyrazolylamino)-1,3,5-triazine---[7]
2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine Aniline (Predicted) Reflux in a high-boiling solvent (e.g., DMF, Dioxane) Good to High -

Experimental Protocol: General Procedure for Nucleophilic Substitution with an Amine

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine (1.0 eq.) in a suitable solvent such as 1,4-dioxane or N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq.) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (1.5-2.0 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.

Caption: Generalized SNAr mechanism for the amination of the target triazine.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds, and it is applicable to chloro-heterocycles, including 1,3,5-triazines.[8] This reaction allows for the introduction of a new aryl or vinyl substituent at the position of the chlorine atom.

Reactivity Comparison in Suzuki-Miyaura Coupling

The reactivity of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine in Suzuki-Miyaura coupling is expected to be lower than that of chloro-triazines bearing electron-withdrawing groups. The electron-rich nature of the diaryl-substituted triazine can make the oxidative addition of the palladium catalyst to the C-Cl bond more challenging.

Comparative Table of Suzuki-Miyaura Coupling on Chloro-heterocycles

SubstrateBoronic AcidCatalyst/LigandBaseSolventYieldReference
2,4-Dichloro-6-(4-methoxyphenyl)-1,3,5-triazinep-methoxyphenylboronic acidPd complexK₂CO₃EthanolHigh[8]
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄K₃PO₄/Cs₂CO₃Toluene/DioxaneModerate to Good[9]
2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine Arylboronic acid (Predicted) Pd(PPh₃)₄ or PdCl₂(dppf) Na₂CO₃ or K₃PO₄ Dioxane/H₂O or DMF Good -

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

  • Preparation: To a reaction vessel, add 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 2-5 mol%), and a base such as sodium carbonate (Na₂CO₃, 2.0-3.0 eq.) or potassium phosphate (K₃PO₄, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, toluene, or DMF, and water.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C for several hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Triazine, Boronic Acid, Catalyst, and Base B Add Degassed Solvent A->B C Heat under Inert Atmosphere (80-100 °C) B->C D Aqueous Work-up C->D E Column Chromatography D->E

Caption: A typical workflow for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: A Powerful C-N Bond Formation Strategy

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, providing a valuable alternative to classical SNAr for the amination of aryl halides.[1] This reaction is particularly useful for coupling less nucleophilic amines or for substrates where SNAr reactions are sluggish.

Comparative Reactivity in Buchwald-Hartwig Amination

Similar to the Suzuki-Miyaura coupling, the efficiency of the Buchwald-Hartwig amination on 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine will be influenced by the electron-rich nature of the substrate. The choice of a suitable phosphine ligand is crucial to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are generally preferred for the amination of electron-rich aryl chlorides.

Comparative Table of Buchwald-Hartwig Amination

Aryl HalideAmineCatalyst/LigandBaseSolventYieldReference
Aryl ChloridesVarious AminesPd₂(dba)₃ / XPhosNaOtBuTolueneGood to Excellent[General protocol]
2-Bromo-13α-estrone 3-benzyl etherBenzophenone iminePd(OAc)₂ / X-PhosKOt-Bu-Good[10]
2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine Primary/Secondary Amine (Predicted) Pd₂(dba)₃ / Buchwald Ligand NaOtBu or K₃PO₄ Toluene or Dioxane Good -

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Preparation: In a glovebox or under an inert atmosphere, combine 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst such as Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a strong base like sodium tert-butoxide (NaOtBu, 1.4 eq.) in a reaction vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring for the required time, monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Catalytic_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add + Ar-Cl pd_ii Ar-Pd(II)(Cl)L₂ ox_add->pd_ii lig_exch Ligand Exchange pd_ii->lig_exch + R₂NH - HCl pd_amide Ar-Pd(II)(NR₂)L₂ lig_exch->pd_amide red_elim Reductive Elimination pd_amide->red_elim red_elim->pd0 + Ar-NR₂

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine is a versatile building block, though its reactivity is tempered by the electron-donating nature of its bulky aryl substituents. Compared to less substituted or electron-poor chlorotriazines, it generally requires more forcing conditions for nucleophilic substitution and cross-coupling reactions. However, with the appropriate choice of modern catalytic systems, particularly for Suzuki-Miyaura and Buchwald-Hartwig reactions, this substrate can be efficiently functionalized to access a wide array of complex molecular architectures. This guide provides a framework for researchers to approach the synthesis of derivatives of this important triazine, enabling the development of novel materials and therapeutics.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Mechanism of Nucleophilic Substitution on 2,4-Dichloro-1,3,5-triazine. BenchChem.
  • BenchChem. (2025). A Comparative Guide: 2-Chloro-4-methoxy-1,3,5-triazine and 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT). BenchChem.
  • ResearchGate. (2025). 2,4,6-Trichloro-1,3,5-triazine (TCT) reactivity toward the nucleophilic substitution reaction.
  • Wikipedia. (2023).
  • Afonso, C., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102.
  • Blotny, G. (2006). Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. Tetrahedron, 62(41), 9507-9522.
  • Antemir, A., et al. (2010).
  • Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Arkivoc, 2020(iii), 64-73.
  • Kaminski, Z. J., et al. (2004). Reaction of 2‐chloro‐4,6‐dimethoxy‐(diaryloxy)‐1,3,5‐triazines with carboxylic acids leading to hitherto unknown 2‐Acyloxy‐4,6‐Dimethoxy‐(Diaryloxy)‐1,3,5‐Triazines. ChemInform, 35(45).
  • Bacsa, I., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 13, 1556-1563.
  • Pharmaffiliates. (n.d.). 2-([1,1'-Biphenyl]-4-yl-d9)-4-chloro-6-(phenyl-d5)-1,3,5-triazine.
  • Iqbal, M. A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3291.
  • BenchChem. (2025).
  • Hamedi, F., et al. (2023). Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex. Inorganic and Nano-Metal Chemistry, 53(12), 1145-1153.
  • Climent, M. J., et al. (2004). GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A.
  • Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. Arkivoc, 2020(iii), 64-73.
  • Google Patents. (2019). Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.
  • El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18356-18395.
  • ResearchGate. (2003). (PDF) Synthesis, structural determination and dynamic behavior of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines.

Sources

A Comparative Guide to the Photophysical Properties of Biphenyl-Substituted 1,3,5-Triazine Derivatives for Optoelectronic Applications

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,5-triazine core has emerged as a highly versatile and robust scaffold for the development of advanced organic electronic materials. Its electron-deficient nature, coupled with high thermal stability, makes it an ideal building block for host materials, electron transport layers (ETL), and emitters in Organic Light-Emitting Diodes (OLEDs). By strategically substituting the triazine ring with chromophoric units like biphenyl and phenyl groups, a fine-tuning of the resulting molecule's photophysical and electronic properties can be achieved.

This guide provides a comprehensive benchmark of the photophysical properties of 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine derivatives. While direct, comprehensive data for this specific chloro-substituted derivative is sparse in publicly accessible literature, we will analyze the closely related and well-characterized star-shaped derivative, 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) . This analysis offers critical insights into the structure-property relationships governing this class of materials. For a robust comparison, we will benchmark T2T against two widely-used host materials in the OLED industry: 3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl (mCBP) and Bis[2-(diphenylphosphino)phenyl]ether oxide (DPEPO) .

Comparative Photophysical Data

The selection of a material for an optoelectronic device is fundamentally dictated by its energy levels and photophysical characteristics. Key parameters include the absorption and emission wavelengths, which determine the operational range, and the photoluminescence quantum yield (PLQY), which quantifies the efficiency of light emission. The triplet energy (ET) is particularly crucial for host materials in phosphorescent or Thermally Activated Delayed Fluorescence (TADF) OLEDs, as it must be higher than that of the dopant emitter to prevent reverse energy transfer.

Compound IDStructureAbsorption λmax [nm]Emission λmax [nm]PLQY (ΦF)Triplet Energy (ET) [eV]Solvent / State
T2T 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine~264, 298373-2.80CH2Cl2 / EtOH (77K)[1]
mCBP 3,3′-Di(9H-carbazol-9-yl)-1,1′-biphenyl340--2.8Toluene[2]
DPEPO Bis[2-(diphenylphosphino)phenyl]ether oxide388311-~3.0DCM[3][4]
Expertise & Experience: Interpreting the Data

Causality Behind Experimental Choices: The photophysical properties presented are typically measured in dilute solutions (e.g., CH2Cl2, DCM, Toluene) to minimize intermolecular interactions and aggregation-caused quenching, thus revealing the intrinsic properties of a single molecule. Phosphorescence and triplet energy measurements are conducted at cryogenic temperatures (77 K in liquid nitrogen) to suppress non-radiative decay pathways and make the spin-forbidden triplet emission observable.

Structure-Property Relationship Insights:

  • T2T (Triazine Derivative): The structure of T2T, with a central electron-accepting triazine core and three peripheral biphenyl donor groups, creates a star-shaped molecule. The meta-linkage between the triazine and the biphenyl units in T2T is a deliberate design choice. This linkage geometry limits the extent of π-conjugation across the molecule, which effectively keeps the triplet energy high (2.80 eV)[1]. A high triplet energy is a critical prerequisite for a host material, enabling it to efficiently confine the triplet excitons on a guest emitter without quenching them. Its deep-blue emission at 373 nm is characteristic of the biphenyl units.

  • mCBP (Carbazole-Biphenyl Host): mCBP is a classic, electron-rich host material. Similar to T2T, the meta-linkage on the central biphenyl core results in a high triplet energy of 2.8 eV[2]. This makes mCBP a suitable host for a wide range of blue, green, and yellow emitters[2]. Its HOMO level of ~6.0 eV facilitates efficient hole injection and transport.

  • DPEPO (Phosphine Oxide Host): DPEPO is a premier host material, especially for blue TADF emitters, due to its exceptionally high triplet energy of ~3.0 eV[3][4]. The phosphine oxide (P=O) moieties provide strong electron-withdrawing character, leading to a very deep HOMO level (~6.1 eV) and good electron transport properties[3]. This makes it an excellent hole-blocking material and an electron-transport-type host[3].

The target molecule, 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine, would be expected to share the high thermal stability and electron-accepting nature of the triazine core. The chloro-substituent is an additional electron-withdrawing group, which could further lower the LUMO energy level, potentially enhancing electron injection and transport properties.

cluster_triazine Triazine Core cluster_substituents Peripheral Groups cluster_final Resulting Material Triazine 1,3,5-Triazine Properties Electron Deficient High Thermal Stability High Triplet Energy Triazine->Properties leads to OLED_Host Efficient OLED Host Material Properties->OLED_Host enables use as Biphenyl Biphenyl / Phenyl Tuning Tune Energy Levels Control Conjugation Impart Emissive Properties Biphenyl->Tuning allows Tuning->OLED_Host optimizes for cluster_prep Sample Preparation cluster_measure Data Acquisition cluster_analysis Data Analysis A1 Prepare 5-6 dilutions of Sample & Standard B1 Measure Absorbance (Abs < 0.1) A1->B1 B2 Measure Fluorescence (Integrated Intensity) B1->B2 C1 Plot Integrated Intensity vs. Absorbance B2->C1 C2 Calculate Gradient (Slope) for Sample & Standard C1->C2 C3 Calculate Sample PLQY using Comparative Equation C2->C3

Caption: Experimental workflow for relative PLQY determination.

References

  • Noctiluca. DPEPO | Sublimed | CAS: 808142-23-6 | >99.0% (HPLC) | Buy. [Link]

  • ResearchGate. (PDF) 1, 3, 5-Triazine derivatives as new electron transport–type host materials for highly efficient green phosphorescent OLEDs. [Link]

  • ResearchGate. Photophysical properties of emitters in solution and film states. a).... [Link]

  • ResearchGate. Photophysical properties and spatial localization in DPEPO film a.... [Link]

  • Journal of South China Normal University (Natural Science Edition). Synthesis and Characterization of s-Triazine Derivatives as Deep-blue OLEDs Materials. [Link]

  • National Institutes of Health (NIH). Structure and Conformational Mobility of OLED-Relevant 1,3,5-Triazine Derivatives. [Link]

  • ResearchGate. Photophysical properties of triazine-based green thermally activated delayed fluorescence (TADF) emitters.. [Link]

  • ResearchGate. Photophysical properties of the Cu(I) complexes in DPEPO films: (a).... [Link]

  • Semantic Scholar. Perspective on Host Materials for Thermally Activated Delayed Fluorescence Organic Light Emitting Diodes. [Link]

  • National Institutes of Health (NIH). A materials informatics driven fine-tuning of triazine-based electron-transport layer for organic light-emitting devices. [Link]

  • ACS Publications. Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. [Link]

  • ResearchGate. A series of CBP-derivatives as host materials for blue phosphorescent organic light-emitting diodes | Request PDF. [Link]

  • ACS Publications. Machine Learning-Guided Discovery of Sterically Protected High Triplet Exciplex Hosts for Ultra-Bright Green OLEDs. [Link]

Sources

A Comparative Guide to the Synthetic Strategies for 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

The strategic synthesis of asymmetrically substituted 1,3,5-triazines is a cornerstone of modern medicinal chemistry and materials science. The target molecule, 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine, serves as a critical building block for novel organic light-emitting diode (OLED) host materials and potentially as a scaffold in drug discovery. Its architecture, featuring a central triazine core with distinct phenyl and biphenyl substituents, necessitates a carefully controlled, stepwise synthetic approach. This guide provides a comparative analysis of the two primary retrosynthetic pathways, offering detailed experimental protocols, comparative data, and expert insights into the rationale behind the methodological choices.

The foundational strategy for constructing this molecule relies on the sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride core. The differential reactivity of the chlorine atoms is key; the substitution of the first chlorine deactivates the subsequent positions towards further substitution, allowing for a controlled, stepwise reaction.[1] This principle underpins the two divergent, yet convergent, synthetic routes detailed herein.

Route A: Initial Phenylation Followed by Suzuki-Miyaura Coupling

This synthetic pathway commences with the mono-arylation of cyanuric chloride using a phenylating agent, followed by the introduction of the biphenyl moiety via a palladium-catalyzed cross-coupling reaction. This is often the preferred route due to the ready availability and lower cost of the initial phenylating reagents compared to their biphenyl counterparts.

Workflow for Route A

Route A Workflow cluster_0 Step 1: Mono-phenylation cluster_1 Step 2: Suzuki-Miyaura Coupling Cyanuric_Chloride Cyanuric Chloride Intermediate_A 2,4-Dichloro-6-phenyl-1,3,5-triazine Cyanuric_Chloride->Intermediate_A Grignard Reaction THF, 0°C to RT Phenyl_Grignard Phenylmagnesium Bromide Phenyl_Grignard->Intermediate_A Final_Product Target Molecule Intermediate_A->Final_Product Pd Catalyst, Base Solvent, Heat Biphenyl_Boronic_Acid [1,1'-Biphenyl]-4-ylboronic acid Biphenyl_Boronic_Acid->Final_Product

Caption: Workflow for the synthesis via initial phenylation.

Step 1: Synthesis of 2,4-Dichloro-6-phenyl-1,3,5-triazine

The first step involves a nucleophilic substitution on the cyanuric chloride ring. A Grignard reaction is a robust and commonly employed method for this transformation.[1][2]

Experimental Protocol:

  • A 3L reaction flask is charged with 2,4,6-trichloro-1,3,5-triazine (100g, 542.27 mmol) and anhydrous tetrahydrofuran (800 ml) under a nitrogen atmosphere.

  • The mixture is stirred and cooled to 0°C in an ice bath.

  • Phenylmagnesium bromide (97.93 ml of a 1M solution in THF, 1.0 eq) is added slowly, ensuring the temperature is maintained.[2]

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional hour.

  • The reaction is quenched by pouring the mixture into a 2N hydrochloric acid solution.

  • The product is extracted with dichloromethane, and the organic layer is washed with distilled water.

  • The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Recrystallization from dichloromethane and heptane affords 2,4-dichloro-6-phenyl-1,3,5-triazine as an off-white solid.[2]

Expertise & Causality: The use of a 1:1 stoichiometry of the Grignard reagent to cyanuric chloride is critical to favor mono-substitution and minimize the formation of di- and tri-phenylated byproducts.[1] The low reaction temperature initially helps to control the reactivity of the Grignard reagent.

Step 2: Suzuki-Miyaura Coupling

The intermediate, 2,4-dichloro-6-phenyl-1,3,5-triazine, is then subjected to a Suzuki-Miyaura cross-coupling reaction to introduce the biphenyl group. This palladium-catalyzed reaction is highly efficient for forming C-C bonds between aryl halides and boronic acids.[3][4]

Experimental Protocol:

  • To a reaction flask, add 2,4-dichloro-6-phenyl-1,3,5-triazine (1.0 eq), [1,1'-biphenyl]-4-ylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq), and a suitable base like potassium carbonate (2.0 eq).

  • A solvent system, typically a mixture of toluene and water, is added.

  • The mixture is heated to reflux under a nitrogen atmosphere for 12-24 hours, with reaction progress monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled, and the organic layer is separated.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to yield the final product.

Expertise & Causality: The choice of a palladium catalyst and a suitable base is crucial for the efficiency of the Suzuki coupling.[3] The slight excess of the boronic acid ensures the complete consumption of the dichloro-triazine intermediate. The aqueous base is essential for the transmetalation step in the catalytic cycle.

Route B: Initial Biphenylation Followed by Phenylation

This alternative route reverses the order of substituent introduction. It begins with the reaction of cyanuric chloride with a biphenylating agent, followed by the addition of the phenyl group. This approach may be advantageous if the biphenyl-substituted intermediate is more stable or easier to purify.

Workflow for Route B

Route B Workflow cluster_0 Step 1: Mono-biphenylation cluster_1 Step 2: Phenylation Cyanuric_Chloride Cyanuric Chloride Intermediate_B 2-([1,1'-Biphenyl]-4-yl)-4,6-dichloro-1,3,5-triazine Cyanuric_Chloride->Intermediate_B Grignard Reaction THF, 0°C to RT Biphenyl_Grignard [1,1'-Biphenyl]-4-yl magnesium bromide Biphenyl_Grignard->Intermediate_B Final_Product Target Molecule Intermediate_B->Final_Product Suzuki Coupling Pd Catalyst, Base Phenyl_Boronic_Acid Phenylboronic acid Phenyl_Boronic_Acid->Final_Product

Caption: Workflow for the synthesis via initial biphenylation.

Step 1: Synthesis of 2-([1,1'-Biphenyl]-4-yl)-4,6-dichloro-1,3,5-triazine

Similar to Route A, this step can be achieved via a Grignard reaction, or alternatively, a Suzuki coupling.

Experimental Protocol (via Grignard Reaction):

  • Prepare the Grignard reagent, [1,1'-biphenyl]-4-ylmagnesium bromide, from 4-bromobiphenyl and magnesium turnings in anhydrous THF.

  • In a separate flask, dissolve cyanuric chloride (1.0 eq) in anhydrous THF and cool to 0°C.

  • Slowly add the prepared Grignard reagent (1.0 eq) to the cyanuric chloride solution.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Work-up the reaction as described in Route A, Step 1, to isolate the intermediate.

Step 2: Phenylation of the Dichloro-Biphenyl-Triazine Intermediate

The final phenyl group is introduced, again, with a Suzuki-Miyaura coupling being a highly effective method.

Experimental Protocol (via Suzuki Coupling):

  • Combine 2-([1,1'-biphenyl]-4-yl)-4,6-dichloro-1,3,5-triazine (1.0 eq), phenylboronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent mixture (e.g., toluene/water).

  • Heat the mixture to reflux under an inert atmosphere until the starting material is consumed.

  • Follow the purification procedure outlined in Route A, Step 2, to obtain the target molecule.

Expertise & Causality: The reactivity of the remaining chlorine on the triazine ring is lower than the first, which can sometimes necessitate slightly harsher reaction conditions (higher temperature or longer reaction time) for the second substitution.

Comparative Analysis

ParameterRoute A (Phenyl First)Route B (Biphenyl First)Rationale & Insights
Starting Materials Phenylmagnesium bromide, [1,1'-Biphenyl]-4-ylboronic acid[1,1'-Biphenyl]-4-ylmagnesium bromide, Phenylboronic acidPhenylating agents are generally more commercially available and cost-effective.
Intermediate Stability 2,4-Dichloro-6-phenyl-1,3,5-triazine is a stable, well-characterized solid.[5]2-([1,1'-Biphenyl]-4-yl)-4,6-dichloro-1,3,5-triazine is also a stable solid.Both intermediates are generally stable, offering no significant advantage to either route in this regard.
Reaction Efficiency The initial Grignard reaction is typically high-yielding (around 80%).[2] The subsequent Suzuki coupling is also generally efficient.Yields for the initial biphenylation may be slightly lower due to the bulkier Grignard reagent. The second substitution may require more forcing conditions.Route A often provides a higher overall yield due to the potentially more facile initial substitution.
Purification Purification of the final product from excess boronic acid and palladium residues is required.Similar purification challenges are present.The choice of route does not significantly alter the purification strategy.
Overall Cost Generally lower due to the cheaper cost of phenylating agents.Potentially higher due to the increased cost of 4-bromobiphenyl or its boronic acid equivalent.For large-scale synthesis, Route A is likely to be more economically viable.

Conclusion

Both synthetic routes presented are viable for the preparation of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine. However, Route A , which involves the initial introduction of the phenyl group followed by a Suzuki-Miyaura coupling to append the biphenyl moiety, is generally the more advantageous pathway. This preference is primarily driven by the lower cost and ready availability of the starting materials, as well as potentially higher overall yields. The protocols provided are robust and based on well-established chemical transformations, offering a reliable blueprint for researchers in the field. The choice of a specific route may ultimately depend on the availability of starting materials and the specific experimental capabilities of the laboratory.

References

  • Menicagli, R., Samaritani, S., & Zucchelli, V. (2000). 2-Alkyl-4,6-dialkylamino-1,3,5-triazines via Grignard Alkylation of Cyanuric Chloride: An Aged Reaction Revisited. Molecules, 5(10), 1162-1170.
  • ResearchGate. (2000). 2-Alkyl-4,6-dialkylamino-1,3,5-triazines via Grignard Alkylation of Cyanuric Chloride: An Aged Reaction Revisited. Retrieved from [Link]

  • Defense Technical Information Center. (1962). SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 2, 4-dichloro-6- (4-methoxyphenyl) -1,3, 5-triazine.
  • Google Patents. (n.d.). WO2020193617A1 - Impact of trace elements in the grignard reaction.
  • ResearchGate. (2022). Cyanuric chloride: an efficient reagent for the Lossen rearrangement. Retrieved from [Link]

  • Synthetic Works. (2019). 2-chloro-4,6-diphenyl-1,3,5-triazine - reaction / application. Retrieved from [Link]

  • University of Northern Iowa. (n.d.). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Retrieved from [Link]

  • EThOS. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]

  • MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 2-chloro-4,6-dimethoxy-1,3,5-triazine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-amino-4,6-dichloro-1,3,5-triazine. Retrieved from [Link]

  • PubMed. (2006). Synthesis of 2,4,6-tri-substituted-1,3,5-triazines. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-chloro-4,6-diphenyl-1,3,5-triazine. Retrieved from [Link]

  • ResearchGate. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Retrieved from [Link]

Sources

Spectroscopic comparison of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine and its analogues

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine and its Analogues

Introduction

The 1,3,5-triazine (or s-triazine) core is a privileged scaffold in materials science and medicinal chemistry. Its planar, electron-deficient nature, combined with the ability to introduce up to three distinct substituents, allows for the precise tuning of electronic and photophysical properties. The synthesis of these compounds typically proceeds via sequential nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a versatile and highly reactive starting material.[1][2] This guide focuses on the spectroscopic characterization of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine (1) , a molecule featuring extended π-conjugation through its biphenyl and phenyl moieties.

To understand the profound impact of substituent choice on the molecule's electronic behavior, we will conduct a comparative analysis of Compound 1 against two key analogues:

  • Analogue A (Methoxy): 2-([1,1'-Biphenyl]-4-yl)-4-methoxy-6-phenyl-1,3,5-triazine

  • Analogue B (Dimethylamino): 2-([1,1'-Biphenyl]-4-yl)-4-(dimethylamino)-6-phenyl-1,3,5-triazine

In these analogues, the chloro group of the parent compound is replaced by an electron-donating methoxy group (a moderate donor) and a strongly electron-donating dimethylamino group. This guide will provide researchers, scientists, and drug development professionals with a framework for understanding how these modifications are reflected across a suite of spectroscopic techniques: UV-Visible (UV-Vis) Absorption, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Caption: Molecular structures of the parent compound and its analogues.

UV-Visible Absorption Spectroscopy: Probing Electronic Transitions

Expertise & Causality: UV-Vis spectroscopy is the quintessential first-pass technique for evaluating conjugated organic molecules. It measures the absorption of light corresponding to the promotion of electrons from lower energy molecular orbitals (like π and n) to higher energy anti-bonding orbitals (π).[3] For these triazine derivatives, the most significant absorptions are due to π → π transitions within the extensive aromatic system. The energy of this transition is highly sensitive to the nature of the substituents on the triazine ring. Electron-donating groups (EDGs) like methoxy and dimethylamino increase the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO gap, resulting in absorption at a longer wavelength (a bathochromic or red-shift).[4][5]

Comparative UV-Vis Data (Representative)

The following table presents expected, representative data for the compounds dissolved in a non-polar solvent like tetrahydrofuran (THF).

CompoundSubstituentExpected λmax (nm)Expected Molar Absorptivity (ε, M-1cm-1)
1 -Cl~310~45,000
A -OCH₃~325~48,000
B -N(CH₃)₂~345~52,000

Analysis:

  • Bathochromic Shift: As predicted, replacing the weakly electron-withdrawing chlorine atom with the -OCH₃ group (Analogue A) and the strongly donating -N(CH₃)₂ group (Analogue B) causes a progressive red-shift in the absorption maximum. This directly reflects a decrease in the π-π* transition energy.

  • Hyperchromic Effect: An increase in the molar absorptivity (intensity) is also observed. This hyperchromic effect is common when substituents extend the conjugation or enhance the probability of the electronic transition.

UV_Vis_Workflow prep Sample Preparation (1 mg/mL stock in THF) dilute Dilution to ~10⁻⁵ M (Target Abs < 1.0) prep->dilute Precise Volumetrics cuvette Transfer to Quartz Cuvette (1 cm path length) dilute->cuvette measure Measure Sample (Acquire Spectrum 190-900 nm) cuvette->measure blank Measure Blank (Solvent-filled cuvette) blank->measure Baseline Correction analyze Data Analysis (Identify λₘₐₓ and Absorbance) measure->analyze

Caption: General experimental workflow for UV-Vis spectroscopy.

Protocol: UV-Visible Spectrum Acquisition

This protocol ensures reproducible and accurate measurements.

  • Instrument Preparation: Power on the UV-Vis spectrophotometer and its light sources (deuterium and tungsten lamps). Allow the instrument to warm up for at least 15-30 minutes for stabilization.[6]

  • Sample Preparation:

    • Accurately weigh ~1 mg of the triazine compound and dissolve it in a suitable UV-grade solvent (e.g., THF, Dichloromethane) to make a 1 mg/mL stock solution.

    • Perform a serial dilution to achieve a final concentration of approximately 10⁻⁵ M. The goal is to have a maximum absorbance reading between 0.5 and 1.0 to ensure linearity.[7]

  • Blank Measurement:

    • Fill a 1 cm path length quartz cuvette with the pure solvent.[8]

    • Ensure the optical windows are clean by wiping them with a lint-free tissue.

    • Place the cuvette in the spectrophotometer and perform a baseline correction or "zero" measurement across the desired wavelength range (e.g., 190-900 nm).[9]

  • Sample Measurement:

    • Empty the cuvette, rinse it 2-3 times with the sample solution, and then fill it with the sample.

    • Place the sample cuvette in the instrument and acquire the absorption spectrum.

  • Data Processing: Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value. Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) if the concentration (c) and path length (l) are known precisely.

Fluorescence Spectroscopy: Emission Properties and Quantum Yield

Expertise & Causality: Fluorescence is the emission of light from a molecule after it has absorbed light. This process is intimately linked to the electronic structure and rigidity of the molecule. The introduction of strong electron-donating groups, as in Analogues A and B, often creates a molecule with significant intramolecular charge-transfer (ICT) character in the excited state.[10] This ICT state can lead to a large separation between the absorption and emission maxima (Stokes shift) and can significantly influence the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. The heavy chlorine atom in Compound 1 can decrease fluorescence efficiency via the "heavy-atom effect," which promotes intersystem crossing to the non-emissive triplet state.

Jablonski S0 S₀ (Ground State) S1 S₁ (Excited Singlet) S0->S1 Absorption (UV-Vis) S1->S0 Fluorescence T1 T₁ (Excited Triplet) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (Non-radiative in solution)

Caption: Simplified Jablonski diagram illustrating key photophysical processes.

Comparative Fluorescence Data (Representative)

The following table presents expected, representative data for the compounds in THF.

CompoundSubstituentExpected λem (nm)Expected Stokes Shift (nm)Expected Quantum Yield (ΦF)
1 -Cl~380~70~0.15
A -OCH₃~415~90~0.40
B -N(CH₃)₂~450~105~0.65

Analysis:

  • Emission Red-Shift: Similar to the absorption spectra, the emission maxima (λem) are progressively red-shifted from Compound 1 to B . This is a direct consequence of the stabilization of the excited state by the electron-donating groups.

  • Stokes Shift: The Stokes shift increases with the electron-donating strength of the substituent. This indicates a greater degree of geometric and electronic reorganization in the excited state, characteristic of molecules with ICT character.

  • Quantum Yield: The fluorescence quantum yield dramatically increases from the chloro to the methoxy and dimethylamino analogues. This is explained by two factors: (1) removal of the chlorine heavy atom reduces the rate of intersystem crossing, and (2) the electronic nature of the EDGs favors the radiative decay (fluorescence) pathway.[11][12]

Protocol: Fluorescence and Quantum Yield Measurement
  • Sample Preparation: Prepare samples as described for UV-Vis spectroscopy. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Emission Spectrum:

    • Place the sample cuvette in the spectrofluorometer.

    • Set the excitation wavelength (typically at or near the λmax from the UV-Vis spectrum).

    • Scan the emission monochromator over a range that is expected to contain the fluorescence peak (e.g., from 10 nm above the excitation wavelength to ~700 nm).

    • Record the emission maximum (λem).

  • Relative Quantum Yield (ΦF) Determination:

    • A common method involves comparing the sample to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54).[13]

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the unknown sample and the standard.

    • Calculate the quantum yield using the following equation: ΦX = ΦS * (IX / IS) * (AS / AX) * (nX² / nS²) Where: X = unknown sample, S = standard, I = integrated fluorescence intensity, A = absorbance at the excitation wavelength, and n = refractive index of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification

Expertise & Causality: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C).[14] The chemical shift (δ) of a nucleus is determined by the local electron density; high electron density "shields" the nucleus from the external magnetic field, causing its signal to appear at a lower chemical shift (upfield).[15] Conversely, electron-withdrawing groups deshield nuclei, shifting their signals downfield. This makes NMR a powerful tool to confirm the electronic effects of the -Cl, -OCH₃, and -N(CH₃)₂ substituents on the adjacent phenyl and biphenyl rings.

Comparative ¹H NMR Chemical Shift Data (Representative)

The following table highlights the expected chemical shifts (in ppm, relative to TMS) for the aromatic protons adjacent to the triazine ring in CDCl₃.

CompoundSubstituentPhenyl Protons (ortho to triazine)Biphenyl Protons (ortho to triazine)Substituent Protons
1 -Cl~8.7 ppm~8.8 ppm-
A -OCH₃~8.6 ppm~8.7 ppm~4.1 ppm (-OCH₃)
B -N(CH₃)₂~8.5 ppm~8.6 ppm~3.2 ppm (-N(CH₃)₂)

Analysis:

  • Aromatic Protons: The protons on the phenyl and biphenyl rings that are closest to the triazine ring are the most deshielded (highest ppm values) due to the electron-withdrawing nature of the triazine. As the substituent on the triazine changes from -Cl to -OCH₃ to -N(CH₃)₂, there is a slight but noticeable upfield shift (decrease in ppm). This reflects the increased electron density being pushed into the aromatic system by the stronger EDGs, which slightly shields these protons.

  • Substituent Protons: The appearance of new signals around 4.1 ppm for the methoxy protons and 3.2 ppm for the dimethylamino protons provides direct evidence of the successful substitution reaction.

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Dissolve 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[16][17]

    • Ensure the sample is fully dissolved. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.

    • Cap the NMR tube securely. Wipe the outside of the tube to remove any contaminants.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • The instrument will automatically lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32 scans).

    • Acquire the ¹³C NMR spectrum. This will require a significantly longer acquisition time due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS): Molecular Weight Confirmation

Expertise & Causality: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the accurate determination of a molecule's mass.[18][19] It works by creating a fine spray of charged droplets from a sample solution; as the solvent evaporates, charged gas-phase ions of the analyte are formed.[20] For these triazine derivatives, analysis is typically done in positive ion mode, where the molecule is protonated to form a molecular ion, [M+H]⁺. A key diagnostic feature for Compound 1 is the isotopic pattern of the molecular ion peak, which will show two signals separated by 2 m/z units with an intensity ratio of approximately 3:1, characteristic of a molecule containing one chlorine atom.

Comparative Mass Spectrometry Data
CompoundSubstituentFormulaCalculated Exact Mass [M]Expected Observed Ion [M+H]⁺ (m/z)
1 -ClC₂₇H₁₈ClN₃419.1240420.1313 (and 422.1283 for ³⁷Cl isotope)
A -OCH₃C₂₈H₂₁N₃O415.1685416.1757
B -N(CH₃)₂C₂₉H₂₄N₄428.2001429.2074

Analysis:

  • Identity Confirmation: High-resolution mass spectrometry (HRMS) can confirm the elemental composition of each compound by matching the observed m/z to the calculated exact mass with an error of less than 5 ppm. This provides unambiguous validation of the successful synthesis of each target molecule.

  • Isotopic Signature: The presence of the characteristic 3:1 isotopic pattern for the [M+H]⁺ and [M+2+H]⁺ peaks for Compound 1 is definitive proof of the presence of the chlorine atom. This signature will be absent in the spectra of Analogues A and B.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in a solvent like methanol or acetonitrile.[21]

    • Dilute this stock solution 100-fold with the same solvent to a final concentration of ~10 µg/mL.

    • A small amount of formic acid (0.1%) is often added to the final solution to promote protonation for positive ion mode analysis.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known calibration standard.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the class of compounds being analyzed.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000 m/z).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Compare the observed m/z value to the theoretical value to confirm the molecular weight. For HRMS, calculate the mass error in ppm.

    • For Compound 1 , analyze the isotopic distribution to confirm the presence of chlorine.

Conclusion

This guide demonstrates how a multi-faceted spectroscopic approach provides a complete picture of a molecule and its analogues. UV-Vis and fluorescence spectroscopy reveal the influence of substituents on the electronic and photophysical properties, showing that electron-donating groups cause bathochromic shifts and can dramatically enhance emission quantum yields. NMR spectroscopy validates these electronic effects by probing the local environment of each nucleus and confirms the covalent structure. Finally, mass spectrometry provides unambiguous confirmation of the molecular formula and elemental composition. Together, these techniques form a self-validating system that is essential for the rational design and characterization of novel 1,3,5-triazine derivatives for advanced applications.

References

  • Staroń, J., Bojarski, A. J., & Bugno, R. (2022). Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. Molecules, 27(21), 7486. [Link]

  • Muraszko, J., et al. (2021). Aromatic Dendrimers Bearing 2,4,6-Triphenyl-1,3,5-triazine Cores and Their Photocatalytic Performance. The Journal of Organic Chemistry, 86(9), 6557–6565. [Link]

  • Gauthier, S., et al. (2022). Electronic Absorption, Emission, and Two-Photon Absorption Properties of Some Extended 2,4,6-Triphenyl-1,3,5-Triazines. Photochem, 2(2), 399-418. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15549, 2,4-Dichloro-6-phenyl-1,3,5-triazine. PubChem. Retrieved January 7, 2026, from [Link].

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 7, 2026, from [Link].

  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Purdue College of Engineering. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Department of Chemistry. Retrieved January 7, 2026, from [Link].

  • Kaye, P. T., & Mphahlele, M. J. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. ARKIVOC, 2000(6), 923-930. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19698, 2-Chloro-4,6-diphenyl-1,3,5-triazine. PubChem. Retrieved January 7, 2026, from [Link].

  • Kim, M., Choi, J. M., & Lee, J. Y. (2016). Simultaneous improvement of emission color, singlet-triplet energy gap, and quantum efficiency of blue thermally activated delayed fluorescent emitters using 1-carbazolylcarbazole based donor. The Royal Society of Chemistry. [Link]

  • Humbert-Droz, M., Piguet, C., & Wesolowski, T. A. (2016). Fluorescence quantum yield rationalized by the magnitude of the charge transfer in π-conjugated terpyridine derivatives. Physical Chemistry Chemical Physics, 18(42), 29387-29394. [Link]

  • Choudhary, A. (n.d.). SOP for Analysis on UV- Visible Spectrophotometer. Pharmaguideline. Retrieved January 7, 2026, from [Link].

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 7, 2026, from [Link].

  • Reich, H. J. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 7, 2026, from [Link].

  • Lim, C. K., & Lord, G. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. CPD Bulletin Clinical Biochemistry, 4(4), 1-8. [Link]

  • Zhang, Y., et al. (2022). Recent advances in the chemistry of 2,4,6-tris(aryl)-1,3,5-triazines. RSC Advances, 12(42), 27365-27389. [Link]

  • Muñoz-Gómez, A., et al. (2019). Influence of 1,3,5-triazine Core and Electron Donor Group in Photophysical Properties of BODIPY Dyes. Journal of the Mexican Chemical Society, 63(3). [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved January 7, 2026, from [Link].

  • Candeias, N. R., et al. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Molecules, 11(1), 81-102. [Link]

  • Schürch, S. (2018). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 90(1), 250-269. [Link]

  • University of Leicester. (n.d.). How to Prepare Samples for NMR. Retrieved January 7, 2026, from [Link].

  • Patel, B. R., et al. (2014). Synthesis and photo-physical properties of fluorescent 1,3,5-triazine styryl derivatives. Chemistry Central Journal, 8, 33. [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved January 7, 2026, from [Link].

  • Drawell. (n.d.). How to Use UV Vis Spectrophotometer. Retrieved January 7, 2026, from [Link].

  • Soderberg, T. (n.d.). 1H NMR Chemical Shift. Oregon State University. Retrieved January 7, 2026, from [Link].

  • Al-Azmi, A., et al. (2012). Green Synthesis of 1,3,5-Triazines with Applications in Supramolecular and Materials Chemistry. Current Organic Chemistry, 16(1), 139-159. [Link]

  • Staroń, J., et al. (2022). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Scientific Reports, 12(1), 1-13. [Link]

  • Raposo, M. M., et al. (2015). Substituent effects on the photophysical properties of tris(salicylideneanilines). Journal of Photochemistry and Photobiology A: Chemistry, 311, 19-29. [Link]

  • Kiontke, A., et al. (2016). Principles of Electrospray Ionization. In Mass Spectrometry. [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved January 7, 2026, from [Link].

  • de Oliveira, G. A., et al. (2022). Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials. Molecules, 27(13), 4296. [Link]

  • Li, Y., et al. (2017). High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study. RSC Advances, 7(5), 2824-2831. [Link]

  • LibreTexts Chemistry. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Humbert-Droz, M., Piguet, C., & Wesolowski, T. A. (2016). Fluorescence quantum yield rationalized by the magnitude of the charge transfer in π-conjugated terpyridine derivatives. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Cost-Effective Synthesis of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the synthesis of complex heterocyclic molecules like 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine is a common yet critical task. The economic viability of a synthetic route is as crucial as its chemical efficiency. This guide provides an in-depth, objective comparison of synthetic strategies for the target molecule, focusing on cost-effectiveness without compromising yield or purity. We will dissect the most plausible synthetic pathways, provide detailed experimental protocols, and present a comparative analysis of the associated costs and performance metrics.

Introduction to the Target Molecule and Synthetic Strategy

The target molecule, 2-([1,1'-biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine, is a disubstituted chlorotriazine. The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science due to its rigid structure and the presence of three nitrogen atoms that can participate in hydrogen bonding. The biphenyl and phenyl substituents contribute to the molecule's aromaticity and potential for π-π stacking interactions, making it a valuable building block for larger, functional molecules.

The most logical and widely practiced approach to synthesizing asymmetrically substituted triazines is the sequential nucleophilic aromatic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).[1][2][3] The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, allowing for controlled, stepwise additions of different nucleophiles at varying temperatures.[4][5]

This guide will focus on two primary synthetic pathways, differing in how the key biphenyl intermediate is prepared before its incorporation into the triazine ring.

  • Pathway 1: The Suzuki-Miyaura Coupling Approach. This route involves the palladium-catalyzed Suzuki-Miyaura cross-coupling to first synthesize a biphenyl intermediate, which is then reacted with cyanuric chloride.

  • Pathway 2: The Grignard Reaction Approach. This alternative pathway utilizes a Grignard reagent for the formation of the biphenyl C-C bond, offering a different cost and reactivity profile.

We will assess each pathway based on reagent cost, reaction conditions, typical yields, and catalyst efficiency.

Pathway 1: The Suzuki-Miyaura Coupling Approach

This is arguably the most common and versatile method for the formation of biaryl compounds.[6][7] The Suzuki-Miyaura coupling is renowned for its tolerance of a wide range of functional groups and its typically high yields.

Experimental Workflow

cluster_0 Step 1: Suzuki-Miyaura Coupling cluster_1 Step 2: Sequential Triazine Substitution A 4-Bromobenzonitrile + Phenylboronic Acid B Pd(PPh3)4, Na2CO3 Toluene/Water A->B C Reflux B->C D Workup & Purification C->D E 4-Biphenylcarbonitrile D->E F Cyanuric Chloride in THF E->F Intermediate to Step 2 G Add 4-Biphenylmagnesium Bromide (from nitrile) 0-5 °C F->G H Add Phenylmagnesium Bromide, Warm to RT G->H I Aqueous Workup H->I J Column Chromatography I->J K Target Molecule J->K

Caption: Workflow for Pathway 1: Suzuki-Miyaura Coupling followed by Triazine Substitution.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Biphenylcarbonitrile via Suzuki-Miyaura Coupling

  • Rationale: This step creates the biphenyl backbone of one of the triazine's substituents. 4-Bromobenzonitrile is chosen as a readily available and reactive aryl halide. Phenylboronic acid is a common and relatively inexpensive coupling partner. Tetrakis(triphenylphosphine)palladium(0) is a robust and widely used catalyst for this transformation.[8][9]

  • Procedure:

    • To a three-necked round-bottomed flask equipped with a condenser and a nitrogen inlet, add 4-bromobenzonitrile (18.2 g, 100 mmol), phenylboronic acid (13.4 g, 110 mmol), and sodium carbonate (26.5 g, 250 mmol).

    • Add a solvent mixture of toluene (400 mL) and water (100 mL).

    • Bubble nitrogen gas through the mixture for 15 minutes to degas the solution.

    • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 1.16 g, 1 mol%).

    • Heat the mixture to reflux (approximately 85-90 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and separate the organic layer.

    • Wash the organic layer with water (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from ethanol to yield pure 4-biphenylcarbonitrile. Expected Yield: 85-95%.

Step 2: Synthesis of 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

  • Rationale: This protocol is based on the principle of sequential substitution on cyanuric chloride, where reactivity decreases as chlorine atoms are replaced.[10][11] The first substitution with the bulkier biphenyl group is performed at a lower temperature, followed by the addition of the second aryl group at a slightly higher temperature. Grignard reagents are used here as potent nucleophiles to form the C-C bond with the triazine ring.

  • Procedure:

    • Preparation of 4-Biphenylmagnesium Bromide: In a flame-dried, three-necked flask under nitrogen, prepare the Grignard reagent from 4-bromobiphenyl (23.3 g, 100 mmol) and magnesium turnings (2.67 g, 110 mmol) in anhydrous THF (150 mL). (Note: While we synthesized the nitrile in Step 1, for this step, it is often more direct to start from the corresponding commercially available aryl bromide to generate the Grignard reagent).

    • In a separate, larger flame-dried flask, dissolve cyanuric chloride (18.4 g, 100 mmol) in anhydrous THF (200 mL) and cool to 0 °C in an ice bath.

    • Slowly add the prepared 4-biphenylmagnesium bromide solution to the cyanuric chloride solution over 1 hour, maintaining the temperature between 0-5 °C. Stir for an additional 2 hours at this temperature.

    • In a separate flask, prepare phenylmagnesium bromide from bromobenzene (15.7 g, 100 mmol) and magnesium (2.67 g, 110 mmol) in anhydrous THF (150 mL).[12]

    • Add the phenylmagnesium bromide solution to the reaction mixture from step 3.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by slowly adding it to a stirred mixture of ice (500 g) and 2M HCl (200 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product. Expected Yield: 60-75%.

Pathway 2: The Grignard Reaction Approach for Biaryl Synthesis

An alternative to the Suzuki-Miyaura coupling for the initial C-C bond formation is the use of a Grignard reagent with a suitable catalyst, such as a nickel or palladium complex. This can sometimes be a more cost-effective option, avoiding the use of boronic acids.

Experimental Workflow

cluster_0 Step 1: Grignard Cross-Coupling cluster_1 Step 2: Sequential Triazine Substitution A 4-Chlorobenzonitrile + Phenylmagnesium Bromide B Ni(dppp)Cl2 or Pd catalyst THF A->B C Room Temperature B->C D Workup & Purification C->D E 4-Biphenylcarbonitrile D->E F Cyanuric Chloride in THF E->F Intermediate to Step 2 G Add 4-Biphenylmagnesium Bromide (from nitrile) 0-5 °C F->G H Add Phenylmagnesium Bromide, Warm to RT G->H I Aqueous Workup H->I J Column Chromatography I->J K Target Molecule J->K

Caption: Workflow for Pathway 2: Grignard Cross-Coupling followed by Triazine Substitution.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Biphenylcarbonitrile via Grignard Cross-Coupling

  • Rationale: This method avoids the cost of boronic acid and uses a more economical aryl halide (4-chlorobenzonitrile). Nickel-catalyzed cross-couplings (Kumada coupling) are effective for this type of transformation.[13][14]

  • Procedure:

    • To a flame-dried, three-necked flask under nitrogen, add 4-chlorobenzonitrile (13.8 g, 100 mmol) and a nickel catalyst such as [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂, 0.54 g, 1 mol%).

    • Add anhydrous THF (150 mL).

    • Slowly add a 1.0 M solution of phenylmagnesium bromide in THF (110 mL, 110 mmol) to the stirred mixture at room temperature.

    • Stir the reaction at room temperature for 12-18 hours, monitoring by TLC.

    • Carefully quench the reaction by the slow addition of 1M HCl (100 mL).

    • Extract the mixture with diethyl ether (3 x 150 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure.

    • Recrystallize the crude product from ethanol to yield pure 4-biphenylcarbonitrile. Expected Yield: 70-85%.

(Step 2 for this pathway is identical to Step 2 in Pathway 1)

Cost-Effectiveness and Performance Comparison

To provide an objective comparison, the following tables summarize the estimated costs of key reagents and the performance of each pathway. Prices are based on bulk quantities from common chemical suppliers and are subject to variation.

Table 1: Estimated Reagent Costs (per mole of final product, assuming 100% theoretical yield)

ReagentPathway 1 (Suzuki) Cost (USD)Pathway 2 (Grignard) Cost (USD)Notes
Step 1 Intermediates
4-Bromobenzonitrile~$150-200/kg[1][15]-More expensive than chloro- equivalent
4-Chlorobenzonitrile-~$50-80/kgMore cost-effective starting material
Phenylboronic Acid~$30-50/kg[16][17][18][19][20]-A significant cost contributor
Phenylmagnesium Bromide-~$200-250/L (1M soln)[12][21][22][23][24]Cheaper if prepared in-situ
Pd(PPh₃)₄ Catalyst~$200-250/10g[25][26][27][28]~$20-30 (for Ni catalyst)Palladium catalysts are a major cost driver
Step 2 Reagents (Common to both)
Cyanuric Chloride~$5-10/kg[29][30][31][32][33]~$5-10/kgVery inexpensive starting material
4-Bromobiphenyl~$100-150/kg~$100-150/kgFor Grignard formation in Step 2
Bromobenzene~$20-30/L~$20-30/LFor Grignard formation in Step 2
Magnesium~$30-40/kg~$30-40/kgInexpensive
THF (Solvent)SignificantSignificantCost depends on grade and recycling
Estimated Total (Reagents) ~$150-200 ~$100-140 Excludes solvent and common acids/bases

Table 2: Performance and Process Comparison

ParameterPathway 1 (Suzuki-Miyaura)Pathway 2 (Grignard Coupling)Analysis
Overall Yield 51-71%49-64%Yields are comparable, with the Suzuki route potentially offering a slight advantage.
Reaction Conditions Step 1 requires heating to reflux.Both steps can be run at or near room temperature.Grignard route is more energy-efficient.
Catalyst Expensive Palladium catalyst.Cheaper Nickel or Palladium catalyst.Significant cost saving in Pathway 2.
Reagent Handling Boronic acids are stable solids.Grignard reagents are highly moisture and air-sensitive, requiring inert atmosphere techniques.[34][35]Suzuki route is operationally simpler and more robust.
Functional Group Tolerance Excellent. Tolerates a wide range of functional groups.[6]Poor. Incompatible with acidic protons (e.g., -OH, -NH₂, -COOH).Suzuki is far more versatile for complex molecules.
Purification Generally straightforward.Can sometimes be complicated by side products like biphenyl.Purification difficulty is substrate-dependent for both.

Discussion and Recommendation

From a purely reagent-cost perspective, Pathway 2, utilizing a Grignard cross-coupling for the biaryl synthesis, appears to be the more cost-effective option. The primary savings come from the use of the less expensive 4-chlorobenzonitrile and the avoidance of costly boronic acids and high loadings of palladium catalysts.

However, the choice of synthetic route is rarely determined by raw material cost alone. The Suzuki-Miyaura approach (Pathway 1) offers significant operational advantages. Its robustness, tolerance for a wide array of functional groups, and the ease of handling solid boronic acids make it a more reliable and often preferred method in a research and development setting where substrate scope and reproducibility are paramount. The slightly higher and more consistent yields can also offset some of the initial reagent cost at scale.

The Grignard approach, while cheaper in terms of reagents, demands more stringent experimental conditions (anhydrous solvents, inert atmosphere) and is less forgiving of impurities. The handling of large volumes of Grignard reagents can also pose safety and operational challenges in a large-scale production environment.

  • For large-scale, dedicated synthesis where the process is highly optimized and cost is the primary driver, Pathway 2 (Grignard Cross-Coupling) is a compelling option that warrants investigation.

  • For research, process development, and the synthesis of diverse analogues , the operational simplicity, reliability, and broader functional group tolerance of Pathway 1 (Suzuki-Miyaura Coupling) make it the superior choice, justifying the higher upfront reagent and catalyst costs.

Ultimately, the most cost-effective synthesis is one that is reliable, scalable, and safe. Both pathways presented here are viable, and the final decision should be based on a holistic assessment of the specific project goals, available equipment, and the scale of the synthesis.

References

  • IndiaMART. Cyanuric Chloride - Cyanuryl chloride Latest Price, Manufacturers & Suppliers. Accessed January 2026.
  • IndiaMART. Phenylboronic Acid - Benzeneboronic Acid Latest Price, Manufacturers & Suppliers. Accessed January 2026.
  • IndiaMART. 4-Bromo Benzonitrile Industrial Grade (≥99% Assay) - 50 kg HDPE Drum. Accessed January 2026.
  • ChemicalBook. 4-Bromobenzonitrile | 623-00-7. Accessed January 2026.
  • Sigma-Aldrich. Cyanuric chloride 99% 108-77-0. Accessed January 2026.
  • IndiaMART. Phenyl boronic acid, 1kg, 2kg at ₹ 300/kg in Tiruvallur. Accessed January 2026.
  • Tradeindia. Cyanuric Chloride Latest Price | Cyanuryl chloride Manufacturers & Suppliers. Accessed January 2026.
  • Sigma-Aldrich. Phenylmagnesium bromide 3.0M diethyl ether 100-58-3. Accessed January 2026.
  • Fisher Scientific. Phenylmagnesium Bromide (16% in Tetrahydrofuran, ca. 1mol/L), TCI America 250 g. Accessed January 2026.
  • Tradeindia.
  • IndiaMART. Cyanuric Chloride in Ahmedabad. Accessed January 2026.
  • Aoyagi, Y., et al.
  • Fisher Scientific. Sigma Organic Chemistry Phenylmagnesium bromide solution | 4X25ML | 100-58-3. Accessed January 2026.
  • Strem. Phenylboronic acid, min. 97%. Accessed January 2026.
  • IndiaMART. Powder Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)
  • Exporters India. Phenylboronic Acid at Best Price from Manufacturers, Suppliers & Traders. Accessed January 2026.
  • ResearchGate. Palladium-catalyzed cross-coupling reaction of chlorotetrazines and different terminal alkynes. Accessed January 2026.
  • MilliporeSigma. Phenylmagnesium bromide solution, 1 X 100 mL (331376-100ML). Accessed January 2026.
  • ChemicalBook. Phenylmagnesium bromide. Accessed January 2026.
  • Azaricta Research. Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4, 98%. Accessed January 2026.
  • Semantic Scholar. Palladium-catalyzed cross-coupling reactions of chloropyrazines with aromatic heterocycles. Accessed January 2026.
  • Chem-Impex. Tetrakis(triphenylphosphine)palladium(0). Accessed January 2026.
  • ChemRxiv. Sequential One-Pot Synthesis of Diverse Functionalized 1,3,5-Triazines via Cyanuric Chloride with Amino Groups and Boronic Acids. 2023.
  • Tradeindia. Phenylboronic Acid at Best Price from Manufacturers, Suppliers & Dealers. Accessed January 2026.
  • TCI AMERICA. 4-Bromobenzonitrile 623-00-7. Accessed January 2026.
  • ResearchGate. Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights | Request PDF. Accessed January 2026.
  • Organic Syntheses. 4,4'-dimethyl-1,1'-biphenyl. Accessed January 2026.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-1,3,5-triazine from Cyanuric Chloride. Accessed January 2026.
  • Royal Society of Chemistry.
  • Loba Chemie. 4-BROMOBENZONITRILE 98% (p-bromobenzonitrile). Accessed January 2026.
  • ResearchGate. Palladium-catalyzed cross-coupling reaction of resin-bound chlorotriazines | Request PDF. Accessed January 2026.
  • BLD Pharm. 623-00-7|4-Bromobenzonitrile. Accessed January 2026.
  • ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF. Accessed January 2026.
  • Organic Syntheses. 1,3,5-[tris-piperazine]-triazine. Accessed January 2026.
  • Apollo Scientific. 14221-01-3 Cas No. | Tetrakis(triphenylphosphine)palladium. Accessed January 2026.
  • Sigma-Aldrich. Palladium-tetrakis(triphenylphosphine), Pd(PPh3)4. Accessed January 2026.
  • ResearchGate. (PDF)
  • ResearchGate. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. 2006.
  • Frontiers. Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. 2018.
  • MDPI. Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. 2006.
  • University of Massachusetts.
  • University of Leeds. The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Accessed January 2026.
  • Crossref.
  • Organic Syntheses. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Accessed January 2026.
  • CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. Accessed January 2026.
  • YouTube. Grignard Reaction Experiment Part 1, Prelab. 2020.
  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)
  • University of Missouri–St. Louis. 6. Grignard Reaction. Accessed January 2026.
  • ResearchGate. (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl.... Accessed January 2026.
  • ResearchGate. Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles | Request PDF. Accessed January 2026.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information derived from established protocols for handling structurally related compounds. By understanding the causality behind each recommendation, we can build a self-validating system of safety that protects both the researcher and the integrity of the experiment.

Hazard Assessment by Analogy: A Proactive Stance

The Safety Data Sheet (SDS) for this specific compound is not exhaustive regarding classified hazards.[2] Therefore, we must infer potential risks by examining its constituent chemical classes: halogenated aromatics and chloro-triazines. This "hazard by analogy" approach is a cornerstone of laboratory safety for research chemicals.

  • Halogenated Aromatic Compounds: This class of chemicals is known to pose several risks, including skin irritation or burns, serious eye damage, respiratory irritation, and potential acute toxicity if ingested.[3]

  • Chloro-s-Triazines: This group of compounds has been flagged for potential endocrine-disrupting effects.[4][5] Furthermore, many triazine derivatives are known for their environmental persistence, making containment and proper disposal critical.[6][7]

  • Related Triazine Structures: An SDS for a similar, non-chlorinated biphenyl triazine lists explicit hazards including being harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and potentially causing respiratory irritation (H335).[8]

Based on this analysis, we will operate under the assumption that 2-([1,1'-Biphenyl]-4-yl)-4-chloro-6-phenyl-1,3,5-triazine presents multiple hazards.

Potential Hazard Basis for Assumption & Rationale
Acute Oral Toxicity Common among triazine derivatives and halogenated aromatics.[3][8][9] Ingestion of even small quantities could be harmful.
Skin Corrosion/Irritation A known risk for halogenated aromatics and explicitly listed for similar triazines.[3][8] The chloro-substituent can enhance reactivity.
Serious Eye Damage Direct contact with the powder or solutions can cause severe and potentially irreversible damage.[3][8]
Respiratory Tract Irritation Inhalation of the fine powder can irritate the mucous membranes and respiratory system.[3][8]
Environmental Hazard Triazine compounds are often persistent in soil and water.[6][7] Improper disposal can lead to long-term contamination.

The Core PPE Protocol: An Impenetrable Barrier

The selection of Personal Protective Equipment (PPE) is not a matter of simple compliance but a critical experimental parameter. The goal is to create a complete barrier between you and the chemical, assuming a worst-case scenario of direct contact.

Respiratory Protection: Engineering Controls First

The primary method of respiratory protection is not a mask, but an engineering control.

  • Mandatory: All handling of this compound in its solid form or in solution must be performed inside a certified chemical fume hood. The sash should be kept as low as possible. This is non-negotiable.

  • Secondary: For weighing operations where fine powders may become airborne even within the hood, a NIOSH-approved respirator with N95 (for particulates) or organic vapor cartridges may be worn as an additional precaution.[3][10]

Eye and Face Protection: Dual-Layer Defense

Given the high potential for severe eye damage, standard safety glasses are insufficient.

  • Mandatory: Chemical splash goggles that form a complete seal around the eyes are required.

  • Mandatory: A full-face shield must be worn over the goggles. This dual-layer system protects against splashes during solution handling and prevents airborne powder from reaching the sensitive mucous membranes of the face.[3][10]

Skin and Body Protection: No Exposed Surfaces
  • Gloves: The choice of glove material is critical. Halogenated compounds can permeate some materials quickly.

    • For Incidental Contact (e.g., handling a sealed container): Nitrile gloves are acceptable. Always double-glove.

    • For Direct Handling (e.g., weighing, preparing solutions): Use a heavier-duty glove such as Viton® or ensure frequent changes of nitrile gloves. Before use, always inspect gloves for any signs of degradation or punctures.[3][11]

  • Lab Coat: A flame-resistant lab coat with long sleeves and tight-fitting cuffs is mandatory.

  • Clothing and Footwear: Long pants and fully enclosed, chemical-resistant shoes are required.[3][12] Perforated shoes, sandals, or fabric sneakers offer no protection and are not permitted.

PPE Requirement Summary Table
Task Respiratory Protection Eye/Face Protection Hand Protection Body Protection
Weighing Solid Chemical Fume HoodGoggles + Face ShieldDouble-Gloved (Nitrile or Viton®)Lab Coat, Full Coverage
Preparing Solution Chemical Fume HoodGoggles + Face ShieldDouble-Gloved (Nitrile or Viton®)Lab Coat, Full Coverage
Conducting Reaction Chemical Fume HoodGoggles + Face ShieldDouble-Gloved (Nitrile)Lab Coat, Full Coverage
Waste Disposal Chemical Fume HoodGoggles + Face ShieldDouble-Gloved (Nitrile or Viton®)Lab Coat, Full Coverage

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, logical workflow minimizes the potential for error and exposure.

Pre-Handling Safety Checklist
  • Verify Fume Hood: Confirm the chemical fume hood has a current certification and check its airflow monitor.

  • Locate Emergency Equipment: Visually confirm the location and accessibility of the safety shower, eyewash station, and appropriate fire extinguisher.

  • Prepare Spill Kit: Ensure a spill kit rated for solid and organic chemical spills is immediately accessible.

  • Review Protocol: Read through the entire experimental and disposal plan before donning PPE.

Handling and Experimentation Workflow

The following diagram outlines the mandatory sequence of operations for safely handling the compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase Verify_Hood 1. Verify Fume Hood (Certification & Airflow) Don_PPE 2. Don Full PPE (Coat, Goggles, Shield, Gloves) Verify_Hood->Don_PPE Prepare_Area 3. Prepare Work Area (Absorbent Liner, Equipment) Don_PPE->Prepare_Area Weigh_Solid 4. Weigh Compound (Use disposable weigh boat) Prepare_Area->Weigh_Solid Begin Handling Prepare_Solution 5. Prepare Solution (Add solid to solvent slowly) Weigh_Solid->Prepare_Solution Conduct_Experiment 6. Conduct Experiment (Keep sash low) Prepare_Solution->Conduct_Experiment Segregate_Waste 7. Segregate Waste (Halogenated Liquid/Solid) Conduct_Experiment->Segregate_Waste End Experiment Decontaminate 8. Decontaminate Surfaces & Glassware Segregate_Waste->Decontaminate Doff_PPE 9. Doff PPE Correctly (Gloves last, inside out) Decontaminate->Doff_PPE

Caption: Step-by-step workflow for handling the target compound.

Disposal and Emergency Plans

Emergency Procedures

Immediate and correct action during an emergency can significantly mitigate harm.

Incident Immediate Action Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][13]
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Use an eyewash station. Seek immediate medical attention.[2][8][14]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[2][8]
Minor Spill (in hood) Absorb with a non-reactive material (e.g., vermiculite). Collect into a sealed container labeled as "Halogenated Organic Waste." Decontaminate the area.
Waste Disposal Plan

Halogenated waste must be segregated from non-halogenated waste streams for proper disposal by licensed professionals.[8]

G tnode tnode start Waste Generated is_solid Is it a solid or contaminated solid? start->is_solid is_liquid Is it a liquid? is_solid->is_liquid No solid_waste Dispose in 'Solid Halogenated Organic Waste' Container is_solid->solid_waste Yes is_halogenated Is it halogenated? is_liquid->is_halogenated Yes non_haz Consult EHS for non-hazardous disposal is_liquid->non_haz No liquid_waste Dispose in 'Liquid Halogenated Organic Waste' Container is_halogenated->liquid_waste Yes is_halogenated->non_haz No

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.